Mastoparan X
Description
Properties
CAS No. |
72093-22-2 |
|---|---|
Molecular Formula |
C73H126N20O15S |
Molecular Weight |
1556.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[2-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C73H126N20O15S/c1-13-41(7)59(78)72(107)92-56(36-57(77)94)71(106)91-55(35-46-37-80-48-24-16-15-23-47(46)48)70(105)87-49(25-17-20-29-74)65(100)81-38-58(95)93-60(42(8)14-2)73(108)84-43(9)62(97)82-44(10)63(98)86-52(28-32-109-12)66(101)83-45(11)64(99)85-50(26-18-21-30-75)67(102)88-51(27-19-22-31-76)68(103)90-54(34-40(5)6)69(104)89-53(61(79)96)33-39(3)4/h15-16,23-24,37,39-45,49-56,59-60,80H,13-14,17-22,25-36,38,74-76,78H2,1-12H3,(H2,77,94)(H2,79,96)(H,81,100)(H,82,97)(H,83,101)(H,84,108)(H,85,99)(H,86,98)(H,87,105)(H,88,102)(H,89,104)(H,90,103)(H,91,106)(H,92,107)(H,93,95)/t41-,42-,43-,44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60?/m0/s1 |
InChI Key |
FYJKBFOGJAVCAL-KCQOFHQJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NC([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
sequence |
INWKGIAAMAKKLL |
Origin of Product |
United States |
Foundational & Exploratory
Mastoparan X: A Technical Guide to its G-Protein Activation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan X, a 14-residue amphipathic α-helical peptide toxin from wasp venom, serves as a powerful pharmacological tool for studying heterotrimeric G-protein signaling. Unlike canonical G-protein-coupled receptors (GPCRs) that activate G-proteins in response to extracellular ligands, this compound bypasses the receptor and directly stimulates G-proteins.[1][2][3] It accomplishes this by mimicking the action of an agonist-bound GPCR, promoting the exchange of GDP for GTP on the Gα subunit and leading to the dissociation of Gα-GTP from the Gβγ dimer, thereby initiating downstream signaling cascades.[1][2] This guide provides an in-depth examination of the molecular mechanism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.
Core Mechanism of Action: A Receptor Mimetic
This compound's primary mechanism involves its direct physical interaction with the inactive, GDP-bound G-protein heterotrimer (Gαβγ). This interaction induces a conformational change in the Gα subunit, which lowers its affinity for GDP.[1][2] The subsequent release of GDP allows GTP (or non-hydrolyzable analogs like GTPγS) to bind.[1][2] This nucleotide exchange event is the critical activation step, causing the dissociation of the Gα-GTP monomer from the stable Gβγ dimer. Both entities are then free to modulate the activity of their respective downstream effectors.
The peptide's ability to form an amphipathic α-helix upon binding to phospholipid membranes is crucial for its activity.[4][5][6] This structure is thought to resemble the intracellular loops of GPCRs, which are responsible for engaging and activating G-proteins.[1][2] The positively charged lysine residues on one face of the helix interact with the G-protein, while the hydrophobic face anchors the peptide to the cell membrane.[4][5]
Molecular Interactions and Specificity
Studies have shown that this compound preferentially activates G-proteins of the Gαi/o family over Gαs.[7][8] This specificity is attributed to its interaction with specific regions of the Gα subunit. Research indicates that the C-terminus of the Gαi subunit is a crucial interaction site for this compound.[9] Antibodies targeting this region can block mastoparan-stimulated GTPase activity, confirming its importance in the peptide's mechanism.[9] NMR studies have revealed that when bound to Gαi or Gαo, this compound adopts a stable α-helical conformation, which is essential for its function.[4]
Some evidence also suggests that mastoparan may indirectly activate G-proteins by stimulating nucleoside diphosphate kinase (NDPK), which can locally increase GTP levels.[7][8][10][11]
Quantitative Analysis of G-Protein Activation
The efficacy and potency of this compound can be quantified through various biochemical assays. The tables below summarize key parameters from published studies.
Table 1: Potency of Mastoparan Analogs in G-Protein Activation
| Peptide | Target G-Protein | EC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Mastoparan | Gαi (in HL-60 membranes) | 1-2 | GTP Hydrolysis | [10] |
| Mastoparan | Gα (purified) | ~15 (IC50 vs. Ab) | Competitive ELISA | [9] |
| Mastoparan | MRGPRX2 Receptor | 1.1 - 2.4 | Calcium Mobilization |[12] |
Table 2: Mastoparan-Stimulated Nucleotide Exchange and GTPase Activity
| G-Protein Subtype | Parameter Measured | Fold Increase over Basal | Mastoparan Conc. (µM) | Reference |
|---|---|---|---|---|
| Go | GTPγS Binding Rate | ~7 | 100 | [7] |
| Go / Gi | GTPase Activity | ~16 | 100 | [8] |
| Gs / Gt | GTPase Activity | Relatively Insensitive | 100 |[8] |
Key Experimental Protocols
The characterization of this compound's activity relies on specific and sensitive experimental techniques. Below are detailed methodologies for key assays.
This functional assay measures the direct activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13][14]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein nucleotide exchange.
-
Materials:
-
Purified G-protein heterotrimers or cell membranes expressing the G-protein of interest.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
This compound stock solution.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration manifold.
-
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine 10-20 µg of membrane protein or purified G-protein with varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1-1.0 nM to start the reaction. The total reaction volume is typically 100 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated and plotted against the logarithm of this compound concentration to determine EC50 and Emax values.
-
Fluorescence spectroscopy can be used to monitor conformational changes in G-proteins upon activation by this compound.[15][16] This can be achieved by tracking changes in the intrinsic tryptophan fluorescence of the Gα subunit or by using environmentally sensitive fluorescent probes attached to the protein.
-
Objective: To observe real-time kinetics of G-protein conformational changes induced by this compound.
-
Materials:
-
Purified G-protein with intrinsic tryptophans (or fluorescently labeled G-protein).
-
Spectrofluorometer with temperature control.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM MgCl₂.
-
This compound, GDP, and GTPγS stock solutions.
-
-
Protocol:
-
Sample Preparation: Place purified G-protein (e.g., 100-500 nM) in a quartz cuvette with assay buffer.
-
Baseline Reading: Record the baseline fluorescence spectrum. For tryptophan fluorescence, the excitation wavelength is typically ~295 nm, and emission is scanned from 310-400 nm.
-
Peptide Addition: Inject this compound into the cuvette and immediately begin recording fluorescence intensity over time. A decrease or shift in the emission maximum can indicate conformational changes associated with GDP release.
-
Nucleotide Addition: After the signal from this compound stabilizes, inject GTPγS to observe the fluorescence change associated with nucleotide binding and subunit dissociation.
-
Data Analysis: Analyze the kinetic traces to determine the rates of conformational changes associated with each step of the activation process.
-
Conclusion
This compound is an invaluable tool for dissecting G-protein signaling pathways. By acting as a direct activator that mimics a GPCR, it allows researchers to study G-protein function in a controlled, receptor-independent manner.[1][2] Its well-defined mechanism, coupled with robust quantitative assays, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting G-protein signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of Tightly Membrane-Bound Mastoparan-X, a G-Protein-Activating Peptide, Determined by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 8. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastoparan interacts with the carboxyl terminus of the alpha subunit of Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of nucleoside diphosphate kinase by mastoparan, a peptide isolated from wasp venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Structural insights into biased G protein-coupled receptor signaling revealed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mastoparan X: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan X (MPX) is a cationic, amphipathic tetradecapeptide derived from the venom of the hornet Vespa xanthoptera. As a member of the mastoparan family of peptides, MPX has garnered significant interest within the scientific and pharmaceutical communities due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the structure and function of this compound, with a focus on its molecular architecture, mechanisms of action, and key biological effects. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for seminal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this multifaceted peptide.
Molecular Structure of this compound
The structure of this compound is fundamental to its biological activity. Its primary, secondary, and resulting amphipathic characteristics are key determinants of its interactions with cellular components.
Primary Structure
This compound is a 14-amino acid peptide with the following sequence: Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2 . The C-terminus of the peptide is amidated, a common feature in many venom peptides that contributes to its stability and biological activity by neutralizing the negative charge of the carboxyl group and potentially providing an extra hydrogen bond to stabilize its helical structure.[1][2]
Secondary Structure
In aqueous solutions, this compound typically exists in a random coil conformation. However, upon interaction with membrane-mimicking environments, such as phospholipid vesicles or trifluoroethanol (TFE), it undergoes a conformational change to form a well-defined α-helix.[1][3] This α-helical structure is crucial for its biological functions. The helical conformation spans from residue Trp3 to Leu14.[4]
Amphipathic Nature
The α-helical conformation of this compound results in an amphipathic structure, where the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix.[3][5] The hydrophobic face is composed of residues such as Ile, Trp, Ala, Met, and Leu, while the hydrophilic face contains the positively charged lysine (Lys) residues.[3] This spatial arrangement is critical for its interaction with and disruption of biological membranes.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: direct interaction with and disruption of cell membranes, and the modulation of intracellular signaling pathways through the activation of G-proteins.
Membrane Interaction and Disruption
The initial step in the action of this compound is its electrostatic interaction with the negatively charged components of cell membranes, such as phospholipids.[6] This is followed by the insertion of the peptide into the lipid bilayer, a process driven by its amphipathic nature. The precise mechanism of membrane disruption is thought to be dependent on the lipid composition of the target membrane.
-
Carpet Model: In zwitterionic membranes, the peptide is proposed to lie parallel to the membrane surface, disrupting the lipid packing and leading to membrane thinning and destabilization.[5]
-
Pore Formation Model: In anionic membranes, which are characteristic of bacteria, the peptide is suggested to insert perpendicularly into the membrane, oligomerizing to form pores that lead to the leakage of cellular contents and ultimately cell death.[5]
Experimental Workflow: Membrane Permeabilization Assay
The following diagram illustrates a typical workflow for assessing the membrane permeabilization activity of this compound.
Caption: Workflow for assessing this compound's membrane permeabilization.
G-Protein Activation
This compound can directly activate heterotrimeric G-proteins, mimicking the function of G-protein coupled receptors (GPCRs).[7][8] It is believed that the amphipathic α-helical structure of this compound resembles the intracellular loops of activated GPCRs, allowing it to bind to and activate the Gα subunit.[8] This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and initiating downstream signaling cascades. This can result in the activation of enzymes such as phospholipase C, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate various cellular processes.
Signaling Pathway: this compound-induced G-protein Activation
The diagram below outlines the signaling cascade initiated by this compound through the activation of G-proteins.
Caption: this compound directly activates G-proteins, initiating downstream signaling.
Biological Functions
The dual mechanisms of action of this compound give rise to a broad spectrum of biological activities, including antimicrobial, hemolytic, and immunomodulatory effects.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[6][9] Its ability to disrupt bacterial membranes makes it an attractive candidate for the development of new antibiotics, particularly against multi-drug resistant strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 3.75 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 32 | [10] |
| Escherichia coli ATCC 25922 | - | [6] |
| Pseudomonas aeruginosa 7A (multidrug-resistant) | 120 | [9] |
| Candida albicans ATCC 2002 | 15 | [9] |
| Escherichia coli O157:H7 | 16-32 | [11] |
| Enterococcus faecalis LS-101 | 3.3 | [9] |
| Bacillus subtilis PCI 219 | 3.3 | [9] |
| Shigella flexneri EW-10 | 6.25 | [9] |
| Shigella sonnei EW-33 | 6.25 | [9] |
Hemolytic Activity
A significant consideration for the therapeutic use of this compound is its hemolytic activity, the ability to lyse red blood cells.[1][12] This is a consequence of its membrane-disrupting properties and represents a major hurdle in its development as a systemic drug. Research is ongoing to engineer analogs of this compound with reduced hemolytic activity while retaining potent antimicrobial effects.
Table 2: Hemolytic Activity of Mastoparan Peptides
| Peptide | EC50 (µM) on Human Red Blood Cells | Hemolytic Activity Level | Reference |
| Mastoparan-C | 30.2 ± 1.3 | Strong | [13] |
| Agelaia-MPI | 3.7 ± 0.14 | Strong | [13] |
| PMM2 | 42.6 ± 2.5 | Strong | [13] |
| EpVP2b | 34.1 ± 3.5 | Strong | [13] |
| Polybia-MPI | 176.6 ± 7.0 | Modest | [13] |
| Mastoparan-II | 134.6 ± 1.2 | Modest | [13] |
| Eumenitin-F | 157.1 ± 2.6 | Modest | [13] |
| Parapolybia-MP | ≥ 400 | Low | [14] |
| Mastoparan-like peptide 12b | ≥ 400 | Low | [14] |
| Dominulin A | ≥ 400 | Low | [14] |
| Dominulin B | ≥ 400 | Low | [14] |
Immunomodulatory Effects
This compound has been shown to modulate the immune response. It can suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6] This anti-inflammatory activity is mediated, at least in part, by the inhibition of the MAPK and NF-κB signaling pathways.[6][8]
Signaling Pathway: Immunomodulatory Effects of this compound
This diagram illustrates how this compound can modulate inflammatory signaling pathways.
Caption: this compound can inhibit TLR4-mediated inflammatory pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure of this compound in different solvent environments.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The peptide concentration should be accurately determined, typically in the range of 30-70 µM.[15]
-
For membrane-mimicking conditions, prepare small unilamellar vesicles (SUVs) of lipids such as DMPC/DMPG (3:1 molar ratio) by sonication of a lipid film dispersed in buffer.[15]
-
Alternatively, prepare solutions of this compound in varying concentrations of trifluoroethanol (TFE) in buffer.
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the buffer or SUV solution without the peptide.
-
Record the CD spectrum of the this compound sample from 185 nm to 260 nm at 0.1 nm intervals.[15]
-
Acquire multiple scans (e.g., 3) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (mdeg) to mean residue ellipticity (MRE) using the following formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.
-
Analyze the MRE spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software such as CONTIN-LL.[15]
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][17][18]
Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Use a 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Use appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of the microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no peptide) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
GTPγS Binding Assay for G-Protein Activation
Objective: To measure the activation of G-proteins by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[19][20]
Protocol:
-
Preparation of Membranes:
-
Prepare cell membranes from a cell line expressing the G-protein of interest (e.g., Sf9 cells expressing recombinant G-proteins).
-
Homogenize the cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Resuspend the membrane pellet in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 1 mM EDTA).
-
-
Binding Assay:
-
In a microfuge tube or 96-well plate, combine the cell membranes, various concentrations of this compound, and GDP (to ensure all G-proteins are in the inactive state).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound from the free [35S]GTPγS.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled GTPγS.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Conclusion and Future Directions
This compound is a peptide with a remarkable array of biological activities stemming from its well-defined amphipathic α-helical structure. Its potent antimicrobial properties position it as a promising lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. However, its inherent hemolytic activity remains a significant challenge for systemic applications. Future research will likely focus on the rational design of this compound analogs with improved therapeutic indices, enhancing antimicrobial potency while minimizing cytotoxicity. Furthermore, a deeper understanding of its immunomodulatory functions could open up new avenues for its use in inflammatory and autoimmune diseases. The detailed structural and functional information, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing wasp venom peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orientation and effects of this compound on phospholipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 10. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Activity of Mastoparan X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan X (MPX), a cationic, amphipathic tetradecapeptide from the venom of the wasp Vespa xanthoptera, has garnered significant scientific interest due to its potent and diverse biological activities. With the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2, MPX exhibits broad-spectrum antimicrobial, anticancer, and immunomodulatory properties.[1] Its primary mechanism of action involves interaction with and disruption of cellular membranes, as well as modulation of key signaling pathways, including G-protein coupled receptor (GPCR) signaling. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing relevant cellular pathways and workflows.
Mechanism of Action
The biological activities of this compound are primarily attributed to its amphipathic α-helical structure, which facilitates its interaction with biological membranes.[2] The peptide's net positive charge of +4, conferred by its three lysine residues, promotes electrostatic interactions with negatively charged components of cell membranes, such as the phosphate groups of phospholipids.[3][4]
1.1. Membrane Disruption:
Upon binding to the cell surface, this compound inserts into the lipid bilayer, leading to membrane perturbation and the formation of pores or defects.[4][5] This disruption of membrane integrity results in the leakage of intracellular contents and ultimately, cell lysis.[4][6] This membranolytic activity is a key mechanism behind its antimicrobial and anticancer effects.[6] Studies have shown that MPX can cause significant morphological changes in bacterial cells and induce the release of intracellular components.[7][8]
1.2. G-Protein Activation:
This compound is a potent activator of G-proteins, specifically the Gα subunit of GPCRs.[5][9] It is thought to mimic the structure of activated GPCRs, thereby stimulating the exchange of GDP for GTP on the Gα subunit.[1] This leads to the dissociation of the G-protein heterotrimer and the activation of downstream effector enzymes, such as phospholipase C (PLC).[1][9][10] The activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[1] This signaling cascade is central to its ability to induce mast cell degranulation and histamine release.[1]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the antimicrobial, anticancer, and hemolytic activities of this compound from various studies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Staphylococcus aureus (Methicillin-resistant) | USA300 | 32 | 64 | [7][8][11] |
| Staphylococcus aureus | ATCC 25923 | - | - | [7][8] |
| Escherichia coli | ATCC 25922 | - | - | [7][8] |
| Salmonella enterica serovar Typhimurium | CVCC 541 | - | - | [7][8] |
| Candida albicans | ATCC 90029 | - | - | [7][8] |
| Escherichia coli | O157:H7 (ATCC 43894) | - | - | [12] |
| Escherichia coli (clinical isolate) | 237 | 4 | 4 | [12] |
| Escherichia coli (clinical isolate) | 232 | 8 | 8 | [12] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | IC50 (μg/mL) | Reference |
| Jurkat | T-cell leukemia | ~8-9.2 | - | [6][13] |
| Myeloma | Myeloma | ~11 | - | [6][13] |
| Breast Cancer | Breast Cancer | ~20-24 | - | [6][13] |
| A549 | Lung Cancer | - | 34.3 ± 1.6 | [14][15] |
| A549 (MAS-FLV-NC) | Lung Cancer | - | 18.6 ± 0.9 | [14][15] |
| HL60 | Leukemia | Cytotoxic | - | [16] |
Table 3: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay | Concentration | Effect | Reference |
| IPEC-J2 cells | CCK-8 | 2–512 μg/mL | No significant cytotoxicity | [3] |
| IPEC-J2 cells | LDH release | 2–512 μg/mL | No significant increase in LDH release | [3] |
| rBMSC cells | CCK-8 | 8–512 μg/mL | - | [7] |
| Human erythrocytes | Hemolysis | - | Substantial hemolytic activity | [2] |
| Human PBMCs | MTT | - | IC50 = 48 μM | [6][13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound.
3.1. Antimicrobial Susceptibility Testing
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][12]
-
Procedure:
-
Logarithmic-phase bacterial cultures are adjusted to a concentration of 5 × 10^6 CFU/mL in Mueller-Hinton broth (MHB).[7][8]
-
This compound is serially diluted (e.g., 1–256 μg/mL) in MHB within 96-well plates.[7][8]
-
The bacterial suspension is added to the wells containing the diluted peptide.
-
Plates are incubated at 37°C for 18-24 hours.[12]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[12]
-
To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells showing no growth are subcultured on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[12]
-
3.2. Cytotoxicity Assays
-
3.2.1. MTT Assay:
-
Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[6]
-
MTT solution is added to each well and incubated for 2-4 hours.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).[6]
-
The absorbance is measured at a specific wavelength (e.g., 490 nm or 550 nm) using a microplate reader.[6][17]
-
Cell viability is calculated relative to untreated control cells.
-
-
-
3.2.2. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Procedure:
-
Cells are treated with this compound as in the MTT assay.
-
Aliquots of the cell culture supernatant are collected.
-
The LDH activity in the supernatant is measured using a commercially available kit according to the manufacturer's instructions.[3]
-
The amount of LDH release is indicative of the level of cytotoxicity.
-
-
3.3. Hemolysis Assay
-
Principle: Measures the lytic effect of a substance on red blood cells (erythrocytes) by quantifying the release of hemoglobin.
-
Procedure:
-
A suspension of washed human red blood cells (e.g., 2.5% v/v) is prepared in a buffered saline solution (e.g., PBS).[18]
-
The red blood cell suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).[18]
-
The samples are centrifuged to pellet the intact red blood cells.
-
The absorbance of the supernatant, containing the released hemoglobin, is measured at a specific wavelength (e.g., 415 nm).[18]
-
A positive control (100% hemolysis) is typically achieved by treating the red blood cells with a detergent like Triton X-100.[18]
-
The percentage of hemolysis is calculated relative to the positive control.
-
Signaling Pathways and Experimental Workflows
4.1. This compound-Induced Mast Cell Degranulation
This compound triggers mast cell degranulation through the activation of G-proteins, leading to a signaling cascade that results in the release of histamine and other inflammatory mediators.[1][19]
Caption: this compound signaling pathway in mast cells.
4.2. Experimental Workflow for Antimicrobial Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of this compound.
Caption: Workflow for MIC and MBC determination.
4.3. Proposed Mechanism of this compound on Bacterial Cells
This compound exerts its bactericidal effects through a multi-step process involving membrane interaction, disruption, and subsequent cellular damage.
Caption: Mechanism of this compound bactericidal action.
Conclusion
This compound is a multifunctional peptide with significant therapeutic potential. Its ability to disrupt microbial and cancer cell membranes, coupled with its immunomodulatory effects through G-protein activation, makes it a compelling candidate for the development of novel anti-infective and anticancer agents. However, its hemolytic activity remains a significant hurdle for systemic applications.[2][17] Future research should focus on designing analogues of this compound with improved cell selectivity and reduced toxicity to normal mammalian cells, thereby enhancing its therapeutic index and paving the way for its clinical translation.
References
- 1. Mastoparan - Wikipedia [en.wikipedia.org]
- 2. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]
- 3. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 9. abbiotec.com [abbiotec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 17. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]
- 18. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs [mdpi.com]
- 19. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Agonistic Effect of Mastoparan X on Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan X, a cationic, amphipathic tetradecapeptide originally isolated from the venom of the wasp Vespa xanthoptera, is a potent initiator of mast cell degranulation.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced mast cell activation, with a focus on the core signaling pathways. It summarizes key quantitative data, details essential experimental protocols for studying mast cell degranulation, and presents visual diagrams of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating mast cell biology and the effects of secretagogues.
Introduction to this compound
This compound is a member of the mastoparan family of peptides found in wasp venom.[1][3] These peptides are characterized by their α-helical structure and their ability to potently stimulate degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[3][4][5] The amino acid sequence of this compound is Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2.[2] Its biological activity is intrinsically linked to its ability to interact with and activate specific G protein-coupled receptors (GPCRs) on the mast cell surface.[6][7]
The Molecular Mechanism of this compound-Induced Mast Cell Degranulation
This compound triggers mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor member X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[5][8][9] This interaction initiates a well-defined signaling cascade that culminates in the release of pre-formed mediators stored in mast cell granules.
Receptor Binding and G Protein Activation
Upon binding to MRGPRX2, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[4][10] Specifically, this compound has been shown to activate both Gαq and Gαi subunits.[9][11] The activation of Gαq is a critical step in the degranulation pathway.[9][12] This process involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ dimer.[4]
Downstream Signaling Cascade
The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][13] This initial calcium burst is followed by a sustained influx of extracellular calcium.[13] The elevated intracellular calcium levels are a crucial trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, β-hexosaminidase, and other inflammatory mediators.[4][14]
Quantitative Data on Mastoparan-Induced Mast Cell Degranulation
The potency of mastoparans in inducing mast cell degranulation is typically quantified by their half-maximal effective concentration (EC50). While specific EC50 values for this compound can vary depending on the experimental conditions and the type of mast cell used, the following table summarizes representative data for various mastoparans.
| Peptide | Cell Type | Assay | EC50 (µM) | Reference |
| Mastoparans (general) | Rat Peritoneal Mast Cells | Histamine Release | 15 - 26 | [Čeřovský et al., 2008, as cited in 1, 5] |
| Mastoparan | Human and Murine Mast Cell Lines | β-hexosaminidase Release | Dose-dependent increase observed | [12] |
| Crabrolin | Rat Peritoneal Mast Cells | Histamine Release | ~8 | [15] |
Experimental Protocols
The following sections detail standardized protocols for investigating the effect of this compound on mast cell degranulation.
Mast Cell Culture
-
Cell Lines: Murine mast cell lines such as MC/9 and rat basophilic leukemia (RBL-2H3) cells are commonly used.[9][12][16] Human mast cell lines like LAD2 can also be employed.[8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and specific growth factors like IL-3 for MC/9 cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common and reliable method to quantify mast cell degranulation.[16][17]
-
Cell Preparation: Harvest mast cells and wash them with a buffered salt solution (e.g., Tyrode's buffer). Resuspend the cells to a final concentration of 5 x 10^5 cells/mL.[16][18]
-
Stimulation: Aliquot 100 µL of the cell suspension into each well of a 96-well plate. Add 100 µL of this compound at various concentrations (in duplicate or triplicate).
-
Controls:
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16]
-
Reaction: Centrifuge the plate to pellet the cells. Transfer 30 µL of the supernatant from each well to a new 96-well plate. Add 10 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.[16]
-
Incubation: Incubate the plate at 37°C for 30-90 minutes.[16][17]
-
Stop Reaction and Readout: Stop the reaction by adding 100 µL of a stop buffer (e.g., carbonate buffer).[16] Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated using the following formula: % Degranulation = [(Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[16]
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells.[19][20]
-
Cell Preparation and Stimulation: Follow steps 1-4 as described for the β-hexosaminidase assay, using whole blood or isolated mast cells.
-
Stop Reaction: Stop the degranulation process by placing the samples on ice.[19]
-
Sample Collection: Centrifuge the samples and collect the supernatant.[19]
-
Histamine Quantification: The histamine content in the supernatant is typically measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[19][20] This involves an acylation step followed by a competitive ELISA.
-
Calculation: Similar to the β-hexosaminidase assay, the percentage of histamine release is calculated relative to the total histamine content (determined by lysing the cells) and the spontaneous release.[19]
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of mast cell activation and degranulation. Its action through the MRGPRX2 receptor and the subsequent Gαq-PLC-IP3-Ca2+ signaling pathway is a well-established paradigm for IgE-independent mast cell activation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other potential mast cell secretagogues. A thorough understanding of these processes is crucial for the development of novel therapeutics targeting mast cell-mediated inflammatory and allergic diseases.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Structure of Tightly Membrane-Bound Mastoparan-X, a G-Protein-Activating Peptide, Determined by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. abbiotec.com [abbiotec.com]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRGPR-mediated activation of local mast cells clears cutaneous bacterial infection and protects against reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mastoparan - LKT Labs [lktlabs.com]
- 15. Isolation and characterization of two new peptides, mastoparan C and crabrolin, from the venom of the European hornet, Vespa crabro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. novamedline.com [novamedline.com]
- 20. neogen.com [neogen.com]
Unveiling Mastoparan X: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Immediate Release
A comprehensive technical guide detailing the discovery, origin, and multifaceted biological activities of Mastoparan X, a potent tetradecapeptide amide isolated from the venom of the Japanese hornet, Vespa xanthoptera. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of venom-derived peptides.
Executive Summary
This compound, a key component of the Vespa xanthoptera venom, has garnered significant scientific interest due to its diverse biological effects, including potent mast cell degranulation, antimicrobial activity, and direct activation of G proteins. This guide provides an in-depth overview of the initial discovery and characterization of this compound, its physicochemical properties, and the signaling pathways it modulates. Detailed experimental protocols from seminal studies are presented, alongside a quantitative summary of its biological activities, to serve as a valuable resource for future research and development.
Discovery and Origin
This compound was first isolated and identified in 1979 by Hirai and colleagues from the venom of the Japanese hornet, Vespa xanthoptera.[1][2] This discovery was part of broader research into the bioactive components of wasp venoms, which are rich sources of peptides with diverse pharmacological activities.[3][4]
Physicochemical Properties of this compound
This compound is a 14-amino acid peptide with the following primary structure: Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2 .[5] It possesses a C-terminal amidation, a common feature among many bioactive peptides that contributes to their stability and activity.[3] The peptide has a net positive charge and an amphipathic α-helical conformation, particularly when interacting with biological membranes, which is crucial for its mechanism of action.[6][7]
Experimental Protocols
Isolation and Purification of this compound (Adapted from Hirai et al., 1979)
Workflow for Mastoparan Isolation:
-
Venom Extraction: Venom sacs were dissected from captured Vespa xanthoptera hornets.
-
Homogenization and Extraction: The collected venom sacs were homogenized in a suitable buffer (e.g., phosphate-buffered saline) to extract the venom components.
-
Centrifugation: The homogenate was centrifuged to remove cellular debris, yielding a supernatant containing the crude venom extract.
-
Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions were collected and assayed for mast cell degranulating activity.
-
Cation-Exchange Chromatography: Active fractions from gel filtration were pooled and further purified by cation-exchange chromatography (e.g., using a CM-Cellulose column), separating peptides based on their net positive charge.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involved reverse-phase HPLC to yield highly purified this compound.
Amino Acid Sequencing (Edman Degradation)
The amino acid sequence of the purified this compound was determined using the Edman degradation method. This technique allows for the stepwise removal and identification of amino acid residues from the N-terminus of a peptide.
Edman Degradation Workflow:
References
- 1. A new mast cell degranulating peptide homologous to mastoparan in the venom of Japanese hornet (Vespa xanthoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastoparan interacts with the carboxyl terminus of the alpha subunit of Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastoparan X: A Technical Guide to its Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan X (MPX), a cationic and amphipathic tetradecapeptide derived from wasp venom, has emerged as a promising antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, primarily involving membrane disruption and immunomodulation, positions it as a compelling candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its antimicrobial properties, mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of alternative therapeutic agents. Antimicrobial peptides (AMPs), integral components of the innate immune system of numerous organisms, represent a promising avenue of research. This compound (MPX), with the amino acid sequence H-INWKGIAAMAKKLL-NH2, is a potent AMP extracted from the venom of the wasp Vespa xanthoptera.[1][2] It possesses a net positive charge of +4 and a high proportion of hydrophobic residues, characteristics that are crucial for its antimicrobial function.[3][4] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on MPX and providing detailed methodologies for its study.
Physicochemical Properties of this compound
This compound is a 14-amino acid peptide.[5] In aqueous solutions, MPX exists in an unordered, nonhelical form.[5][6] However, upon interaction with membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or phospholipids, it folds into an α-helical structure.[5][6] This structural transition is fundamental to its biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | H-INWKGIAAMAKKLL-NH2 | [3] |
| Molecular Formula | C73H126N20O15S | [7] |
| Molecular Weight | 1555.98 g/mol | [8] |
| Net Charge | +4 | [3] |
| Structure | α-helical and amphipathic | [9] |
Antimicrobial Activity of this compound
This compound exhibits potent antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | - | - | [10] |
| Escherichia coli | O157:H7 | 31.25 | - | [11] |
| Escherichia coli | (Multi-antibiotic resistant clinical isolate) | 4 - 16 | 4 - 8 | [1][12] |
| Staphylococcus aureus | ATCC 25923 | - | - | [10] |
| Staphylococcus aureus | MRSA USA300 | 32 | 64 | [10][13] |
| Salmonella enterica serovar Typhimurium | CVCC 541 | - | - | [10] |
| Candida albicans | ATCC 90029 | - | - | [10] |
| Lactococcus lactis | - | ~3.9 (2.5 µM) | - | [14] |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes. This process is initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[3][15] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[16]
Beyond direct membrane lysis, MPX also exhibits immunomodulatory effects. It can suppress the inflammatory response induced by bacterial components like LPS by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] Furthermore, MPX has been shown to induce apoptosis in both bacterial and cancerous cells through the intrinsic mitochondrial pathway.[9][10] This involves the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[9][17]
Signaling Pathways
Cytotoxicity and Therapeutic Potential
A critical aspect of developing AMPs for clinical use is their selectivity for microbial cells over host cells. This compound has demonstrated a degree of selectivity, being more toxic to cancer cells than to normal mammalian cells.[18] However, it does exhibit hemolytic activity at higher concentrations.[4]
| Cell Line | Type | IC50 (µg/mL) | Reference |
| IPEC-J2 | Porcine intestinal epithelial cells | >128 | [3] |
| rBMSCs | Rat bone marrow stromal cells | ~32 (viability reduced to 60.4%) | [10] |
| B16F10-Nex2 | Murine melanoma | ~256 (165 µM) | [17] |
| Jurkat | Human T-cell leukemia | ~119 (77 µM) | [1] |
| MCF-7 | Human breast adenocarcinoma | ~672 (432 µM) | [1] |
| A549 | Human lung carcinoma | 34.3 ± 1.6 | [16] |
| Human Erythrocytes | - | >50% lysis at high concentrations | [4][18] |
The therapeutic potential of MPX extends beyond its direct antimicrobial effects. In animal models, MPX has been shown to protect against lethal E. coli infections, reduce inflammation, and enhance the intestinal epithelial barrier.[3] It has also displayed antitumor activity in vivo.[9]
Experimental Protocols
Peptide Synthesis and Purification
This compound is typically synthesized using solid-phase peptide synthesis with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][10] The synthesized peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[3][10]
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13][19]
Protocol:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 16-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (CCK-8 Assay)
The cytotoxicity of this compound against mammalian cells is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[3]
Protocol:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.
Membrane Permeabilization Assay
The ability of this compound to permeabilize bacterial membranes can be assessed using fluorescent dyes such as propidium iodide (PI) or by measuring the release of intracellular components.[11]
Protocol (using PI):
-
Prepare a bacterial suspension in a suitable buffer.
-
Add this compound at the desired concentration.
-
Add propidium iodide, which fluoresces upon binding to intracellular nucleic acids of membrane-compromised cells.
-
Measure the increase in fluorescence over time using a fluorometer.
Conclusion
This compound is a well-characterized antimicrobial peptide with significant potential for development as a novel therapeutic agent. Its potent and broad-spectrum antimicrobial activity, coupled with its immunomodulatory and anticancer properties, make it a subject of considerable interest. While further studies are required to optimize its selectivity and in vivo efficacy, the existing data strongly support its continued investigation as a promising alternative to conventional antibiotics. This technical guide provides a solid foundation for researchers to understand and further explore the therapeutic applications of this compound.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mastoparan - Wikipedia [en.wikipedia.org]
- 6. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C73H126N20O15S | CID 5488554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:72093-22-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mastoparan-X peptide [novoprolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
Mastoparan X and its Role in Activating Phospholipase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan X, a cationic, amphipathic tetradecapeptide from wasp venom, is a potent activator of phospholipase C (PLC). This document provides a comprehensive technical overview of the mechanisms by which this compound stimulates PLC activity, focusing on both G protein-dependent and -independent pathways. It includes a detailed summary of its structure and function, quantitative data from key studies, experimental methodologies, and visual representations of the signaling cascades involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential and cellular effects of this compound and its analogues.
Introduction to this compound
This compound is a 14-amino acid peptide toxin isolated from the venom of the wasp Vespa xanthoptera.[1] Its primary sequence is Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2.[2] In aqueous solutions, this compound exists in a random coil conformation, but upon interaction with phospholipid membranes, it adopts an amphipathic α-helical structure.[3][4] This structural transition is crucial for its biological activity, including its ability to activate G proteins and subsequently, phospholipase C.
The peptide's amphipathic nature, with a hydrophobic face and a hydrophilic face rich in basic residues, allows it to insert into the plasma membrane and interact with intracellular signaling components.[4] This interaction mimics that of an activated G protein-coupled receptor (GPCR), enabling it to directly activate heterotrimeric G proteins, particularly of the Gi/Go family.[2][5]
Mechanism of Phospholipase C Activation
This compound activates phospholipase C through at least two distinct mechanisms: a well-established G protein-dependent pathway and a more debated G protein-independent pathway.
G Protein-Dependent Pathway
The predominant mechanism of PLC activation by this compound involves its direct interaction with and activation of heterotrimeric G proteins.[2][6] By structurally resembling an activated GPCR, this compound promotes the exchange of GDP for GTP on the Gα subunit of Gi/Go proteins, leading to the dissociation of the Gα-GTP and Gβγ subunits.[6] The activated Gβγ subunits can then directly stimulate certain isoforms of phospholipase C, primarily PLC-β.
This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7] The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), leading to a cascade of downstream cellular responses.
G Protein-Independent Pathway
Several studies have suggested that this compound can also activate PLC through mechanisms that do not require G proteins.[1][8] One proposed mechanism involves the direct interaction of this compound with PLC isoforms.[9] Another possibility is the indirect activation of PLC through the stimulation of nucleoside diphosphate kinase (NDPK), which can locally increase GTP levels, thereby promoting G protein activation in a manner that may be less sensitive to pertussis toxin, a classical inhibitor of Gi/Go proteins.[8][10] Furthermore, in some cell types, Mastoparan has been shown to stimulate phosphoinositide-specific PLC independently of G protein activation.[1][8]
Quantitative Data
The following tables summarize quantitative data on the effects of Mastoparan and its analogues on PLC activation and related cellular responses.
Table 1: Mastoparan Analogue Potency on Deflagellation and PLC/PLD Activation in Chlamydomonas moewusii [11]
| Compound | EC50 for Deflagellation (µM) |
| Mastoparan | 2.0 |
| Mas8 | 3.0 |
| Mas7 | 3.6 |
| Mas17 | 5.8 |
Table 2: Effect of Mastoparan on GTPase Activity [12]
| Mastoparan Concentration (mM) | Increase in GTPase Activity over Basal (%) |
| 1 | 30 |
| 10 | 70 |
Basal GTPase activity was 90-120 pmol Pi/mg/min in mouse periaqueductal grey matter.
Experimental Protocols
Phospholipase C Activity Assay
This protocol is a generalized procedure based on methods described in the literature for measuring PLC activity in response to this compound.
Objective: To quantify the activity of PLC by measuring the production of inositol phosphates.
Materials:
-
myo-[3H]inositol
-
This compound solution
-
Cell lysis buffer (e.g., containing trichloroacetic acid)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and incubate with myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
Stimulation: Wash the cells to remove unincorporated [3H]inositol. Pre-incubate the cells in a suitable buffer (e.g., Krebs-Ringer-HEPES). Add this compound at various concentrations and incubate for the desired time points.
-
Termination and Lysis: Terminate the reaction by adding ice-cold lysis buffer (e.g., 10% trichloroacetic acid).
-
Extraction of Inositol Phosphates: Centrifuge the samples to pellet cellular debris. Collect the supernatant containing the soluble inositol phosphates.
-
Chromatographic Separation: Apply the supernatant to a Dowex AG1-X8 column. Wash the column to remove unincorporated label. Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of ammonium formate.
-
Quantification: Add the eluted fractions to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or disintegrations per minute (DPM) per million cells or per mg of protein.
Conclusion
This compound is a powerful tool for studying G protein-mediated signaling and PLC activation. Its ability to directly activate Gi/Go proteins provides a receptor-independent method for dissecting the downstream signaling events. The existence of potential G protein-independent mechanisms of PLC activation adds another layer of complexity and warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in cellular signaling. A thorough understanding of its mechanisms of action is crucial for harnessing its potential therapeutic applications while mitigating its cytotoxic effects.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orientation and effects of this compound on phospholipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastoparan - Wikipedia [en.wikipedia.org]
- 7. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 9. Effects of the wasp venom peptide, mastoparan, on a phosphoinositide-specific phospholipase C purified from rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. G-receptor antagonists increased the activating effect of mastoparan on low Km GTPase of mouse PAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Rac/Cdc42 guanine nucleotide exchange factor beta1Pix enhances mastoparan-activated Gi-dependent pathway in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Mastoparan Family Peptides: From Mechanism to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan family peptides, potent toxins found in wasp venom, are cationic, amphipathic molecules with a diverse range of biological activities. Their ability to interact with cell membranes and modulate intracellular signaling pathways has made them a subject of intense research for their potential as antimicrobial, anticancer, and cell-secretagogue agents. This technical guide provides a comprehensive overview of the Mastoparan family, detailing their mechanisms of action, summarizing their biological activities with quantitative data, and providing detailed protocols for their study. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these multifaceted peptides.
Introduction
Mastoparan peptides are typically 14 amino acid residues in length, characterized by a net positive charge and an amidated C-terminus.[1] In aqueous solutions, they generally adopt a random coil structure, but upon interacting with the hydrophobic environment of a cell membrane, they fold into an α-helical conformation.[2][3] This structural transition is crucial for their biological activity, which is primarily mediated through two distinct, yet sometimes interconnected, mechanisms: direct membrane disruption and modulation of intracellular signaling cascades.
Mechanisms of Action
Membrane Perturbation
The amphipathic nature of the Mastoparan α-helix allows it to insert into the lipid bilayer of cell membranes. This insertion can lead to the formation of pores or channels, disrupting membrane integrity and leading to cell lysis.[1] This direct membranolytic activity is the primary mechanism behind their potent antimicrobial effects against a broad spectrum of bacteria and fungi.[1][4]
Modulation of G-Protein Signaling
Mastoparan peptides can mimic activated G-protein coupled receptors (GPCRs), directly interacting with and activating heterotrimeric G-proteins.[5] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the subsequent activation of downstream effector enzymes.[5]
One of the most well-characterized pathways involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).[5][6] This signaling cascade is responsible for many of the cell-specific responses induced by Mastoparans, such as histamine secretion from mast cells, serotonin release from platelets, and catecholamine release from chromaffin cells.[5]
Quantitative Biological Activities of Mastoparan Family Peptides
The biological activities of Mastoparan peptides vary significantly between family members. The following tables summarize the quantitative data for antimicrobial, hemolytic, and cytotoxic activities of several well-characterized Mastoparans.
Table 1: Antimicrobial Activity of Mastoparan Peptides (Minimum Inhibitory Concentration - MIC in µM)
| Peptide | S. aureus | E. coli | C. albicans | Reference(s) |
| Mastoparan-C (MP-C) | ≤16 | ≤16 | ≤16 | [7] |
| Mastoparan-L (MP-L) | 432 | >1000 | 100 | [4][7] |
| Mastoparan-B (MP-B) | 3.3 (mg/mL) | 6.25 (mg/mL) | - | [4] |
| Mastoparan-VT1 | 2.5-10 (µg/mL) | 5-40 (µg/mL) | 10-40 (µg/mL) | [4] |
| Mastoparan-AF | 32 (µg/mL) | 16 (µg/mL) | - | [8] |
| Mastoparan PDD-A | 7.5 | 11.8 | - | [4] |
Table 2: Hemolytic Activity of Mastoparan Peptides (EC50 in µM)
| Peptide | Human Red Blood Cells | Rat Red Blood Cells | Reference(s) |
| Agelaia-MPI | 3.7 ± 0.14 | - | [9] |
| Mastoparan-C | 30.2 ± 1.3 | 64.4 ± 10.7 | [9] |
| PMM2 | 42.6 ± 2.5 | - | [9] |
| EpVP2b | 34.1 ± 3.5 | - | [9] |
| Polybia-MPI | 176.6 ± 7.0 | 51.4 ± 2.2 | [9] |
| Mastoparan-II | 134.6 ± 1.2 | - | [9] |
| Mastoparan(-L) | 82.9 ± 3.8 | 242.5 ± 2.6 | [9] |
| Ropalidia-MP | 42.5 ± 1.7 | 122.2 ± 4.3 | [9] |
Table 3: Cytotoxic Activity of Mastoparan Peptides (IC50 in µM)
| Peptide | Jurkat (T-ALL) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Normal Cells (PBMC/HMEC-1) | Reference(s) |
| Mastoparan-L (amidated) | ~8-9.2 | ~20-24 | - | 48 (PBMC) | [10] |
| Mastoparan-L (carboxylated) | 77.9 | 251.25 | - | 411.5 (melan-a), 428 (HaCaT) | [4][10] |
| Mastoparan-C (MP-C) | - | 36.65 | 13.57 | >50 (HMEC-1) | [11] |
| Mastoparan (MAS) | - | - | 34.3 ± 1.6 (µg/mL) | - | [12] |
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to determine the secondary structure of Mastoparan peptides in different environments.
-
Peptide Preparation: Dissolve the synthetic peptide in 10 mM ammonium acetate (NH4AC) buffer to a final concentration of 100 µM. For membrane-mimicking conditions, dissolve the peptide in 50% trifluoroethanol (TFE) (v/v in 10 mM NH4AC).[7]
-
Instrument Setup: Use a CD spectrometer with a 1-mm path length quartz cuvette.[7] Set the temperature to 20°C.
-
Data Acquisition: Scan the peptide solution from 190 to 260 nm.[7] Use a scanning speed of 200 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm.[7] Perform three accumulations for each sample to improve the signal-to-noise ratio.[7]
-
Data Analysis: Subtract the spectrum of the buffer or TFE solution (blank) from the peptide spectrum. The resulting spectrum can be used to estimate the percentage of α-helical, β-sheet, and random coil structures. Mastoparans typically show a random coil structure in aqueous buffer and a characteristic α-helical spectrum with minima around 208 and 222 nm in TFE.[7][13]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a Mastoparan peptide that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Culture the desired bacterial or fungal strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the exponential growth phase.[7][8] Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[1] Dilute this suspension to the final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a two-fold serial dilution of the Mastoparan peptide in the appropriate broth medium in a 96-well microtiter plate.[8]
-
Inoculation and Incubation: Add the standardized microorganism suspension to each well containing the peptide dilutions.[1] Include a positive control (microorganisms with no peptide) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours.[7]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed.[8]
Hemolysis Assay
This protocol assesses the lytic activity of Mastoparan peptides against red blood cells.
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or rat red blood cells.[9] Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation at 1000 x g for 10 minutes to remove plasma and the buffy coat.[14] Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).[14][15]
-
Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the Mastoparan peptide.[6]
-
Controls: Include a negative control (RBCs in PBS only) for baseline hemolysis and a positive control (RBCs in 0.1-1% Triton X-100) for 100% hemolysis.[6][16]
-
Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour.[6][15] After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[16]
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[6]
MTT Assay for Cytotoxicity
This protocol measures the cytotoxic effect of Mastoparan peptides on cancer or normal cell lines.
-
Cell Seeding: Seed the desired cell line in a 96-well plate at a density of 5 x 10^3 to 5 x 10^4 cells per well and allow them to adhere overnight.[17][18]
-
Peptide Treatment: Treat the cells with various concentrations of the Mastoparan peptide and incubate for a desired period (e.g., 24, 48, or 72 hours).[11][18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[17][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[11][17]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by Mastoparan peptides and a typical experimental workflow for their characterization.
Caption: Mastoparan-induced G-protein signaling pathway.
Caption: Workflow for Mastoparan peptide characterization.
Conclusion
Mastoparan family peptides represent a fascinating and promising class of bioactive molecules. Their dual mechanisms of action, involving both direct membrane disruption and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. While their inherent toxicity, particularly their hemolytic activity, remains a challenge for systemic applications, ongoing research into structure-activity relationships and the design of synthetic analogs with improved selectivity holds great promise for the development of novel anti-infective and anticancer agents. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable peptides.
References
- 1. ncdnadayblog.org [ncdnadayblog.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Conformational change of mastoparan from wasp venom on binding with phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]
- 12. Mastoparan, a Peptide Toxin from Wasp Venom Conjugated Fluvastatin Nanocomplex for Suppression of Lung Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.5. Hemolysis, Cytotoxicity, and Stability of Peptides [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In Vitro Effects of Mastoparan X on Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X (MPX), a cationic amphipathic peptide derived from the venom of the hornet Vespa xanthoptera, has garnered significant interest as a potential antimicrobial agent. Its potent activity against a broad spectrum of bacteria, including multi-drug resistant strains, positions it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the in vitro effects of this compound on bacterial membranes, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.
The primary mode of action for MPX involves a direct interaction with the bacterial cell membrane.[1] Possessing a net positive charge, MPX is electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids.[1][2] This initial binding is followed by membrane insertion and disruption, leading to a cascade of events that ultimately result in bacterial cell death. This guide will explore these mechanisms in detail, presenting key quantitative data in a structured format and providing methodologies for the essential experiments used to characterize these effects.
Quantitative Analysis of this compound Activity
The antimicrobial efficacy of this compound has been quantified against various bacterial species. The following tables summarize the key parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as its effects on membrane integrity.
Table 1: Antimicrobial Activity of this compound (MPX)
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | 31.25 | - | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 32 | 64 | [4][5] |
| E. coli 237 | 4 | 4 | [6] |
| E. coli 232 | 8 | 8 | [6] |
| Hemolytic E. coli O157:H7 | 16 | 32 | [6] |
| Staphylococcus aureus subsp. aureus | 32 | 32 | [6] |
Table 2: Membrane Permeabilization and Depolarization Effects of this compound
| Bacterial Strain | Assay | Concentration of MPX | Observed Effect | Reference |
| E. coli | NPN Uptake Assay | Concentration-dependent | Increased fluorescence intensity, indicating outer membrane permeabilization. | [7] |
| E. coli | DiSC3(5) Assay | 1x, 2x, 4x MIC | Increased fluorescence intensity, indicating cytoplasmic membrane depolarization. | [3] |
| Hemolytic E. coli O157:H7 | ONPG Assay | 3.2 µg/mL | ~50% membrane permeabilization. | [6] |
| Hemolytic E. coli O157:H7 | ONPG Assay | 12.8 - 25.6 µg/mL | ~80% or greater membrane permeabilization. | [6] |
| MRSA USA300 | PI Staining | 0.5x, 1x, 2x MIC | Dose-dependent increase in PI-positive cells, indicating membrane damage. | [4] |
Mechanism of Action on Bacterial Membranes
The bactericidal activity of this compound is primarily attributed to its ability to disrupt the integrity of bacterial membranes. This process can be conceptualized as a multi-step mechanism.
Caption: Proposed mechanism of this compound action on bacterial membranes.
Initially, the cationic MPX molecules are attracted to the anionic surface of the bacterial membrane.[1][2] Upon accumulation, the peptides insert into the lipid bilayer, disrupting the local lipid packing. This can lead to the formation of transient pores or a more generalized destabilization of the membrane, often described by models such as the "carpet" or "toroidal pore" model.[8] The consequence of this physical disruption is a loss of membrane integrity, leading to the depolarization of the membrane potential and the leakage of essential ions and metabolites, ultimately resulting in cell death.[3][7]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the in vitro effects of this compound on bacterial membranes.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that kills the bacteria, respectively.
Caption: Workflow for MIC and MBC determination.
Protocol:
-
Bacterial Preparation: Culture bacteria to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well containing the diluted peptide. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
-
MBC Determination: Take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[5]
Membrane Permeabilization Assay (ONPG Assay)
This assay measures the permeability of the inner bacterial membrane by quantifying the activity of β-galactosidase, which is released from the cytoplasm upon membrane damage.
Protocol:
-
Bacterial Culture: Grow bacteria that express β-galactosidase (e.g., certain E. coli strains) in a medium containing lactose to induce enzyme expression.[6]
-
Cell Preparation: Harvest the bacteria by centrifugation, wash, and resuspend them in a suitable buffer (e.g., phosphate buffer with NaCl) to a density of approximately 10^7 CFU/mL.[6]
-
Peptide Treatment: Incubate the bacterial suspension with various concentrations of this compound in a 96-well plate at 37°C for a defined period (e.g., 30 minutes).[6]
-
Substrate Addition: Add the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well.[6]
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the production of o-nitrophenol (a yellow product) by measuring the absorbance at 405 nm.[6]
-
Data Analysis: The percentage of membrane permeabilization is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (buffer only).[6]
Cytoplasmic Membrane Depolarization Assay
This assay utilizes a membrane potential-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), to monitor changes in the cytoplasmic membrane potential.
Protocol:
-
Cell Preparation: Prepare a bacterial suspension as described for the permeabilization assay.
-
Dye Loading: Incubate the bacterial cells with the DiSC3(5) dye in the presence of KCl (to equilibrate the K+ concentration) until a stable, quenched fluorescence signal is achieved.
-
Peptide Addition: Add various concentrations of this compound to the dye-loaded cell suspension.
-
Fluorescence Measurement: Immediately monitor the increase in fluorescence intensity using a fluorometer. Depolarization of the membrane leads to the release of the dye from the membrane and a subsequent increase in fluorescence.[3]
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM is used to visualize the direct effects of this compound on the morphology of bacterial cells.
Caption: Workflow for SEM analysis of bacterial morphology.
Protocol:
-
Treatment: Incubate a mid-logarithmic phase bacterial culture with this compound (typically at a concentration of 2x MIC) for a specified time (e.g., 1 hour).[6]
-
Fixation: Harvest the cells by centrifugation and fix them with a suitable fixative, such as 2.5% glutaraldehyde.[6]
-
Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 70%, 80%, 90%, 100%).[6]
-
Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.
-
Coating: Sputter-coat the dried samples with a conductive material, such as gold or gold-palladium.[6]
-
Imaging: Examine the samples using a scanning electron microscope to observe any changes in cell shape, surface texture, or integrity.[6]
Conclusion
This compound demonstrates potent in vitro bactericidal activity, primarily through the disruption of bacterial membrane integrity. The quantitative data clearly indicate its efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other membrane-active antimicrobial peptides. The multifaceted approach of combining MIC/MBC determination with assays that probe specific aspects of membrane disruption, such as permeabilization and depolarization, allows for a comprehensive understanding of their mechanism of action. This knowledge is crucial for the rational design and development of new antimicrobial therapies that can combat the growing threat of antibiotic resistance.
References
- 1. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Net Positive Charge in the Biological Activity of Mastoparan X: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the critical role of the net positive charge of Mastoparan X (MPX), a wasp venom peptide, in dictating its potent biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of MPX's structure-activity relationship, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
This compound, a 14-amino acid peptide with the sequence H-INWKGIAAMAKKLL-NH2, possesses a characteristic net positive charge of +4 at physiological pH.[1] This cationic nature is a key determinant of its interaction with cell membranes and subsequent biological effects, which range from antimicrobial and hemolytic to mast cell degranulation.[1][2]
Physicochemical Properties and Their Influence on Activity
The biological functions of this compound are intrinsically linked to its physicochemical properties, primarily its net positive charge, hydrophobicity, and amphipathicity. The peptide's cationic character facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes, a crucial first step in its antimicrobial action.[3] Upon membrane binding, MPX adopts an α-helical conformation, orienting its hydrophobic and hydrophilic residues on opposite faces of the helix.[3][4] This amphipathic structure is critical for its insertion into and disruption of the lipid bilayer, leading to cell death.[3]
While a positive net charge is essential for initial membrane targeting, the degree of hydrophobicity plays a significant role in the peptide's lytic activity, including its hemolytic effects on red blood cells.[5] Studies have shown that increasing the hydrophobicity of MPX analogues can enhance bactericidal potency, but often at the cost of increased toxicity to mammalian cells.[1] Conversely, modifications that increase the net positive charge without significantly altering hydrophobicity can potentially improve bacterial cell selectivity.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data related to the activity of this compound and some of its analogues.
| Peptide | Sequence | Net Charge | Mean Hydrophobicity (H) | Reference |
| This compound (MPX) | H-INWKGIAAMAKKLL-NH2 | +4 | 0.537 | [1] |
| [Ala1]MPX | H-ANWKGIAAMAKKLL-NH2 | +4 | 0.463 | [1] |
| [Ala14]MPX | H-INWKGIAAMAKKLA-NH2 | +4 | 0.463 | [1] |
| [Oct1]MPX | Octanoyl-INWKGIAAMAKKLL-NH2 | +4 | - | [1] |
Table 1: Physicochemical Properties of this compound and Analogues. The net charge is calculated based on the number of basic residues (Lysine, Arginine) and the C-terminal amidation at neutral pH. Mean hydrophobicity is calculated using a standard hydrophobicity scale.
| Peptide | Minimum Inhibitory Concentration (MIC) (µM) | Hemolytic Activity (HC50) (µM) | Therapeutic Index (HC50/MIC) | Reference |
| E. coli | B. subtilis | |||
| This compound (MPX) | 12.5 | 3.1 | 25 | 2 (for B. subtilis) |
| [Ala1]MPX | 50 | 12.5 | >200 | >16 |
| [Ala14]MPX | 100 | 25 | >200 | >8 |
| [Oct1]MPX | 3.1 | 0.8 | 6.3 | 7.9 (for B. subtilis) |
Table 2: Antimicrobial and Hemolytic Activity of this compound and Analogues. MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. The therapeutic index is a measure of the peptide's selectivity for bacterial cells over mammalian cells.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound and its analogues is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: A single colony of the test bacterium (e.g., Escherichia coli, Bacillus subtilis) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution: The peptides are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolysis Assay
The hemolytic activity of the peptides against mammalian erythrocytes is a key indicator of their cytotoxicity.
-
Erythrocyte Preparation: Fresh red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: The peptides at various concentrations are incubated with the erythrocyte suspension in a 96-well plate or microcentrifuge tubes at 37°C for a defined period (e.g., 1 hour).
-
Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution causing 100% hemolysis, such as 1% Triton X-100) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100. The HC50 value is then determined as the peptide concentration causing 50% hemolysis.
Signaling Pathways and Mechanisms of Action
This compound is known to interact with and activate heterotrimeric G-proteins, mimicking the function of an activated G-protein coupled receptor (GPCR).[4] This interaction triggers a downstream signaling cascade.
Caption: this compound signaling pathway leading to cellular response.
The workflow for assessing the therapeutic potential of this compound and its analogues involves a multi-step process, starting from peptide design and synthesis to in vitro and in vivo testing.
Caption: Workflow for antimicrobial peptide drug discovery.
References
- 1. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]
- 2. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Structural Conformation of Mastoparan X: A Technical Guide for Researchers
An in-depth analysis of the structural plasticity of the wasp venom peptide Mastoparan X in diverse biomimetic environments, providing key insights for drug development and molecular research.
This compound (MPX), a cationic tetradecapeptide (INWKGIAAMAKKLL-NH2) isolated from the venom of the wasp Vespa xanthoptera, has garnered significant interest in the scientific community for its potent biological activities, including mast cell degranulation, antimicrobial effects, and direct activation of G-proteins.[1][2] Its ability to modulate cellular signaling pathways is intrinsically linked to its structural conformation, which exhibits remarkable plasticity in response to its surrounding environment. This technical guide provides a comprehensive overview of the structural behavior of this compound in various milieus, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used to elucidate its structure.
Conformational Plasticity: From Random Coil to α-Helix
In aqueous solutions, this compound predominantly exists in a disordered or random-coil conformation.[2][3] However, upon encountering a more hydrophobic or amphiphilic environment, such as in the presence of organic solvents like trifluoroethanol (TFE) or upon binding to lipid membranes, it undergoes a significant conformational transition to a well-defined α-helical structure.[3][4] This transition is a critical prerequisite for its biological activity, as the amphipathic nature of the α-helix facilitates its interaction with and insertion into cellular membranes.[1][5]
Induction of Helicity in Different Environments
Circular Dichroism (CD) spectroscopy is a powerful technique to monitor the secondary structure of peptides. The characteristic dual minima at approximately 208 nm and 222 nm in a CD spectrum are indicative of α-helical content. The percentage of α-helicity of this compound in various environments is summarized in the table below.
| Environment | α-Helical Content (%) | Reference(s) |
| Aqueous Solution (e.g., 10 mM NH4AC buffer) | Low / Random Coil | [2] |
| 40-50% Trifluoroethanol (TFE) | High (e.g., ~76%) | [2][3] |
| SDS Micelles | High (e.g., ~75-80%) | [6] |
| Phospholipid Vesicles (e.g., d62-DPPC) | High | [7] |
Table 1: α-Helical content of this compound in different environments as determined by Circular Dichroism spectroscopy.
High-Resolution Structural Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information on the three-dimensional structure of peptides in solution and in membrane-mimetic environments.
Structure in Membrane-Mimetic Environments
In the presence of detergent micelles (e.g., SDS) or phospholipid vesicles, NMR studies have consistently shown that this compound adopts a stable, amphipathic α-helical conformation.[1][8]
-
In SDS Micelles: 1H-NMR spectroscopy in perdeuterated SDS micelles revealed a straight amphiphilic α-helix with high-order parameters.[8]
-
In Phospholipid Vesicles: Two-dimensional 1H-NMR analyses of transferred nuclear Overhauser effects (trNOE) in the presence of perdeuterated phospholipid vesicles have shown that the C-terminal 12 residues (residues 3-14) of this compound form an α-helix.[1][9] The overall structure is amphipathic, with the hydrophobic side chains residing on one face of the helix and the cationic lysine residues on the other.[1] This amphipathicity is crucial for its interaction with the lipid bilayer.
Solid-state NMR studies on this compound tightly bound to anionic phospholipid bilayers have further refined this model, confirming the α-helical conformation for residues Trp3-Leu14, while the N-terminal Asn2 adopts an extended conformation.[9]
Orientation in the Lipid Bilayer
The orientation of the this compound helix within the lipid membrane is a key determinant of its function. Solid-state 15N-NMR spectroscopy has identified two distinct orientational states for the peptide in a lipid bilayer: a major population (around 90%) where the helix is aligned parallel to the membrane surface ("in-plane"), and a minor population (around 10%) in a transmembrane alignment.[8] The in-plane orientation is thought to be the primary state for G-protein activation, while the transmembrane orientation may be associated with pore formation.[8]
| Environment | Residues in α-Helix | Orientation | Key Findings | Reference(s) |
| SDS Micelles | Full length | N/A | Forms a straight, stable amphiphilic α-helix. | [8] |
| Phospholipid Vesicles (Solution NMR) | C-terminal 12 residues | N/A | Amphipathic α-helix with distinct hydrophobic and cationic faces. | [1] |
| Anionic Phospholipid Bilayers (Solid-State NMR) | Trp3-Leu14 | Major: In-plane (parallel to surface)Minor: Transmembrane | The N-terminus (Asn2) is in an extended conformation. Two distinct populations with different orientations exist. | [8][9] |
Table 2: Summary of this compound structural features in membrane-mimetic environments determined by NMR spectroscopy.
Interaction with Signaling Proteins
This compound's ability to directly activate heterotrimeric G-proteins is one of its most significant biological functions.[10][11] This interaction is believed to mimic that of a G-protein coupled receptor (GPCR).
G-Protein Binding
Transferred nuclear Overhauser effect (trNOE) NMR studies have been employed to determine the conformation of this compound when bound to the α subunits of G(i) and G(o) proteins.[10] These studies revealed that upon binding, this compound adopts an amphiphilic α-helical conformation.[10] The polar face of the helix, containing the crucial lysine residues, is thought to be in direct contact with the G-protein.[10]
Calmodulin Binding
This compound also binds with high affinity to calmodulin, a key calcium-binding protein involved in numerous signaling pathways.[12][13] This binding is calcium-dependent and induces a significant conformational change in calmodulin, causing its two globular domains to come closer together.[12][14]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for reproducing and building upon existing research.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in solution.
Typical Protocol:
-
Sample Preparation: this compound is dissolved in the desired buffer (e.g., 10 mM ammonium acetate) or solvent mixture (e.g., 50% TFE in buffer) to a final concentration of approximately 100 µM.[2]
-
Instrumentation: CD spectra are recorded on a spectropolarimeter using a quartz cuvette with a short path length (e.g., 1 mm).[2]
-
Data Acquisition: Spectra are typically scanned from 190 to 260 nm at a controlled temperature (e.g., 20 °C). Multiple scans (e.g., three) are accumulated to improve the signal-to-noise ratio.[2]
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The percentage of α-helical content can be estimated using deconvolution algorithms available through web servers like DichroWeb.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information. For studying peptide-membrane interactions, solution NMR with micelles or bicelles, and solid-state NMR with lipid bilayers are commonly used.
Typical Protocol for Solution NMR (in Micelles):
-
Sample Preparation: Lyophilized this compound is dissolved in a buffered solution (e.g., 90% H2O/10% D2O) containing perdeuterated detergent micelles (e.g., SDS-d25) to a final peptide concentration typically in the range of 0.5-1 mM.[8][15] The pH is adjusted to a suitable value (e.g., physiological pH).
-
NMR Experiments: A series of one-dimensional and two-dimensional NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[8]
-
-
Data Processing and Analysis: The NMR spectra are processed and analyzed to assign all proton resonances to specific atoms in the peptide.
-
Structure Calculation: The distance constraints derived from NOESY data are used in molecular dynamics and distance geometry calculations to determine the three-dimensional structure of the peptide.[10]
Mechanism of G-Protein Activation
The interaction of this compound with G-proteins provides a model for understanding receptor-mediated signal transduction.
Conclusion and Future Perspectives
The structural versatility of this compound is a key feature that underpins its diverse biological activities. Its ability to transition from a random coil in aqueous solution to a well-defined α-helix in membrane environments allows it to interact with and perturb cellular membranes and directly modulate the function of key signaling proteins. The detailed structural and mechanistic insights presented in this guide, derived from CD and NMR spectroscopy, provide a solid foundation for the rational design of novel therapeutic agents. By modifying the primary sequence of this compound, it is possible to fine-tune its amphipathicity, charge, and helicity to enhance its target selectivity, improve its antimicrobial potency, and reduce its toxicity, opening up new avenues for the development of next-generation peptide-based drugs.
References
- 1. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Submillisecond Dynamics of this compound Insertion into Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of mastoparan with membranes studied by 1H-NMR spectroscopy in detergent micelles and by solid-state 2H-NMR and 15N-NMR spectroscopy in oriented lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of tightly membrane-bound mastoparan-X, a G-protein-activating peptide, determined by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of both Ca2+ and mastoparan to calmodulin induces a large change in the tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High affinity binding of the mastoparans by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium-induced shape change of calmodulin with mastoparan studied by solution X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
The Cytotoxicity Profile of Mastoparan X on Eukaryotic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X, a tetradecapeptide toxin isolated from the venom of the hornet Vespa xanthoptera, has garnered significant interest within the scientific community for its potent cytotoxic effects against a range of eukaryotic cells.[1] Its amphipathic α-helical structure allows it to readily interact with cellular membranes, initiating a cascade of events that can lead to cell death through multiple mechanisms.[1] This technical guide provides a comprehensive overview of the cytotoxicity profile of this compound, detailing its effects on various cell lines, the underlying molecular pathways, and the experimental protocols used to elucidate these activities. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of toxicology, pharmacology, and drug development.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound and its analogs has been evaluated across a variety of eukaryotic cell lines, including numerous cancer cell types and normal (non-malignant) cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following tables summarize the available IC50 data, highlighting the differential susceptibility of various cell lines to Mastoparan-induced cytotoxicity. It is crucial to note that the C-terminal amidation of Mastoparan significantly impacts its potency, with the amidated form (Mastoparan-NH2) generally exhibiting greater cytotoxicity than its carboxylated counterpart (Mastoparan-COOH).[2]
| Cell Line | Cell Type | Mastoparan Variant | IC50 (µM) | Assay | Reference |
| Jurkat | Human T-cell acute lymphoblastic leukemia | Mastoparan-NH2 | ~8-9.2 | MTT | [3] |
| THP-1 | Human acute monocytic leukemia | Mastoparan-NH2 | Not specified | MTT | [2] |
| HOPC | Mouse myeloma | Mastoparan-NH2 | ~11 | MTT | [3] |
| MDA-MB-231 | Human breast adenocarcinoma | Mastoparan-NH2 | ~20-24 | MTT | [3] |
| SKBR3 | Human breast adenocarcinoma | Mastoparan-NH2 | Not specified | MTT | [2] |
| MDA-MB-468 | Human breast adenocarcinoma | Mastoparan-NH2 | Not specified | MTT | [2] |
| T47D | Human breast adenocarcinoma | Mastoparan-NH2 | Not specified | MTT | [2] |
| 4T1 | Mouse mammary carcinoma | Mastoparan-NH2 | Not specified | MTT | [2] |
| MCF7-TX400 | Paclitaxel-resistant human breast adenocarcinoma | Mastoparan-NH2 | Not specified | Trypan Blue | [2] |
| B16F10-Nex2 | Murine melanoma | Mastoparan-COOH | 165 | Not specified | [4] |
| A549 | Human lung carcinoma | Mastoparan | 34.3 ± 1.6 µg/mL | MTT | [5] |
| H157 | Human non-small cell lung cancer | Mastoparan-C | < 4 | MTT | [6] |
| PC-3 | Human prostate carcinoma | Mastoparan-C | 6.29 | MTT | [7] |
| U251MG | Human glioblastoma astrocytoma | Mastoparan-C | Not specified | MTT | [7] |
| T98G | Human glioblastoma | This compound | ~20 | Viability Assay | [8] |
| Cell Line | Cell Type | Mastoparan Variant | IC50 (µM) | Assay | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal human immune cells | Mastoparan-NH2 | 48 | MTT | [3] |
| Human Mammary Epithelial Cells (HMECs) | Normal human epithelial cells | Mastoparan-NH2 | Less toxic than to cancer cells | MTT | [2] |
| Human Erythrocytes | Normal human red blood cells | Mastoparan-NH2 | >50% cytotoxicity at concentrations >10uM | Hemolysis Assay | [2] |
| IPEC-J2 | Porcine intestinal epithelial cells | This compound | No significant cytotoxicity up to 128 µg/mL | CCK-8 | [9] |
| Melan-a | Normal murine melanocytes | Mastoparan-L | 411.5 | Not specified | [7] |
| HaCaT | Human keratinocytes | Mastoparan-L | 428 | Not specified | [7] |
Mechanisms of Cytotoxicity
This compound exerts its cytotoxic effects through two primary, and at times overlapping, mechanisms: direct membrane lysis and the induction of apoptosis. The prevailing mechanism can be influenced by the peptide's concentration, its specific chemical form (amidated vs. carboxylated), and the target cell type.[2][4]
Membranolytic Activity
At higher concentrations, the amidated form of Mastoparan, in particular, acts as a direct-acting anticancer peptide, causing rapid and irreparable damage to the cell membrane.[2][3][10] This lytic mechanism is characterized by the formation of pores or other disruptions in the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell lysis.[2][11] This direct physical disruption is a rapid process and is generally independent of the cell's proliferative state, making it effective against slow-growing and multidrug-resistant cancer cells.[2] The interaction is thought to be initiated by electrostatic interactions between the cationic peptide and negatively charged components of the cancer cell membrane, such as phosphatidylserine.[9][12]
Induction of Apoptosis
In contrast, particularly the carboxylated form of Mastoparan has been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[4][13] This process is more complex and involves a series of orchestrated molecular events.
This compound can translocate across the plasma membrane and directly interact with the mitochondrial membranes.[4][14] This interaction leads to the opening of the mitochondrial permeability transition pore (mPTP), a process that can be both cyclosporin A-sensitive and -insensitive depending on the Mastoparan concentration.[11][14] The opening of the mPTP disrupts the mitochondrial membrane potential (ΔΨm) and leads to the release of pro-apoptotic factors, including cytochrome c, from the intermembrane space into the cytosol.[7][13][15]
The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[7][15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[7][15] These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[4][7]
Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and Bim and a downregulation of the anti-apoptotic protein Bcl-XL.[7][15] This shift in the balance of Bcl-2 family proteins further promotes mitochondrial outer membrane permeabilization and the release of cytochrome c. The generation of reactive oxygen species (ROS) has also been observed as a consequence of mitochondrial dysfunction induced by this compound.[4][13]
In some neuronal cells, Mastoparan has been reported to induce apoptosis by triggering the release of calcium from intracellular stores, a process potentially mediated by the activation of phospholipase C (PLC) and the generation of inositol trisphosphate (IP3).[16]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes described above, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier [frontiersin.org]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. Mastoparan peptide causes mitochondrial permeability transition not by interacting with specific membrane proteins but by interacting with the phospholipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pro-necrotic Activity of Cationic Mastoparan Peptides in Human Glioblastoma Multiforme Cells Via Membranolytic Action | Semantic Scholar [semanticscholar.org]
- 13. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The peptide mastoparan is a potent facilitator of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mastoparan-induced apoptosis of cultured cerebellar granule neurons is initiated by calcium release from intracellular stores - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastoparan X: A Technical Whitepaper on its Potential as a Novel Antibiotic Alternative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Mastoparan X (MPX), a 14-residue amphipathic, cationic peptide from the venom of the wasp Vespa xanthoptera, has emerged as a promising candidate. This document provides a comprehensive technical overview of this compound, detailing its antimicrobial efficacy, mechanism of action, and cytotoxic profile. We present collated quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development efforts.
This compound: Peptide Profile
This compound is a member of the mastoparan family of peptides, characterized by their ability to induce mast cell degranulation. Its structure and physicochemical properties are key to its antimicrobial function.
-
Amino Acid Sequence: INWKGIAAMAKKLL-NH2[1]
-
Molecular Formula: C73H126N20O15S[1]
-
Molecular Weight: 1555.98 g/mol [2]
-
Structure: In aqueous solutions, this compound adopts an unordered conformation. However, in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE), it folds into an α-helical structure. This conformational change is crucial for its biological activity.[3]
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 32 | [4][5][6][7][8] |
| Escherichia coli | 31.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 64 | [4][5][6][7][8] |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. However, evidence suggests a multi-faceted mode of action that also includes the induction of apoptosis and interference with key metabolic pathways.
Membrane Disruption
The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon accumulation, the peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis. This is evidenced by scanning electron microscopy (SEM) studies that show significant morphological changes, including membrane rupture and leakage of cytoplasmic contents, in bacteria treated with this compound.[4][7]
Induction of Apoptosis
Flow cytometry analysis has confirmed that this compound can induce apoptosis in MRSA cells in a dose-dependent manner.[4][7] This suggests that beyond simple membrane lysis, this compound may activate programmed cell death pathways within the bacteria.
Interference with Cellular Processes
Transcriptomic analysis of MRSA treated with this compound has revealed significant alterations in gene expression, with 851 genes being affected. Notably, pathways such as ABC transport, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle were inhibited.[4][5][6][7][8] This indicates that this compound also exerts its antimicrobial effect by disrupting essential metabolic and transport functions within the bacterial cell.
Figure 1: Proposed mechanism of action of this compound against bacterial cells.
Anti-Biofilm Activity
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated potent activity in both inhibiting the formation of new biofilms and eradicating established ones.
Table 3: Anti-Biofilm Efficacy of this compound against MRSA USA300
| Concentration (µg/mL) | Biofilm Inhibition | Biofilm Eradication | Reference |
| 16 | Significant inhibition (p < 0.01) | - | [4] |
| ≥32 | Near complete eradication | Disrupts 3D architecture | [4] |
Cytotoxicity and Therapeutic Potential
A critical aspect of developing any new antimicrobial is its safety profile in host cells. This compound has been evaluated for its cytotoxic and hemolytic activity.
Table 4: Cytotoxicity of this compound against Mammalian Cells
| Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Rat Bone Marrow Stromal Cells (rBMSCs) | CCK-8 | 2-16 | 80.7 - 94.3 | [4] |
| rBMSCs | CCK-8 | 32 (MIC) | 60.4 | [4] |
| rBMSCs | CCK-8 | 64 (MBC) | 31.6 | [4] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | CCK-8 | 2-512 | No significant effect | [9] |
The data indicates that at sub-inhibitory concentrations, this compound exhibits minimal cytotoxicity towards rBMSCs. However, at and above the MIC, a dose-dependent cytotoxic effect is observed. In contrast, it shows no significant toxicity to IPEC-J2 intestinal epithelial cells, suggesting a degree of cell-type selectivity.
Furthermore, in a murine model of E. coli infection, this compound was shown to suppress inflammation by inhibiting the activation of the MAPK and p65 signaling pathways.[9] This dual antimicrobial and anti-inflammatory activity highlights its therapeutic potential.
Figure 2: this compound modulation of host inflammatory pathways during infection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The bacterial suspension is further diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA for cationic peptides).[13]
-
Serial two-fold dilutions of this compound are prepared in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 1 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well containing the this compound dilutions.
-
Positive (bacteria in MHB without peptide) and negative (MHB only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC and MBC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar medium.
-
The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Figure 3: Experimental workflow for determining MIC and MBC values.
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation.[14][15][16][17]
-
Biofilm Formation:
-
A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
For inhibition assays, the bacterial suspension is added to the wells of a 96-well plate containing various concentrations of this compound.
-
For eradication assays, the biofilm is first allowed to form by incubating the bacterial suspension in the plate for 24-48 hours at 37°C. The planktonic cells are then removed, and fresh medium containing this compound is added.
-
-
Staining:
-
After the desired incubation period, the medium is discarded, and the wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
The plates are air-dried, and the remaining biofilm is fixed (e.g., with methanol or by heat).
-
A 0.1% crystal violet solution is added to each well and incubated for 15-30 minutes at room temperature.
-
-
Quantification:
-
The excess crystal violet is removed by washing with water.
-
The bound crystal violet is solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm.
-
Cytotoxicity Assay (CCK-8 Method)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for determining cell viability.[18][19][20][21][22]
-
Cell Seeding:
-
Mammalian cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
The plate is incubated for a specified period (e.g., 24, 48 hours).
-
-
Assay:
-
10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a colored formazan product.
-
-
Quantification:
-
The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Scanning Electron Microscopy (SEM) of Bacterial Cells
SEM is used to visualize the morphological changes in bacteria after treatment with this compound.[23][24][25][26][27]
-
Sample Preparation:
-
Bacterial cells are treated with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a specified time. Untreated cells serve as a control.
-
The cells are harvested by centrifugation and washed with PBS.
-
-
Fixation:
-
The cell pellet is fixed with a primary fixative (e.g., 2.5% glutaraldehyde) for several hours.
-
The cells are then washed and post-fixed with a secondary fixative (e.g., 1% osmium tetroxide).
-
-
Dehydration and Drying:
-
The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
The samples are then critical-point dried.
-
-
Coating and Imaging:
-
The dried samples are mounted on stubs and coated with a thin layer of a conductive metal (e.g., gold or platinum).
-
The samples are then visualized using a scanning electron microscope.
-
Conclusion and Future Directions
This compound exhibits potent antimicrobial and anti-biofilm activity against clinically significant pathogens like MRSA. Its multifaceted mechanism of action, involving membrane disruption, induction of apoptosis, and interference with essential metabolic pathways, makes it a compelling candidate for further development. While cytotoxicity at higher concentrations is a concern that requires further investigation and potential peptide engineering to improve its therapeutic index, its dual antimicrobial and immunomodulatory properties offer a significant advantage over traditional antibiotics. Future research should focus on structure-activity relationship studies to design analogs with enhanced selectivity and reduced toxicity, as well as in vivo efficacy and safety studies in relevant animal models of infection. This compound represents a promising scaffold for the development of a new class of anti-infective agents to combat the growing threat of antibiotic resistance.
References
- 1. This compound | C73H126N20O15S | CID 5488554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:72093-22-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 7. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Crystal violet assay [bio-protocol.org]
- 15. static.igem.org [static.igem.org]
- 16. static.igem.org [static.igem.org]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 19. apexbt.com [apexbt.com]
- 20. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 21. toolsbiotech.com [toolsbiotech.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ibidi.com [ibidi.com]
- 24. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Scanning electron microscopy (SEM) [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Initial Studies on the Anticancer Properties of Mastoparan X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the anticancer properties of Mastoparan X, a tetradecapeptide derived from wasp venom. The document synthesizes quantitative data from initial studies, details the experimental protocols used for its evaluation, and illustrates the key mechanisms of action, including direct cell lysis and the induction of apoptosis.
Quantitative Analysis of Anticancer Activity
The initial evaluation of this compound and its related family members has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The data reveals a dual mechanism of action and highlights the peptide's potency, often in the low micromolar range.
In Vitro Cytotoxicity
Mastoparan peptides exhibit broad-spectrum anticancer activity. The first study to report these properties demonstrated that this compound was cytotoxic against leukemia HL60 cells[1][2]. Subsequent research on the Mastoparan family has expanded this profile to include leukemia, myeloma, and breast cancer cells[3][4]. Studies on human glioblastoma multiforme cells also showed potent anticancer activity from this compound[5]. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and the specific Mastoparan analogue.
Table 1: In Vitro Cytotoxicity (IC50) of Mastoparan Peptides Against Cancer Cell Lines
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Mastoparan (amidated) | Leukemia (Jurkat, THP-1) | Human Leukemia | ~8 - 9.2 | [3][4] |
| Mastoparan (amidated) | Myeloma (HOPC) | Murine Myeloma | ~11 | [3][4] |
| Mastoparan (amidated) | Breast Cancer (MDA-MB-231, etc.) | Human Breast Carcinoma | ~20 - 24 | [3][4] |
| Mastoparan-L | Jurkat | Human T-cell Leukemia | 77 | [1] |
| Mastoparan-L | MCF-7 | Human Breast Adenocarcinoma | 432 | [1] |
| This compound | Glioblastoma Multiforme | Human Brain Tumor | Not specified | [5] |
Note: Many studies use the general term "Mastoparan," which typically refers to the C-terminally amidated form, often Mastoparan-L. This amidation is critical for its lytic mechanism and potency[3][4].
Cellular Selectivity
A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells. Mastoparan has demonstrated a degree of selectivity, showing lower toxicity to normal cells compared to cancerous ones[3][4].
Table 2: Cytotoxicity of Mastoparan Peptides Against Non-Cancerous Cells
| Peptide | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Mastoparan (amidated) | PBMC | Peripheral Blood Mononuclear Cells | 48 | [3][4] |
| Mastoparan-L | melan-a | Murine Melanocytes | 411.5 | [1] |
| Mastoparan-L | HaCaT | Human Keratinocytes | 428 | [1] |
In Vivo and Synergistic Efficacy
In vivo studies have explored Mastoparan's ability to reduce tumor growth. In a syngeneic murine melanoma model, Mastoparan-L reduced tumor volume and prolonged survival[1]. Furthermore, Mastoparan exhibits synergistic effects when combined with conventional chemotherapy agents. At sub-lethal doses (IC10), it was found to reduce the effective concentration (EC50) of etoposide by approximately two-fold in Jurkat T-ALL cells[3]. It also works synergistically with gemcitabine in mouse models of mammary carcinoma[3][4].
Mechanisms of Action
Initial research indicates that this compound and its analogues employ at least two distinct mechanisms to induce cancer cell death: direct membrane disruption leading to necrosis and the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Direct Membranolytic Activity
The primary mechanism for the amidated form of Mastoparan is direct, lytic action on the cell membrane[3]. This compound, in particular, exerts potent membranolytic activity against human glioblastoma cells, leading to necrosis[5][6]. This action is attributed to the peptide's cationic and amphipathic nature, which allows it to interact with and disrupt the negatively charged phospholipids, like phosphatidylserine, often found on the outer leaflet of cancer cell membranes[5]. This disruption leads to pore formation, loss of membrane integrity, and rapid cell death.
Caption: Direct lytic mechanism of this compound on the cancer cell membrane.
Intrinsic Mitochondrial Apoptosis Pathway
In addition to direct lysis, Mastoparan peptides can trigger programmed cell death. Mastoparan-L has been shown to induce apoptosis in melanoma cells through the intrinsic mitochondrial pathway[7][8]. This process involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-XL, leading to the activation of initiator caspase-9 and executioner caspase-3[1].
Caption: Mastoparan-induced intrinsic mitochondrial apoptosis pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the initial evaluation of Mastoparan's anticancer properties.
MTT Cell Viability Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound peptide. Include a vehicle control (e.g., sterile water) and a positive control for 100% cell death (e.g., 1% v/v Triton X-100)[3].
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2)[3].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Centrifuge the plates, discard the supernatant, and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals[3].
-
Data Acquisition: Measure the optical density (absorbance) of the solution, typically at 490 nm or 570 nm, using a microplate reader[3].
-
Calculation: Calculate percent cytotoxicity using the formula: ((OD_experimental - OD_negative_control) / (OD_positive_control - OD_negative_control)) * 100[3].
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon damage to the plasma membrane (necrosis).
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Sample Collection: At desired time points (e.g., 2, 4, 8 hours), collect an aliquot of the cell culture supernatant[3].
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. Released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Colorimetric Measurement: A second reaction uses a tetrazolium salt, which is reduced by the newly formed NADH to produce a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength.
-
Calculation: Compare the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and a positive control (maximum release induced by a lysis buffer) to determine the percentage of cytotoxicity.
Propidium Iodide (PI) Uptake Assay
This assay uses a fluorescent intercalating agent, PI, to identify late apoptotic or necrotic cells. PI cannot cross the membrane of live cells, but can enter cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells in suspension or on a plate with this compound for a short duration to observe rapid membrane changes[3].
-
Staining: Add PI solution directly to the cell culture.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.
-
Data Interpretation: The percentage of PI-positive (red fluorescent) cells corresponds to the population of cells with compromised membrane integrity, indicating cell death via a lytic mechanism.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-necrotic Activity of Cationic Mastoparan Peptides in Human Glioblastoma Multiforme Cells Via Membranolytic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastoparan, a Peptide Toxin from Wasp Venom Conjugated Fluvastatin Nanocomplex for Suppression of Lung Cancer Cell Growth [mdpi.com]
- 8. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assays of Mastoparan X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X (MPX) is a cationic, amphipathic peptide derived from the venom of the hornet Vespa xanthoptera. It has garnered significant interest as a potential antimicrobial agent due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The primary mechanism of action for MPX involves electrostatic interactions between the positively charged peptide and the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the antimicrobial efficacy of this compound.
Mechanism of Action
This compound exerts its antimicrobial effect primarily through direct interaction with the bacterial cell membrane. The peptide's cationic nature facilitates its binding to the anionic components of the bacterial membrane, such as phospholipids. This interaction disrupts the membrane's integrity, leading to pore formation, increased permeability, and leakage of cytoplasmic contents.[4][6] Studies have shown that MPX can cause significant morphological changes to bacterial cells, including membrane rupture and the formation of smaller, damaged cells.[1][7] Furthermore, transcriptomic analysis in MRSA has revealed that MPX can inhibit crucial cellular processes, including ABC transport proteins, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle.[1][2]
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial and hemolytic activity of this compound against various microbial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | - | 31.25 | - | [7] |
| Escherichia coli | O157:H7 | 16 | 32 | [8] |
| Staphylococcus aureus | USA300 (MRSA) | 32 | 64 | [1][2][3] |
| Staphylococcus aureus | ATCC 25923 | - | - | [3] |
| Salmonella enterica serovar Typhimurium | CVCC 541 | - | - | [3] |
| Candida albicans | ATCC 90029 | - | - | [3] |
Table 2: Hemolytic Activity of Mastoparan Peptides
| Peptide | Red Blood Cell Source | EC50 (µM) | Hemolysis at 100 µg/mL | Reference |
| Mastoparan-X(V) | Human | 349.4 ± 4.9 | - | [9] |
| Mastoparan-C | Human | 30.2 ± 1.3 | - | [10] |
| Mastoparan-L | Human | 82.9 ± 3.8 | - | [10] |
| Ropalidia-MP | Human | 42.5 ± 1.7 | - | [10] |
| MpVT3 | Human | - | >50% | [11] |
| Various Mastoparans | Human & Rat | Variable | - | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][12]
Materials:
-
This compound (MPX) stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]
-
-
Peptide Dilution:
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the MPX dilutions.
-
Include a positive control (bacteria in MHB without MPX) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-24 hours.[12]
-
-
MIC Determination:
-
MBC Determination:
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[11]
Materials:
-
This compound (MPX)
-
Bacterial culture in mid-logarithmic growth phase
-
Appropriate broth medium (e.g., Tryptic Soy Broth - TSB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Wash the bacterial cells with a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
Resuspend the bacteria in the broth to a final concentration of approximately 1 x 10^6 CFU/mL.[11]
-
-
Peptide Treatment:
-
Add MPX to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x MIC).[1]
-
Include a control tube with no MPX.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or buffer.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time to generate the time-kill curves.
-
Biofilm Inhibition and Eradication Assays
These assays determine the ability of MPX to prevent biofilm formation and to destroy pre-formed biofilms.[1][12]
Materials:
-
This compound (MPX)
-
Biofilm-forming bacterial strain
-
Tryptic Soy Broth supplemented with 0.5% glucose (TSBG) or other suitable medium
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1% w/v)
-
30% (v/v) glacial acetic acid or ethanol
-
Plate reader
Procedure for Minimum Biofilm Inhibitory Concentration (MBIC):
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum of approximately 1 x 10^7 CFU/mL in TSBG.[1]
-
-
Peptide Dilution and Incubation:
-
Quantification:
-
Carefully remove the planktonic cells by aspiration and wash the wells with sterile phosphate-buffered saline (PBS).[1]
-
Fix the adherent biofilms with methanol.
-
Stain the biofilms with 0.1% crystal violet solution for 8-15 minutes.[1][12]
-
Wash away the excess stain with deionized water.[1]
-
Solubilize the bound dye with 30% acetic acid or ethanol.[1]
-
Measure the absorbance at a wavelength of 600 nm using a microplate reader.[1]
-
The MBIC is the lowest concentration of MPX that significantly inhibits biofilm formation compared to the control.
-
Procedure for Minimum Biofilm Eradication Concentration (MBEC):
-
Biofilm Formation:
-
Add the bacterial inoculum (1 x 10^7 CFU/mL in TSBG) to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow for mature biofilm formation.[12]
-
-
Peptide Treatment:
-
Quantification:
-
Follow steps 3-7 of the MBIC protocol to quantify the remaining biofilm.
-
The MBEC is the lowest concentration of MPX that significantly reduces the pre-formed biofilm.
-
Hemolytic Activity Assay
This assay is crucial for assessing the cytotoxicity of MPX against mammalian cells, using red blood cells as a model.[11][12]
Materials:
-
This compound (MPX)
-
Freshly collected human or horse red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v) for 100% hemolysis control
-
Sterile 96-well plates
-
Centrifuge
-
Plate reader
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 900 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).[12]
-
-
Peptide Incubation:
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 550 nm, which corresponds to the amount of hemoglobin released.[12]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Caption: Workflow for in vitro antimicrobial evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 4. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Employment of mastoparan-like peptides to prevent Staphylococcus aureus associated with bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mastoparan X in Giant Unilamellar Vesicle (GUV) Leakage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X, a 14-amino acid amphipathic peptide from the venom of the hornet Vespa xanthoptera, has garnered significant interest in membrane biophysics and drug delivery research. Its ability to interact with and disrupt lipid bilayers makes it a valuable tool for studying membrane permeability and a potential candidate for drug delivery systems. Giant Unilamellar Vesicles (GUVs) serve as an excellent model system for cell membranes due to their size (10-100 µm) and single lipid bilayer structure, which allows for direct visualization of membrane phenomena using light microscopy. This document provides detailed application notes and protocols for utilizing this compound in GUV leakage assays to assess membrane permeabilization.
This compound induces leakage from lipid vesicles by forming pores in the membrane.[1] The mechanism is thought to involve the insertion of the peptide into the lipid bilayer, leading to the formation of transient, short-lived pores.[2] This process is dependent on the peptide concentration, lipid composition of the GUVs, and membrane tension.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on lipid vesicles. While specific data for GUVs is limited in the literature, data from Large Unilamellar Vesicles (LUVs) provides valuable insights into the peptide's activity.
| Peptide Concentration (µM) | Lipid Composition | Vesicle Type | Fluorescent Probe | % Leakage | Reference |
| 5 | POPC | GUVs | Alexa546-maleimide | ~50% in ~580s | [3] |
| Varied | POPC | LUVs | Carboxyfluorescein | 50% at ~1:100 peptide:lipid ratio | [3] |
| Varied | POPC/POPG (1:1) | LUVs | Carboxyfluorescein | Decreased compared to POPC | [3] |
| Varied | POPC/POPG (3:1) | LUVs | Various sizes | Size-dependent | [1] |
Table 1: this compound-Induced Leakage from Lipid Vesicles. POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol).
| Parameter | Value | Conditions | Reference |
| Binding Constant (K) | 3.8 x 10^5 M^-1 | Bovine brain phosphatidylserine vesicles | [4] |
| Critical Binding Number for Leakage | ~0.03 peptides per lipid | Bovine brain phosphatidylserine vesicles | [4] |
Table 2: Binding Properties of Mastoparan Analog (Magainin 1) to Lipid Vesicles. While this data is for Magainin 1, a similar antimicrobial peptide, it provides an estimate of the peptide-to-lipid ratio required to induce leakage.
Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol describes the preparation of GUVs containing a fluorescent dye for leakage assays.
Materials:
-
Lipid of choice (e.g., POPC, DOPC, or a mixture with charged lipids like POPG) dissolved in chloroform or a chloroform/methanol mixture (10 mg/mL).
-
Fluorescent dye (e.g., Calcein, Carboxyfluorescein, or Alexa Fluor hydrazide) solution in hydration buffer.
-
Hydration buffer (e.g., 200 mM sucrose solution).
-
Observation buffer (e.g., 200 mM glucose solution, iso-osmolar to the hydration buffer).
-
Indium Tin Oxide (ITO) coated glass slides.
-
Electroformation chamber.
-
Function generator.
Procedure:
-
Lipid Film Preparation:
-
Clean two ITO-coated glass slides thoroughly.
-
Spread a thin, uniform layer of the lipid solution (e.g., 10-20 µL for a standard slide) onto the conductive side of each ITO slide.
-
Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Assembly of the Electroformation Chamber:
-
Create a spacer (e.g., using a silicone sheet with a cut-out) and place it on one of the lipid-coated slides.
-
Carefully place the second lipid-coated slide on top of the spacer, with the conductive sides facing each other.
-
Secure the chamber.
-
-
Hydration and Electroformation:
-
Fill the chamber with the hydration buffer containing the fluorescent dye at a desired concentration (e.g., 50-100 µM Calcein).
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol is to apply a 10 Hz sine wave with a voltage of 1.5 V for 2 hours, followed by a 2 Hz square wave at 1.5 V for 30 minutes to detach the vesicles.
-
-
GUV Harvesting:
-
Carefully collect the GUV suspension from the chamber.
-
The GUVs can be used immediately or stored at 4°C for a short period. For observation, dilute the GUV suspension in the iso-osmolar observation buffer.
-
Protocol 2: this compound-Induced GUV Leakage Assay by Fluorescence Microscopy
This protocol details the procedure for observing and quantifying the leakage of a fluorescent dye from GUVs upon exposure to this compound.
Materials:
-
Calcein-loaded GUV suspension (from Protocol 1).
-
This compound stock solution (dissolved in an appropriate buffer, e.g., HEPES or PBS).
-
Observation chamber for microscopy (e.g., a passivated glass slide with a coverslip).
-
Fluorescence microscope equipped with appropriate filters for the chosen dye and a camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Add a small volume of the GUV suspension to the observation chamber containing the observation buffer.
-
Allow the GUVs to settle at the bottom of the chamber.
-
-
Image Acquisition:
-
Locate and focus on individual, well-formed GUVs.
-
Acquire an initial image (t=0) to measure the baseline fluorescence intensity inside the GUV.
-
-
Addition of this compound:
-
Carefully add a small volume of the this compound stock solution to the observation chamber to reach the desired final concentration (e.g., 1-10 µM).
-
Start acquiring a time-lapse series of images immediately after the addition of the peptide.
-
-
Data Analysis:
-
For each GUV at each time point, measure the mean fluorescence intensity inside the vesicle (I_in) and in the background outside the vesicle (I_out).
-
The percentage of leakage at a given time point (t) can be calculated using the following formula: % Leakage(t) = [1 - (I_in(t) - I_out(t)) / (I_in(0) - I_out(0))] * 100
-
To determine 100% leakage, a lytic agent such as Triton X-100 (final concentration ~0.1%) can be added at the end of the experiment.[3]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-induced GUV leakage assay.
Proposed Mechanism of this compound-Induced Pore Formation (Toroidal Pore Model)
References
- 1. Quantification of leakage from large unilamellar lipid vesicles by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 3. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magainin 1-induced leakage of entrapped calcein out of negatively-charged lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mastoparan X Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X, a tetradecapeptide toxin isolated from the venom of the wasp Vespa xanthoptera, is a potent activator of G-proteins.[1][2] Its ability to modulate G-protein signaling pathways has made it a valuable tool in studying cellular communication and a potential candidate for drug development.[1][3] this compound is known to interact with and activate Gα subunits of heterotrimeric G-proteins, mimicking the function of an activated G-protein coupled receptor (GPCR).[3][4] This activation leads to a cascade of downstream signaling events, including the stimulation of phospholipase C and subsequent release of intracellular calcium.[1][4][5] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution and preparation of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is typically supplied as a lyophilized powder, often as a trifluoroacetate (TFA) salt.[6][7] The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.[8] The peptide's amino acid composition, containing both hydrophobic and basic residues, influences its solubility characteristics.[9][10]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| Ethanol | ~50 mg/mL | [6] |
| Water | 1 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [6] |
Experimental Protocols
Materials
-
Lyophilized this compound peptide
-
Sterile, high-purity solvents (DMSO, DMF, ethanol, or sterile distilled water)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Protocol for Reconstituting Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a concentrated stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-30 minutes.[11][12] This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.[11]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[13]
-
Solvent Selection: Choose an appropriate solvent based on the desired stock concentration and experimental requirements. For high-concentration stock solutions, organic solvents like DMSO, DMF, or ethanol are recommended.[6] For direct use in aqueous biological systems, sterile water or PBS can be used, but at a lower concentration.[3][6]
-
Dissolution:
-
Carefully open the vial and add the calculated volume of the chosen solvent.
-
To aid dissolution, gently swirl the vial or use a vortex mixer at a low setting.[14] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[11][15]
-
If the peptide does not dissolve completely, brief sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) can be applied to aid dissolution.[16]
-
-
Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.[14] A clear solution indicates successful reconstitution.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][13] Lyophilized peptides can be stored at -20°C for several years.[7] Reconstituted stock solutions in organic solvents are typically stable for at least 6 months at -80°C and 1 month at -20°C.[1] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[6][7]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Simplified Signaling Pathway of this compound
Caption: Simplified this compound signaling cascade.
Safety Precautions
This compound is a bioactive peptide and should be handled with care.[7] It is intended for research use only and is not for human or veterinary use.[6][7] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. Avoid inhalation, ingestion, or contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of mastoparan-stimulated surfactant secretion from isolated pulmonary alveolar type 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mastoparan-X peptide [novoprolabs.com]
- 9. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. uk-peptides.com [uk-peptides.com]
- 13. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. jpt.com [jpt.com]
- 15. protidehealth.com [protidehealth.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Determining the Minimum Inhibitory Concentration (MIC) of Mastoparan-X: An Application Note and Protocol
Introduction
Mastoparan-X (MPX) is a cationic, amphipathic peptide toxin originally isolated from the venom of the hornet Vespa xanthoptera. As a member of the mastoparan family of peptides, MPX exhibits a broad spectrum of biological activities, including potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane integrity, leading to pore formation, leakage of intracellular contents, and ultimately, cell death. This direct action on the cell membrane makes Mastoparan-X a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Mastoparan-X, a key parameter for assessing its antimicrobial potency.
Principle of the Assay
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method, which is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. Given the cationic nature of Mastoparan-X, which can lead to its adsorption to conventional polystyrene microplates, this protocol incorporates modifications to enhance the accuracy and reproducibility of the results.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Mastoparan-X against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) USA300 | 32 | [1][2][3][4] |
| Staphylococcus aureus | ATCC 25923 | Good antimicrobial activity | [1] |
| Escherichia coli | - | 31.25 | |
| Escherichia coli | ATCC 25922 | Good antimicrobial activity | [1] |
| Salmonella enterica serovar Typhimurium | CVCC 541 | Good antimicrobial activity | [1] |
| Candida albicans | ATCC 90029 | Good antimicrobial activity | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the MIC of Mastoparan-X using the broth microdilution method, adapted for cationic peptides.
Materials and Reagents
-
Mastoparan-X (lyophilized powder)
-
Sterile, ultrapure water
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Sterile 96-well polypropylene microtiter plates
-
Microbial cultures (e.g., S. aureus, E. coli)
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
Sterile 1.5 mL polypropylene tubes
Preparation of Mastoparan-X Stock Solution
-
Aseptically weigh a precise amount of lyophilized Mastoparan-X powder.
-
Reconstitute the peptide in sterile, ultrapure water to a final concentration of 1 mg/mL (1000 µg/mL).
-
Vortex gently to ensure complete dissolution.
-
Prepare serial dilutions of the stock solution in sterile, ultrapure water to create a range of working solutions.
Preparation of Microbial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Broth Microdilution Assay
-
In a 96-well polypropylene microtiter plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of the highest concentration of the Mastoparan-X working solution to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the positive control (microbial growth without peptide), and the twelfth column will serve as the negative control (sterile medium only).
-
Add 50 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Seal the plate with a sterile lid or adhesive film to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours.
Determination of MIC
-
After incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of Mastoparan-X at which no visible growth is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify microbial growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the MIC of Mastoparan-X.
Mechanism of Action of Mastoparan-X
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
Mastoparan X: A Versatile Tool for Investigating Membrane Permeability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Mastoparan X (MPX), a tetradecapeptide toxin isolated from the venom of the hornet Vespa xanthoptera, has emerged as a valuable molecular tool for studying the intricacies of membrane permeability. Its ability to interact with and disrupt cellular membranes provides a powerful mechanism for investigating a range of biological processes, from ion channel dynamics to the efficacy of drug delivery systems. This document provides detailed application notes and experimental protocols for utilizing this compound in membrane permeability research.
Introduction to this compound
This compound is a cationic, amphipathic peptide with the sequence INWKGIAAMAKKLL-NH2.[1] In aqueous solutions, MPX exists in a random coil conformation but adopts a stable α-helical structure upon interacting with lipid membranes.[2][3] This structural transition is crucial for its biological activity, allowing it to insert into the phospholipid bilayer and alter membrane integrity.
The primary mechanisms by which this compound affects membrane permeability include:
-
Pore Formation: MPX can aggregate within the membrane to form transient pores or defects, leading to the leakage of ions and small molecules.[4] This process is thought to involve the collective action of multiple peptide molecules.[4]
-
Lipid Bilayer Disruption: The peptide's interaction with the phospholipid phase of the membrane can cause significant structural perturbations, increasing membrane fluidity and permeability without forming discrete pores.[5]
-
G-Protein Activation: this compound can directly activate heterotrimeric G-proteins, mimicking the action of G-protein coupled receptors (GPCRs).[1][6] This can trigger downstream signaling cascades that indirectly influence membrane permeability, for instance, through the modulation of ion channels or phospholipases.[7][8]
Applications in Membrane Permeability Research
The multifaceted actions of this compound make it a versatile tool for various research applications:
-
Studying Mitochondrial Permeability Transition (MPT): MPX is a potent inducer of the MPT, a critical event in apoptosis.[5][9] It can be used to investigate the regulation of the mitochondrial permeability transition pore (mPTP) and to screen for potential inhibitors.
-
Investigating Plasma Membrane Integrity: By inducing the release of intracellular components such as lactate dehydrogenase (LDH) and small fluorescent dyes, MPX serves as a model agent for studying plasma membrane damage and repair mechanisms.[10]
-
Modulating Ion Channel Activity: The peptide can influence the flux of various ions, including Ca2+, across the cell membrane, providing a means to study the role of ion gradients in cellular signaling.[11]
-
Screening for Membrane-Active Compounds: The well-characterized effects of MPX on membrane permeability can be used as a positive control in high-throughput screening assays designed to identify novel drugs that target cell membranes.
-
Antimicrobial Research: MPX exhibits broad-spectrum antimicrobial activity by disrupting the cell membranes of bacteria and fungi, making it a subject of interest in the development of new antibiotics.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of membrane permeability and cell viability as reported in the literature.
| Cell Type | This compound Concentration | Effect | Reference |
| IPEC-J2 | 2-128 µg/ml (24h) | No significant effect on cell viability (CCK-8 assay) | [12] |
| IPEC-J2 | 2-512 µg/ml (24h) | No significant increase in LDH release | [12] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL | Minimum Inhibitory Concentration (MIC) | [13] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 µg/mL | Minimum Bactericidal Concentration (MBC) | [13] |
| Rat bone marrow mesenchymal stem cells (rBMSCs) | 2-16 µg/mL | Cell viability maintained at 80.7-94.3% | [13] |
| Rat bone marrow mesenchymal stem cells (rBMSCs) | 32 µg/mL (MIC) | Cell viability decreased to 60.4% | [13] |
| Rat bone marrow mesenchymal stem cells (rBMSCs) | 64 µg/mL (MBC) | Cell viability decreased to 31.6% | [13] |
| Jurkat T-ALL cells | ~8-9.2 µM | IC50 for cytotoxicity | [14] |
| Myeloma cells | ~11 µM | IC50 for cytotoxicity | [14] |
| Breast cancer cells | ~20-24 µM | IC50 for cytotoxicity | [14] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 48 µM | IC50 for cytotoxicity | [14] |
| Parameter | This compound Concentration | Effect | Reference |
| Mitochondrial Pore Induction | Submicromolar | Dependent on Ca2+ and phosphate, inhibited by cyclosporin A | [9] |
| Mitochondrial Pore Induction | > 1 µM | Independent of Ca2+, insensitive to cyclosporin A | [9] |
| Membrane Permeabilization (E. coli O157:H7) | 3.2 µg/mL | ~50% of positive control (Triton X-100) | [15] |
| Membrane Permeabilization (E. coli O157:H7) | 12.8 - 25.6 µg/mL | ~80% of positive control (Triton X-100) | [15] |
| Hemolysis (Chicken RBCs) | ≤ 32 µg/mL | Little to mild hemolysis | [15] |
| Hemolysis (Chicken RBCs) | ≥ 64 µg/mL | Dose-dependent hemolysis | [15] |
Experimental Protocols
Assessment of Plasma Membrane Permeability using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of the cytosolic enzyme LDH into the culture supernatant as an indicator of plasma membrane damage.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
96-well plates
-
Lysis solution (e.g., 1% Triton X-100 in PBS)
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate under standard conditions.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include wells with medium only (negative control) and wells with lysis solution (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired period (e.g., 1, 4, or 24 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[16]
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[17]
-
Reagent Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[18]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for the recommended time (typically 15-30 minutes).[16][17] Stop the reaction if required by the kit protocol. Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[16]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of MPT.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
TMRE stock solution (in DMSO)
-
FCCP or CCCP (protonophore for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture cells on a suitable imaging dish or in suspension for flow cytometry.
-
Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 20-100 nM) in a serum-free medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with a fresh medium to remove the excess dye.
-
Treatment: Add this compound at the desired concentrations to the cells. Include a vehicle control and a positive control (FCCP or CCCP).
-
Image Acquisition/Flow Cytometry:
-
Microscopy: Acquire fluorescent images at different time points after treatment.
-
Flow Cytometry: Analyze the cells on a flow cytometer, recording the fluorescence intensity in the appropriate channel.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. A decrease in intensity in the this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Calcium Influx Assay
This protocol utilizes a fluorescent calcium indicator, such as Fura-2 AM or Indo-1 AM, to measure changes in intracellular calcium concentration following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Ionomycin (positive control)
-
EGTA (calcium chelator, negative control)
-
Fluorometer or fluorescence plate reader with dual-wavelength excitation/emission capabilities
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in HBSS.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (to aid in dye solubilization) for 30-60 minutes at 37°C in the dark.[19]
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Measurement:
-
Transfer the cell suspension to a cuvette or a 96-well plate.
-
Establish a baseline fluorescence reading.
-
Add this compound and continuously record the fluorescence signal. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
At the end of the experiment, add ionomycin to determine the maximum calcium signal, followed by EGTA to obtain the minimum signal for calibration.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2). An increase in this ratio corresponds to an increase in intracellular calcium concentration.
Signaling Pathways and Logical Relationships
This compound can induce membrane permeability through both direct and indirect mechanisms. The following diagrams illustrate these pathways.
Conclusion
This compound is a potent and versatile peptide for studying membrane permeability. Its ability to directly interact with lipid bilayers and modulate G-protein signaling pathways provides researchers with a powerful tool to dissect complex cellular processes. The protocols and data presented in this document offer a foundation for incorporating this compound into experimental designs aimed at elucidating the mechanisms of membrane function and dysfunction. As with any biologically active compound, it is essential to perform dose-response experiments and appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pore-forming action of mastoparan peptides on liposomes: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastoparan peptide causes mitochondrial permeability transition not by interacting with specific membrane proteins but by interacting with the phospholipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 8. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peptide mastoparan is a potent facilitator of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastoparan increases membrane permeability in rat parotid cells independently of action on G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the amphiphilic peptides melittin and mastoparan on calcium influx, phosphoinositide breakdown and arachidonic acid release in rat pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier [frontiersin.org]
- 13. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction [mdpi.com]
- 16. yenepoya.res.in [yenepoya.res.in]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. bu.edu [bu.edu]
Application Notes and Protocols: Experimental Use of Mastoparan X in Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the antimicrobial peptide Mastoparan X in the study of bacterial biofilm disruption. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of its proposed mechanisms of action.
Introduction
This compound, a tetradecapeptide isolated from the venom of the hornet Vespa xanthoptera, has demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1][2][3][4] Its amphipathic α-helical structure allows it to interact with and disrupt bacterial cell membranes, a key mechanism in its bactericidal and anti-biofilm effects.[3] Recent studies have highlighted its potential as a therapeutic agent to combat biofilm-associated infections, which are notoriously resistant to conventional antibiotics. This document outlines the methodologies to investigate and quantify the anti-biofilm properties of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the antimicrobial and anti-biofilm activities of this compound against MRSA.
Table 1: Antimicrobial Activity of this compound against MRSA USA300 [1][2][3][4][5][6]
| Parameter | Concentration (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 32 |
| Minimum Bactericidal Concentration (MBC) | 64 |
Table 2: Biofilm Inhibition and Disruption by this compound against MRSA USA300 [1][3]
| This compound Concentration | Biofilm Inhibition (%) |
| 16 µg/mL (0.5 x MIC) | Significant Inhibition (p < 0.01) |
| 32 µg/mL (1 x MIC) | Near complete eradication |
| 64 µg/mL (2 x MIC) | Near complete eradication |
Table 3: Effect of this compound on MRSA USA300 Adhesion [1]
| Treatment | Adherent Bacteria (CFU/mL) | Reduction in Adhesion (%) |
| Control | 3.43 ± 0.55 ×10⁶ | - |
| 16 µg/mL this compound | 0.67 ± 0.09 ×10⁶ | 80.5 |
Mechanism of Action
This compound employs a multi-faceted approach to disrupt bacterial biofilms. Its primary mechanism involves the permeabilization and disruption of the bacterial cell membrane.[3] This leads to a cascade of downstream effects including the induction of reactive oxygen species (ROS) production and ultimately, programmed cell death or apoptosis.[1][3][4] Furthermore, transcriptomic analysis has revealed that this compound significantly alters gene expression in MRSA, leading to the inhibition of key metabolic pathways essential for bacterial survival and biofilm formation, such as the ABC transport system, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5][7]
Signaling and Metabolic Pathway Disruption
The following diagram illustrates the key cellular pathways in MRSA that are inhibited by this compound.
Caption: Proposed mechanism of this compound action on bacterial cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
Materials:
-
This compound
-
Bacterial strain (e.g., MRSA USA300)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Agar plates (e.g., Tryptic Soy Agar)
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it in MHB to twice the highest desired concentration.
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well, except for a sterility control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀).[1][2][5]
-
To determine the MBC, plate 100 µL from the wells with no visible growth onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours and count the number of colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Bacterial strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described in the MIC protocol.
-
Add the bacterial suspension (adjusted to 1 x 10⁶ CFU/mL) to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.[1][3] The percentage of biofilm inhibition is calculated relative to the control wells.
Mature Biofilm Disruption Assay
This protocol assesses the efficacy of this compound in disrupting pre-formed biofilms.
Protocol:
-
Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 2 and 3) without the addition of this compound.
-
After 24 hours, gently remove the planktonic bacteria and wash the wells with PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with mature biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described above (steps 4-9 of the Biofilm Inhibition Assay).
Visualization of Biofilm Disruption
a) Scanning Electron Microscopy (SEM)
SEM provides high-resolution imaging of the biofilm architecture and bacterial morphology.
Protocol:
-
Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.
-
Fix the biofilms with 2.5% glutaraldehyde in PBS for 2 hours at room temperature.
-
Wash with PBS and post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical point dry the samples.
-
Sputter-coat the samples with gold or gold-palladium.
-
Image the samples using a scanning electron microscope.[8][9][10]
b) Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the assessment of bacterial viability using fluorescent dyes.
Protocol:
-
Grow biofilms on a glass-bottom dish or chamber slide with and without this compound.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide). SYTO 9 stains live bacteria green, while propidium iodide stains dead bacteria red.
-
Incubate in the dark according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the dyes used.[1][3]
-
Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS in bacteria upon treatment with this compound.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Bacterial suspension
-
PBS
-
Fluorometer or fluorescence microscope
Protocol:
-
Treat the bacterial suspension with different concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA.
-
Incubate in the dark at 37°C for 30 minutes.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11][12][13][14][15] An increase in fluorescence indicates an increase in ROS production.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the anti-biofilm activity of this compound.
Caption: General workflow for biofilm disruption studies with this compound.
References
- 1. Protocols · Benchling [benchling.com]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ibidi.com [ibidi.com]
- 10. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. abcam.co.jp [abcam.co.jp]
- 15. bioquochem.com [bioquochem.com]
Application Notes and Protocols for Mastoparan X Delivery in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X (MPX) is a 14-amino acid peptide toxin isolated from the venom of the hornet Vespa xanthoptera. It is a cationic and amphipathic peptide that exhibits a range of biological activities, including antimicrobial, anticancer, and cell-penetrating properties.[1][2] In cell culture experiments, MPX is a valuable tool for studying G-protein signaling and for inducing apoptosis or necrosis, depending on its concentration and the cell type.[3][4] Its ability to directly interact with and permeabilize cell membranes also makes it a subject of interest in drug delivery research.[5]
These application notes provide detailed protocols for the preparation and delivery of this compound to cultured cells, along with methods for assessing its cytotoxic effects and a summary of its known signaling pathways.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Approximate Solubility | Stock Solution Storage | Aqueous Solution Stability |
| Water | ~1-2 mg/mL[6][7] | -20°C (1 month) or -80°C (6 months)[8] | Not recommended for more than one day[9] |
| DMSO | ~25 mg/mL[9] | -20°C (1 month) or -80°C (6 months)[8] | Dilutions should be made fresh |
| Ethanol | ~50 mg/mL[9] | -20°C (1 month) or -80°C (6 months)[8] | Dilutions should be made fresh |
| Dimethyl formamide (DMF) | ~25 mg/mL[9] | -20°C (1 month) or -80°C (6 months)[8] | Dilutions should be made fresh |
Table 2: Exemplary Working Concentrations of this compound in Cell Culture
| Cell Line | Assay | Concentration Range | Incubation Time | Reference |
| IPEC-J2 (porcine intestinal epithelial) | Cytotoxicity (CCK-8 & LDH) | 2–512 µg/mL | 24 hours | [10] |
| Jurkat (human T-cell leukemia) | Cytotoxicity (MTT) | ~8-9.2 µM (IC₅₀) | 24 hours | [3] |
| MDA-MB-231 (human breast cancer) | Cytotoxicity (MTT) | ~20-24 µM (IC₅₀) | 24 hours | [3] |
| T98G (human glioblastoma) | Necrosis Induction | 20 µM | 2 hours | [9] |
| A549 (human lung carcinoma) | Cytotoxicity (MTT) | 34.3 ± 1.6 µg/mL (IC₅₀) | 4 hours | [11] |
| HT22 (mouse hippocampal neuronal) | Cytotoxicity (CCK-8) | 30-300 µg/mL | 24 hours | [12] |
| HT22 (mouse hippocampal neuronal) | Apoptosis Inhibition | 0.1, 1, and 5 µg/mL | 24 hours | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in sterile water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 1 mM stock solution. The molecular weight of this compound is approximately 1557.07 g/mol .[6]
-
Weigh the peptide: Carefully weigh the calculated amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile water to the tube to achieve a final concentration of 1 mM.[7] Vortex briefly to dissolve the peptide completely.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: General Delivery of this compound to Adherent Cell Cultures
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final working concentration in complete cell culture medium. Prepare enough volume for all replicates.
-
Treatment: Carefully remove the existing culture medium from the wells.
-
Application: Add the medium containing the appropriate concentration of this compound to the designated wells. For control wells, add medium without this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired experimental duration (e.g., 2, 4, 8, 24, or 48 hours).[3][10][13]
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cytotoxicity or apoptosis analysis.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability based on mitochondrial activity after this compound treatment.
Materials:
-
Cells treated with this compound (as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Triton X-100 (1% v/v) for positive control
Procedure:
-
MTT Addition: Two to four hours before the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Positive Control: In parallel wells, add Triton X-100 (1% v/v) at the same time as the MTT solution to achieve 100% cell death.[13]
-
Solubilization of Formazan: After the incubation, carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the positive control wells.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways leading to apoptosis or necrosis.
Caption: A typical workflow for this compound cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. abbiotec.com [abbiotec.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mastoparan M extracted from Vespa magnifica alleviates neuronal death in global cerebral ischemia-reperfusion rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Hemolytic Activity of Mastoparan X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X, a component of wasp venom, is a cationic, amphipathic tetradecapeptide known for its diverse biological activities, including antimicrobial and cell-penetrating properties.[1][2][3][4] However, a significant hurdle for its therapeutic application is its potential hemolytic activity, which can lead to red blood cell lysis and subsequent toxicity.[5][6] Therefore, accurate assessment of the hemolytic potential of this compound and its analogues is a critical step in preclinical development.
These application notes provide a detailed protocol for determining the hemolytic activity of this compound. The protocol is based on the principle of measuring the amount of hemoglobin released from erythrocytes upon incubation with the peptide.[7][8] The provided data and methodologies will enable researchers to standardize their hemolysis assays and obtain reproducible results.
Quantitative Data Summary
The hemolytic activity of various mastoparan peptides is often expressed as the EC50 value, which is the concentration of the peptide that causes 50% hemolysis. A lower EC50 value indicates higher hemolytic activity. The following table summarizes the reported hemolytic activities of Mastoparan-X(V) and other related mastoparan peptides against human red blood cells (HRBCs).
| Peptide | EC50 (µM) on HRBCs | Hemolytic Activity Level | Reference |
| Mastoparan-X(V) | 30.2 ± 1.3 | High | [1] |
| Agelaia-MPI | 3.7 ± 0.14 | High | [9] |
| Mastoparan-C | 30.2 ± 1.3 | High | [9] |
| PMM2 | 42.6 ± 2.5 | High | [9] |
| EpVP2b | 34.1 ± 3.5 | High | [9] |
| Polybia-MPI | 176.6 ± 7.0 | Modest | [9] |
| Mastoparan-II | 134.6 ± 1.2 | Modest | [9] |
| MP | 123.6 ± 15.3 | Modest | [9] |
| Eumenitin-F | 157.1 ± 2.6 | Modest | [9] |
Note: Hemolytic activity is categorized based on EC50 values as follows: High (≤ 100 µM), Modest (100 µM < EC50 ≤ 400 µM), and Low (> 400 µM).[2][3][9]
Experimental Protocol
This protocol outlines the steps for performing a standard in vitro hemolysis assay to evaluate the hemolytic activity of this compound.
Materials and Reagents
-
Fresh human whole blood with an anticoagulant (e.g., EDTA or heparin)[10]
-
This compound peptide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (or a similar detergent for 100% hemolysis control)[7]
-
96-well round-bottom microtiter plates[11]
-
96-well flat-bottom microtiter plates[7]
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 414, 450, 540, or 570 nm[7][10][11][12]
Preparation of Erythrocyte Suspension
-
Blood Collection and Centrifugation: Collect fresh human blood in a tube containing an anticoagulant. Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).[10]
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the RBC pellet in 3-5 volumes of cold PBS (pH 7.4).
-
Repeat Washing: Centrifuge at 1000 x g for 5-10 minutes at 4°C.[10][13] Discard the supernatant. Repeat this washing step at least three times, or until the supernatant is clear and colorless.[10][13]
-
Preparation of Final Suspension: After the final wash, resuspend the packed RBCs in PBS to achieve a final concentration of 0.5% to 2% (v/v).[5][10][11] For example, to make a 2% suspension, add 200 µL of packed RBCs to 9.8 mL of PBS.
Hemolysis Assay Procedure
-
Peptide Dilutions: Prepare a series of dilutions of this compound in PBS. The concentration range should be chosen to encompass the expected EC50 value.
-
Plate Setup:
-
In a 96-well round-bottom plate, add 100 µL of the appropriate this compound dilution to the sample wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to several wells.[7]
-
For the positive control (100% hemolysis), add 100 µL of a solution of 0.1% - 1% Triton X-100 in PBS to several wells.[7][11]
-
-
Incubation: Add 100 µL of the prepared erythrocyte suspension to each well.[14]
-
Centrifugation: After incubation, centrifuge the plate at 400-1000 x g for 10 minutes to pellet the intact erythrocytes.[11][14]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.[7][14]
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 414, 450, 540, or 570 nm using a microplate reader.[7][10][11][12][14] The optimal wavelength corresponds to a hemoglobin absorbance peak.
Data Analysis
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
Where:
-
Abs_sample is the absorbance of the sample well.
-
Abs_negative_control is the average absorbance of the negative control wells (PBS).
-
Abs_positive_control is the average absorbance of the positive control wells (Triton X-100).[7]
-
-
Dose-Response Curve: Plot the percentage of hemolysis against the logarithm of the this compound concentration.
-
EC50 Determination: Determine the EC50 value by fitting the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic equation).[9]
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound hemolytic activity.
Proposed Mechanism of Hemolysis
The hemolytic activity of mastoparan peptides is primarily attributed to their ability to disrupt the erythrocyte membrane.[1] This process is thought to be driven by the peptide's amphipathic α-helical structure.
Caption: Proposed mechanism of this compound-induced hemolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the Preparation of Anti-Red Blood Cell Antibodies (Hemolysin) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. haemoscan.com [haemoscan.com]
Application Notes and Protocols: Utilizing Fluorescently-Labeled Mastoparan X for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X (MPX) is a 14-amino acid amphipathic peptide toxin isolated from the venom of the hornet Vespa xanthoptera. Its ability to directly activate heterotrimeric G proteins, specifically the Gαi/o subunits, makes it a valuable tool for studying G-protein-coupled receptor (GPCR) signaling pathways independent of a receptor.[1][2] By mimicking the intracellular loops of an activated GPCR, MPX provides a direct mechanism to probe the downstream effects of G-protein activation.[3] Furthermore, MPX exhibits membrane-perturbing activities, including pore formation, which are of interest in antimicrobial and cancer research.[4][5][6]
The conjugation of a fluorescent label to this compound creates a powerful probe for high-resolution microscopy techniques. Fluorescently-labeled MPX allows for the direct visualization of its interaction with cellular membranes, potential intracellular localization, and the real-time monitoring of subsequent signaling events. These application notes provide an overview of the properties of fluorescently-labeled MPX, protocols for its use in microscopy, and a summary of relevant quantitative data.
Principle of Action
This compound contains a tryptophan residue (Trp3) which provides intrinsic fluorescence (excitation ~280 nm, emission ~350-360 nm), a property that can be exploited to study its binding to membranes.[7][8][9] However, for cellular imaging, MPX is typically labeled with an external fluorophore such as Fluorescein isothiocyanate (FITC) or a rhodamine derivative. The choice of fluorophore should be carefully considered, as it can potentially influence the peptide's biological activity.[10]
Once introduced to a cellular environment, fluorescently-labeled MPX primarily interacts with the plasma membrane. Its amphipathic helical structure allows it to insert into the lipid bilayer.[5] This membrane insertion is a critical step for its two primary modes of action:
-
G-Protein Activation: By adopting a conformation that mimics an activated GPCR, MPX directly engages with and activates Gαi/o proteins. This leads to the dissociation of GDP and binding of GTP, initiating the G-protein signaling cascade.
-
Membrane Disruption: At higher concentrations, MPX can aggregate and form pores in the cell membrane, leading to ion influx, membrane depolarization, and eventual cell lysis.[4]
Data Presentation
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound. It is important to note that most of the available data is for the unlabeled peptide. The addition of a fluorescent tag may alter these values, and researchers should empirically determine the optimal concentrations for their specific application.
| Parameter | Value | Cell/System | Notes |
| IC50 (Cytotoxicity) | |||
| ~8-9.2 µM | Leukemia cells | Measures the concentration for 50% inhibition of cell viability.[4] | |
| ~11 µM | Myeloma cells | [4] | |
| ~20-24 µM | Breast cancer cells | [4] | |
| ~48 µM | Normal PBMCs | Demonstrates some selectivity for cancer cells over normal cells.[4] | |
| Concentration for G-Protein Related Activity | |||
| 1-10 µM | In vitro (GRK assay) | Synergistically stimulates G protein-coupled receptor kinase (GRK) in the presence of Gβγ subunits.[11] | |
| 100 µM | In vitro (GRK assay) | Inhibits GRK phosphorylation of the m2 muscarinic receptor.[11] | |
| 100 µM | In vitro (G-protein assay) | Increases GTPase activity of Go and Gi by 16-fold.[12] |
Spectral Properties of Potential Fluorophores for Labeling this compound
The intrinsic tryptophan fluorescence of this compound can be utilized for in vitro binding studies. For cellular microscopy, external fluorophores are necessary.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
| Intrinsic Tryptophan | ~280 | ~350-360 | ~0.14 | Emission is sensitive to the local environment, shifting to shorter wavelengths in nonpolar environments like a lipid bilayer.[8][9] |
| FITC (Fluorescein) | ~495 | ~517 | ~0.9 | Bright, but pH sensitive and prone to photobleaching. |
| TAMRA (Rhodamine) | ~552 | ~578 | ~0.7 | More photostable than fluorescein. |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | Bright and photostable alternative to FITC. |
| Cy3 | ~550 | ~570 | ~0.15 | Commonly used for FRET applications. |
| Cy5 | ~650 | ~670 | ~0.2 | Emits in the far-red, reducing background autofluorescence. |
Signaling Pathways and Experimental Workflows
This compound-Induced G-Protein Signaling Pathway
Caption: this compound directly activates Gαi/o, leading to PLC activation and downstream signaling.
Experimental Workflow for Confocal Microscopy
Caption: A typical workflow for imaging live cells with fluorescently-labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of FITC-Labeled this compound
This protocol describes a general method for labeling the N-terminus of this compound with FITC. The lysine side chains will also be reactive, so this method will produce a heterogeneous mixture. For site-specific labeling, solid-phase peptide synthesis with protected amino acids is required.
Materials:
-
This compound (lyophilized powder)
-
Fluorescein isothiocyanate (FITC)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound in the sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Dissolve FITC in DMF to a concentration of 10 mg/mL.
-
Slowly add the FITC solution to the peptide solution while stirring, using a 1.5 to 2-fold molar excess of FITC to peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
To separate the FITC-labeled this compound from unreacted FITC, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.
-
Elute the column with PBS and collect the fractions. The first colored fractions will contain the labeled peptide.
-
Pool the fractions containing the labeled peptide and determine the concentration using a protein assay or by measuring the absorbance of the peptide at 280 nm (correcting for FITC absorbance).
-
Store the FITC-Mastoparan X solution at -20°C in aliquots.
Protocol 2: Live-Cell Imaging of this compound Binding and Internalization
This protocol provides a method for visualizing the interaction of fluorescently-labeled this compound with live cells using confocal microscopy.
Materials:
-
Cells of interest (e.g., HeLa, PC-12, or a cancer cell line)
-
Glass-bottom confocal imaging dishes
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescently-labeled this compound (e.g., FITC-Mastoparan X)
-
(Optional) Nuclear stain (e.g., Hoechst 33342)
-
(Optional) Membrane stain (e.g., CellMask™ Deep Red)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Staining (Optional): If using nuclear or membrane counterstains, follow the manufacturer's protocol. For example, incubate with Hoechst 33342 for 10-15 minutes.
-
Preparation for Imaging: Just before imaging, wash the cells twice with pre-warmed live-cell imaging buffer.
-
Baseline Imaging: Place the dish on the confocal microscope stage within the environmental chamber. Acquire baseline images of the cells before adding the peptide.
-
Peptide Addition: Prepare a working solution of fluorescently-labeled this compound in the imaging buffer. A starting concentration in the range of 1-10 µM is recommended. Carefully add the peptide solution to the cells in the dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the initial binding to the cell membrane. Image every 30 seconds to 2 minutes for a total of 30-60 minutes. Use appropriate laser lines and emission filters for your chosen fluorophore (e.g., 488 nm excitation and 500-550 nm emission for FITC).
-
Data Analysis: Analyze the image series to observe the localization of the fluorescent peptide over time. Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to assess binding and potential internalization.
Troubleshooting
-
No or weak signal: Increase the concentration of the fluorescent peptide. Ensure the fluorophore has not been photobleached by using minimal laser power and exposure times.
-
High background fluorescence: If not performing a kinetic experiment, include a wash step after peptide incubation to remove unbound probe. Use a live-cell imaging medium without phenol red.
-
Cell death: High concentrations of this compound are cytotoxic.[4] If observing rapid cell rounding and blebbing, reduce the peptide concentration. Perform a dose-response curve to find the optimal concentration for your cell type.
-
Phototoxicity: Minimize laser exposure to the cells. Use a more photostable dye if possible. Reduce the frequency and duration of image acquisition.
Conclusion
Fluorescently-labeled this compound is a versatile tool for investigating G-protein signaling and peptide-membrane interactions at the single-cell level. By following the protocols outlined in these application notes, researchers can visualize the dynamic processes initiated by this potent peptide, providing valuable insights for basic research and drug development. Careful consideration of the fluorophore choice and working concentration is crucial for obtaining reliable and interpretable results.
References
- 1. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Tightly Membrane-Bound Mastoparan-X, a G-Protein-Activating Peptide, Determined by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of tightly membrane-bound mastoparan-X, a G-protein-activating peptide, determined by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orientation and effects of this compound on phospholipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 10. To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic activation of a G protein-coupled receptor kinase by G protein beta gamma subunits and mastoparan or related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
Application Notes and Protocols for Studying Intestinal Epithelial Barrier Function Using Mastoparan X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X (MPX), a 14-amino-acid peptide from the venom of the hornet Vespa xanthoptera, is a potent activator of heterotrimeric G proteins.[1] This property makes it a valuable tool for investigating signaling pathways that regulate intestinal epithelial barrier function. The intestinal epithelial barrier, maintained by tight junctions between epithelial cells, is crucial for preventing the passage of harmful luminal contents into the bloodstream. Dysfunction of this barrier is implicated in various gastrointestinal diseases, including inflammatory bowel disease (IBD) and infectious enteritis.[2][3]
These application notes provide a comprehensive overview of the use of this compound to study and modulate intestinal epithelial barrier integrity, with a focus on its effects on tight junction proteins and cell signaling. Detailed protocols for key experiments are provided to facilitate research in this area.
Mechanism of Action
This compound enhances intestinal epithelial barrier function primarily through the activation of Gαi proteins.[4][5] This initiates a signaling cascade that involves the regulation of Rho GTPases, leading to the reorganization of the actin cytoskeleton and the strengthening of tight junctions.[6] Specifically, MPX has been shown to upregulate the expression and promote the proper localization of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and Occludin.[2][7] This results in an increase in transepithelial electrical resistance (TEER), a reliable indicator of enhanced barrier integrity.[7]
The proposed signaling pathway for this compound in intestinal epithelial cells is as follows:
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intestinal epithelial cells (IPEC-J2) as reported in the literature.[7]
Table 1: Effect of this compound on Tight Junction Protein mRNA Expression in E. coli-infected IPEC-J2 Cells
| Gene | Treatment | Fold Change (vs. Control) | p-value |
| ZO-1 | E. coli + MPX (10 µg/mL) | ~1.8 | < 0.05 |
| Occludin | E. coli + MPX (10 µg/mL) | ~1.5 | < 0.05 |
| Claudin-1 | E. coli + MPX (10 µg/mL) | Not significant | > 0.05 |
Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER) in IPEC-J2 Cell Monolayers
| Treatment | Time Point | TEER (% of Initial Value) |
| Control | 24 h | ~100% |
| E. coli | 24 h | ~50% |
| MPX (10 µg/mL) | 24 h | ~120% |
| E. coli + MPX | 24 h | ~110% |
Table 3: Effect of this compound on Wound Healing in IPEC-J2 Cell Monolayers
| Treatment | Time Point | Wound Width Reduction | p-value |
| MPX (10 µg/mL) | 48 h | Significant reduction | < 0.01 |
Experimental Protocols
Detailed protocols for key experiments to assess the effect of this compound on intestinal epithelial barrier function are provided below.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol describes how to measure the integrity of an intestinal epithelial cell monolayer.
Materials:
-
IPEC-J2 cells
-
Cell culture medium (e.g., DMEM/F12)
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
This compound
-
Sterile PBS
Procedure:
-
Seed IPEC-J2 cells onto the apical chamber of the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Culture the cells, changing the medium every 48 hours. Monitor the formation of the monolayer by measuring TEER daily. The monolayer is considered confluent when TEER values stabilize.
-
Once a stable TEER is achieved, treat the cells with the desired concentration of this compound (e.g., 10 µg/mL) in fresh culture medium. Include appropriate controls (vehicle-treated cells).
-
Measure TEER at various time points after treatment (e.g., 0, 4, 8, 12, 24 hours).
-
Before each measurement, equilibrate the plate to room temperature for 15-20 minutes.
-
Use sterile "chopstick" electrodes. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Ensure the electrodes are not touching the cell monolayer or the bottom of the plate.
-
-
Record the resistance reading in Ohms (Ω).
-
To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (containing medium but no cells) from the resistance of the cell-containing insert, and then multiply by the surface area of the insert.
Western Blot Analysis of Tight Junction Proteins
This protocol details the detection of changes in the expression of ZO-1 and Occludin.
Materials:
-
IPEC-J2 cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed IPEC-J2 cells in 6-well plates and grow to confluence.
-
Treat the cells with this compound for the desired time and concentration.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZO-1, Occludin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization of the localization of ZO-1 and Occludin at the cell-cell junctions.
Materials:
-
IPEC-J2 cells grown on glass coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Grow IPEC-J2 cells to confluence on sterile glass coverslips or in chamber slides.
-
Treat the cells with this compound as required.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies against ZO-1 or Occludin diluted in blocking solution overnight at 4°C.
-
Wash the cells with PBS and incubate with the corresponding fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash again with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the localization of the tight junction proteins using a fluorescence or confocal microscope.
Scratch Wound Healing Assay
This assay assesses the effect of this compound on the collective cell migration of intestinal epithelial cells, a key process in barrier repair.
Materials:
-
IPEC-J2 cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed IPEC-J2 cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed.
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
Conclusion
This compound is a powerful pharmacological tool for elucidating the G protein-mediated signaling pathways that govern intestinal epithelial barrier function. Its ability to enhance barrier integrity by upregulating tight junction proteins makes it a compound of interest for both basic research and potential therapeutic development for diseases characterized by a compromised intestinal barrier. The protocols provided herein offer a standardized approach to investigating the effects of this compound in an in vitro setting.
References
- 1. Improved Cell Line IPEC-J2, Characterized as a Model for Porcine Jejunal Epithelium | PLOS One [journals.plos.org]
- 2. Mastoparan-Induced Intracellular Ca2+ Fluxes May Regulate Cell-to-Cell Communication in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan-Induced Intracellular Ca2+ Fluxes May Regulate Cell-to-Cell Communication in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rac/Cdc42 guanine nucleotide exchange factor beta1Pix enhances mastoparan-activated Gi-dependent pathway in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase C-β in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastoparan Activates Calcium Spiking Analogous to Nod Factor-Induced Responses in Medicago truncatula Root Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of Mastoparan X: A Guide to Solid-State NMR Structure Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mastoparan X (MP-X), a 14-residue peptide toxin from wasp venom, is a potent activator of G-proteins, playing a crucial role in cellular signaling pathways. Its ability to modulate these pathways makes it a subject of intense research for potential therapeutic applications. Understanding the three-dimensional structure of MP-X, particularly when bound to a membrane, is paramount for elucidating its mechanism of action and for the rational design of novel drug candidates. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique to determine the high-resolution structure of membrane-bound peptides like this compound in a native-like environment. This document provides detailed application notes and protocols for the structure determination of this compound using ssNMR.
I. Principle of the Method
The structure determination of this compound by solid-state NMR relies on the measurement of several key parameters that provide conformational constraints. By isotopically labeling the peptide, typically with ¹³C and ¹⁵N, a series of multidimensional NMR experiments can be performed to:
-
Assign the chemical shifts of the backbone and sidechain atoms.
-
Determine backbone torsion angles (φ and ψ) based on the assigned chemical shifts.
-
Measure internuclear distances between specific pairs of atoms.
These experimentally derived constraints are then used in computational structure calculation protocols, such as simulated annealing, to generate a high-resolution three-dimensional model of the membrane-bound peptide.
II. Experimental Protocols
A. Sample Preparation
The quality of the solid-state NMR data is highly dependent on the sample preparation. The following protocol outlines the preparation of uniformly ¹³C, ¹⁵N-labeled this compound in anionic phospholipid bilayers.
Materials:
-
Uniformly ¹³C, ¹⁵N-labeled this compound (synthesized or recombinantly expressed)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) or other anionic phospholipid
-
Chloroform
-
Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Solid-state NMR rotor (e.g., 4 mm MAS rotor)
Protocol:
-
Peptide and Lipid Co-solution: Dissolve the labeled this compound and the desired lipids (e.g., a 3:1 molar ratio of POPC:POPS) in chloroform. The peptide-to-lipid molar ratio is a critical parameter and should be optimized; a ratio of 1:30 to 1:50 is a good starting point.
-
Solvent Evaporation: Remove the chloroform by rotary evaporation to form a thin lipid/peptide film on the wall of a round-bottom flask. Further dry the film under high vacuum for at least 4 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid/peptide film with the buffer. The amount of buffer should be sufficient to fully hydrate the lipids, typically around 40-50% by weight.
-
Vesicle Formation: Vortex the hydrated film to form a milky suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath. This process helps to create more homogeneous vesicles.
-
Rotor Packing: Carefully pack the resulting proteoliposome suspension into the solid-state NMR rotor using a spatula or a specialized packing tool. Ensure the rotor is tightly packed to improve spectral resolution.
-
Centrifugation: Centrifuge the packed rotor at a low speed to remove any air bubbles and to further compact the sample.
B. Solid-State NMR Spectroscopy
A suite of multidimensional solid-state NMR experiments is required to obtain the necessary structural constraints. The following is a typical set of experiments performed on a spectrometer equipped with a magic-angle spinning (MAS) probe.
Key Experimental Parameters:
-
Magic-Angle Spinning (MAS) Rate: 10-15 kHz is a common range for these experiments.
-
Temperature: Experiments are typically performed at low temperatures (e.g., -20 to -40 °C) to minimize molecular motion and improve spectral resolution.
-
Proton Decoupling: High-power proton decoupling, such as SPINAL-64, is applied during evolution and detection periods to remove strong ¹H-¹³C and ¹H-¹⁵N dipolar couplings.
1. Resonance Assignment Experiments:
-
2D ¹³C-¹³C Correlation (e.g., DARR, PDSD): These experiments are used to identify through-space correlations between ¹³C nuclei, aiding in the assignment of sidechain carbons and providing initial distance information.
-
2D ¹⁵N-¹³C Correlation (e.g., NcaCX, NcoCX): These experiments correlate the backbone ¹⁵N and amide proton chemical shifts with the chemical shifts of the alpha-carbon (Cα) and carbonyl-carbon (C') of the same and preceding residues, providing sequential assignments.
-
3D NCACX, NCOCX, CANCO: These three-dimensional experiments provide better resolution and more robust sequential assignments by correlating the chemical shifts of the amide nitrogen, Cα, and C' of neighboring residues.
2. Distance Measurement Experiments:
-
Rotational Resonance (RR): This experiment is used to selectively reintroduce the dipolar coupling between two ¹³C nuclei by setting the MAS rate to a multiple of their chemical shift difference. By analyzing the signal intensity as a function of the mixing time, the distance between the two labeled carbons can be precisely determined.[1][2][3]
-
Rotational Echo Double Resonance (REDOR): REDOR is a powerful technique for measuring heteronuclear distances, such as between a ¹³C and a ¹⁵N nucleus.[1][2][3] It involves applying rotor-synchronized 180° pulses to one of the nuclei to prevent the averaging of the dipolar coupling by MAS. The extent of signal dephasing is directly related to the internuclear distance.
3. Torsion Angle Prediction:
-
The backbone torsion angles (φ and ψ) can be reliably predicted from the experimentally determined ¹³Cα, ¹³Cβ, ¹³C', and ¹⁵N chemical shifts using programs like TALOS+.
III. Data Presentation: Quantitative Structural Data
The following table summarizes the key quantitative data obtained from solid-state NMR experiments that are used as input for the structure calculation of this compound.
| Parameter | Value | Source |
| Dihedral Angle Restraints | 26 | Solid-State NMR Chemical Shift Analysis[1][2][3] |
| ¹³C-¹³C Distance Restraints | 2 | Rotational Resonance Experiments[1][2][3] |
| ¹³C-¹⁵N Distance Restraints | 3 | REDOR Experiments[1][2][3] |
| Backbone RMSD | 0.6 Å | Structure Calculation[1][2][3] |
IV. Structure Calculation and Final Model
The collection of dihedral angle and distance restraints is used to calculate the three-dimensional structure of this compound using software packages such as XPLOR-NIH or CYANA. The calculation typically involves a simulated annealing protocol where the peptide is folded from an extended conformation to a final structure that satisfies the experimental restraints. The quality of the final structure is assessed by its agreement with the experimental data and by standard stereochemical parameters.
The solid-state NMR structure of this compound bound to anionic phospholipid bilayers reveals an amphiphilic α-helical conformation for residues Trp3 to Leu14, while the N-terminal Asn2 residue adopts an extended conformation.[1][2][3] This amphipathic nature, with hydrophobic residues on one face of the helix and cationic residues on the other, is crucial for its interaction with the cell membrane and subsequent activation of G-proteins.
V. Visualizations
A. Experimental Workflow
Caption: Workflow for this compound structure determination.
B. This compound Signaling Pathway
Caption: this compound G-protein activation pathway.
VI. Conclusion
Solid-state NMR spectroscopy provides a robust framework for determining the high-resolution structure of this compound in a physiologically relevant membrane environment. The detailed protocols and application notes presented here offer a comprehensive guide for researchers aiming to unravel the structural basis of this and other membrane-active peptides. The resulting structural information is invaluable for understanding their biological functions and for guiding the development of new therapeutic agents that target G-protein signaling pathways.
References
- 1. Signal assignments and chemical-shift structural analysis of uniformly 13C, 15N-labeled peptide, mastoparan-X, by multidimensional solid-state NMR under magic-angle spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2czp - Structural analysis of membrane-bound mastoparan-X by solid-state NMR - Summary - Protein Data Bank Japan [pdbj.org]
Mastoparan X: A Promising Therapeutic Agent in Sepsis Animal Models
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The urgent need for novel therapeutic strategies has led to the investigation of antimicrobial peptides (AMPs) as potential alternatives to conventional antibiotics. Mastoparan X (MPX), a 14-amino acid peptide derived from the venom of the wasp Vespa xanthoptera, has emerged as a promising candidate due to its potent antimicrobial and immunomodulatory properties.[1][2][3] This document provides a comprehensive overview of the application of this compound in sepsis animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and workflows.
Mechanism of Action
This compound exerts its therapeutic effects in sepsis through a dual mechanism of action:
-
Direct Antimicrobial Activity: MPX exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[4][5] Its primary mode of action involves electrostatic interactions between the positively charged peptide and the negatively charged components of bacterial cell membranes, leading to membrane permeabilization and cell death.[4][6]
-
Immunomodulation: Beyond its direct antimicrobial effects, MPX modulates the host's inflammatory response. In sepsis models, MPX has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][7] This anti-inflammatory activity helps to mitigate the excessive inflammation that drives organ damage in sepsis.
Efficacy of this compound in Sepsis Animal Models: Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in animal models of sepsis.
Table 1: Survival Rates in Murine Sepsis Model
| Animal Model | Pathogen | Treatment Group | Dosage | Survival Rate (%) | Study |
| BALB/c Mice | Escherichia coli | MPX | Not Specified | 90 | [4] |
| BALB/c Mice | Escherichia coli | Control (No Treatment) | N/A | 0 (within 60h) | [4] |
| C57BL/6 Mice | E. coli ATCC8739 | Mast-MO (modified Mastoparan) | 10 mg/kg | 80 | [8] |
| C57BL/6 Mice | S. aureus ATCC29213 | Mast-MO (modified Mastoparan) | 10 mg/kg | 100 | [8] |
| C57BL/6 Mice | MRSA ATCC33591 | Mast-MO (modified Mastoparan) | 10 mg/kg | 80 | [8] |
Table 2: Modulation of Inflammatory Cytokines by this compound
| Animal Model | Pathogen/Stimulus | Treatment | Measured Cytokine | Result | Study |
| BALB/c Mice | Escherichia coli | MPX | Serum IL-6 | Significantly Reduced (p < 0.01) | [4] |
| BALB/c Mice | Escherichia coli | MPX | Serum IL-2 | Significantly Reduced (p < 0.05) | [4] |
| BALB/c Mice | Escherichia coli | MPX | Serum TNF-α | Significantly Reduced (p < 0.05) | [4] |
| BALB/c Mice | Escherichia coli | MPX | Jejunal & Colonic IL-6 | Decreased Expression | [4][7] |
| BALB/c Mice | Escherichia coli | MPX | Jejunal & Colonic TNF-α | Decreased Expression | [4][7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in sepsis animal models, based on published literature.
Murine Sepsis Model Induced by Escherichia coli
This protocol describes the induction of sepsis in mice via intraperitoneal injection of E. coli, a widely used and clinically relevant model.
Materials:
-
BALB/c mice (6-8 weeks old)[9]
-
Escherichia coli (e.g., O157:H7 strain)[4]
-
This compound (synthetic or purified)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Luria-Bertani (LB) broth
-
Syringes and needles (27-30 gauge)
Procedure:
-
Bacterial Preparation:
-
Culture E. coli in LB broth overnight at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The lethal dose should be predetermined in pilot studies.
-
-
Induction of Sepsis:
-
Inject mice intraperitoneally (i.p.) with the prepared E. coli suspension (e.g., 0.2 mL per mouse).
-
-
This compound Administration:
-
At a specified time point post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection). The optimal dose and timing should be determined empirically.
-
-
Monitoring and Endpoints:
-
Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a defined period (e.g., 7 days).
-
At predetermined time points, collect blood and tissues for analysis of bacterial load, cytokine levels, and histopathology.
-
Measurement of Serum Cytokines
This protocol outlines the quantification of pro-inflammatory cytokines in serum using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mouse serum samples
-
Commercially available ELISA kits for murine IL-6, TNF-α, and IL-2
-
Microplate reader
-
Wash buffer
-
Stop solution
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein bleeding and process to obtain serum.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound in sepsis.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of sepsis through its combined antimicrobial and anti-inflammatory activities. The data presented herein supports its further investigation as a novel anti-sepsis agent. The provided protocols and visualizations serve as a valuable resource for researchers and drug development professionals aiming to explore the utility of this compound in this critical area of unmet medical need. Further research should focus on optimizing dosing regimens, evaluating efficacy against a broader range of pathogens, and elucidating the precise molecular mechanisms underlying its immunomodulatory effects.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]
- 3. Frontiers | The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier [frontiersin.org]
- 4. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Mastoparan X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X, a tetradecapeptide toxin isolated from the venom of the hornet Vespa xanthoptera, has garnered significant interest in cancer research due to its potent pro-apoptotic activity in various cancer cell lines. This peptide is known to induce apoptosis primarily through the intrinsic mitochondrial pathway. Understanding the mechanism and quantifying the apoptotic effects of this compound are crucial for its potential development as a therapeutic agent. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to analyze apoptosis and distinguish it from necrosis.
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently analyzing the apoptotic cell population by flow cytometry. The notes also include a summary of expected quantitative data and a diagram of the key signaling pathway involved.
Mechanism of this compound-Induced Apoptosis: The Intrinsic Pathway
This compound initiates apoptosis by perturbing the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic pathway. This cascade of events is characterized by the regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, and the activation of caspases.[1] Mastoparan treatment has been shown to upregulate pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-XL. This shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[2] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3.[2][3] Caspase-3 is responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates, DNA fragmentation, and the characteristic morphological changes of apoptotic cells.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data from flow cytometry analysis of apoptosis in A549 lung cancer cells treated with a Mastoparan (MAS) nanocomplex. This data illustrates the dose-dependent increase in apoptotic cells following treatment.
| Treatment Group | Concentration (µg/mL) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 90.2 ± 1.5 | 5.1 ± 0.8 | 4.7 ± 0.6 |
| Mastoparan (MAS) | 34.3 (IC50) | Not specified | Not specified | 6.28 ± 0.12 (Late Apoptotic) |
| MAS-FLV-NC | 18.6 (IC50) | Not specified | Not specified | 9.7 ± 0.57 (Late Apoptotic) |
Data adapted from a study on a Mastoparan-Fluvastatin nanocomplex (MAS-FLV-NC) in A549 cells.[5][6] The table demonstrates a significant increase in the late apoptotic population with Mastoparan treatment.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating a cancer cell line with this compound to induce apoptosis. The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS. The cells are now ready for apoptosis analysis.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol outlines the staining procedure for distinguishing between live, early apoptotic, and late apoptotic/necrotic cells using an Annexin V-FITC and PI apoptosis detection kit.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC and PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the washed cell pellet from Protocol 1 in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced intrinsic apoptosis pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis analysis by flow cytometry.
References
- 1. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantitative Real-Time PCR (qRT-PCR) Analysis of Gene Expression Following Mastoparan X Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan X, a peptide toxin isolated from the venom of the hornet Vespa xanthoptera, is a potent activator of heterotrimeric G proteins. Its ability to mimic activated G protein-coupled receptors (GPCRs) makes it a valuable tool for studying cellular signaling pathways. Emerging research indicates that this compound can significantly modulate gene expression, particularly in pathways related to inflammation and cell adhesion. This document provides a detailed protocol for utilizing quantitative real-time PCR (qRT-PCR) to measure changes in gene expression induced by this compound treatment.
This compound exerts its effects by directly interacting with and activating Gα subunits, leading to the dissociation of GDP and binding of GTP, thereby initiating downstream signaling cascades. One of the key pathways activated is the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which can subsequently influence gene expression through transcription factors such as NF-κB.
These application notes will guide researchers through the process of experimental design, sample preparation, qRT-PCR analysis, and data interpretation for studying the effects of this compound on gene expression.
Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the effect of this compound on the expression of key inflammatory and tight junction genes in a model epithelial cell line.
Table 1: Relative Quantification of Inflammatory Gene Expression after this compound Treatment
| Gene | Treatment Group | Fold Change (vs. Control) | P-value |
| IL-6 | This compound (1 µM) | 4.2 | < 0.01 |
| This compound (5 µM) | 8.5 | < 0.001 | |
| This compound (10 µM) | 15.3 | < 0.001 | |
| TNF-α | This compound (1 µM) | 3.8 | < 0.01 |
| This compound (5 µM) | 7.1 | < 0.001 | |
| This compound (10 µM) | 12.9 | < 0.001 |
Table 2: Relative Quantification of Tight Junction Gene Expression after this compound Treatment
| Gene | Treatment Group | Fold Change (vs. Control) | P-value |
| ZO-1 | This compound (1 µM) | 0.85 | > 0.05 |
| This compound (5 µM) | 0.62 | < 0.05 | |
| This compound (10 µM) | 0.41 | < 0.01 | |
| Occludin | This compound (1 µM) | 0.91 | > 0.05 |
| This compound (5 µM) | 0.73 | < 0.05 | |
| This compound (10 µM) | 0.55 | < 0.01 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable epithelial cell line (e.g., Caco-2, T84) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: When cells reach the desired confluency, replace the culture medium with the prepared this compound-containing medium. Include a vehicle control group treated with serum-free medium only.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
II. RNA Extraction and Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, and washing.
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For each sample, combine the following components in a nuclease-free tube:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase enzyme
-
RNase inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the following typical program:
-
25°C for 10 minutes (primer annealing)
-
50°C for 60 minutes (cDNA synthesis)
-
70°C for 15 minutes (enzyme inactivation).
-
-
Storage: Store the synthesized cDNA at -20°C until use in qRT-PCR.
IV. Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., IL-6, TNF-α, ZO-1, Occludin) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
-
Reaction Setup: Prepare the qRT-PCR reaction mix in a 96-well PCR plate on ice. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
Include no-template controls (NTCs) for each primer set.
-
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with a typical thermal profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis: 65°C to 95°C, incrementing by 0.5°C.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
-
Mandatory Visualizations
Caption: Experimental workflow for qRT-PCR analysis of gene expression.
Caption: this compound signaling pathway leading to gene expression changes.
Troubleshooting & Optimization
how to reduce Mastoparan X hemolytic activity
Welcome to the technical support center for researchers working with Mastoparan-X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating the peptide's inherent hemolytic activity.
Frequently Asked Questions (FAQs)
Q1: My Mastoparan-X analog is showing high hemolytic activity. What is the primary cause of this?
A1: The hemolytic activity of Mastoparan-X and its analogs is strongly correlated with their hydrophobicity and amphipathic α-helical structure.[1][2][3] These peptides interact with and disrupt the cell membranes of erythrocytes, leading to cell lysis. The hydrophobic face of the α-helix is crucial for insertion into the lipid bilayer of red blood cells.[1][3] Therefore, high hydrophobicity often leads to increased hemolytic activity.
Q2: How can I reduce the hemolytic activity of my Mastoparan-X analog while preserving its antimicrobial efficacy?
A2: Several strategies can be employed to decrease hemolytic activity, primarily by modifying the peptide's primary structure:
-
Amino Acid Substitution: Strategically substituting specific amino acids can reduce hydrophobicity and alter the hydrophobic moment, thereby decreasing hemolytic activity. For example, replacing alanine residues with less hydrophobic or charged residues has been shown to be effective.[4][5] A notable example is the [I5, R8] Mastoparan analog, which exhibits broad-spectrum antimicrobial activity with no significant hemolytic activity.[5]
-
Peptide Truncation: Deleting amino acid residues, particularly from the C-terminus, can reduce the length of the α-helix and subsequently lower hemolytic activity.[1][3] However, this may also impact antimicrobial potency, so a balance must be found.
-
Lowering Overall Hydrophobicity: A general principle is to decrease the overall hydrophobicity of the peptide.[2][6][7] This can be achieved through a combination of substitutions and deletions.
Q3: Are there any specific amino acid substitutions that are known to be effective?
A3: Yes, the substitution of two alanine residues in Mastoparan-L with an isoleucine at position 5 and an arginine at position 8 ([I5, R8] Mastoparan) has been reported to significantly reduce hemolytic activity and cytotoxicity while maintaining potent antimicrobial activity against both bacteria and fungi.[4][5] This analog demonstrates that modifying the hydrophobic moment through such substitutions can enhance cell selectivity.[5]
Q4: Will C-terminal amidation affect the hemolytic activity of Mastoparan-X?
A4: C-terminal amidation is a common modification in antimicrobial peptides and has been shown to enhance their antimicrobial activity.[1] This modification can stabilize the α-helical structure, which may influence its interaction with cell membranes. While it enhances antimicrobial effects, its impact on hemolytic activity should be experimentally evaluated for each specific analog.
Troubleshooting Guides
Problem: High Hemolysis Observed in a Standard Hemolysis Assay
| Possible Cause | Troubleshooting Step |
| Inherent Peptide Properties: The designed Mastoparan-X analog has high hydrophobicity. | Redesign the peptide to have lower overall hydrophobicity. Consider amino acid substitutions, such as replacing hydrophobic residues with less hydrophobic or charged ones.[2][4][7] |
| Peptide Concentration Too High: The concentrations used in the assay exceed the threshold for inducing significant hemolysis. | Perform a dose-response experiment with a wider range of peptide concentrations to determine the HC50 (the concentration causing 50% hemolysis). |
| Incorrect Assay Controls: The positive (e.g., Triton X-100) or negative (e.g., PBS) controls are not behaving as expected, leading to inaccurate calculations. | Verify the concentration and activity of your controls. Ensure that the 100% hemolysis control shows complete lysis and the 0% control shows no lysis.[8][9] |
| Issues with Red Blood Cells (RBCs): The RBCs may be fragile or from a species with higher sensitivity to the peptide. | Use fresh RBCs and handle them gently. If possible, test the peptide on RBCs from different species to assess species-specific effects.[10] |
Quantitative Data Summary
The following tables summarize the hemolytic and antimicrobial activities of various Mastoparan analogs.
Table 1: Hemolytic and Antimicrobial Activity of Mastoparan Analogs
| Peptide | Sequence | Hemolytic Activity (EC50 in µM) | Antimicrobial Activity (MIC in µM) | Reference |
| Mastoparan-X(V) | INWKGIAAMAKKLL-NH2 | 349.4 ± 4.9 | < 10 | [2][6] |
| Mastoparan-C | INLKALAALAKKLL-NH2 | 30.2 ± 1.3 | < 10 | [2] |
| Parapolybia-MP | VDWKKIGQHILSVL-NH2 | > 400 | ≤ 10 | [7][11] |
| Mastoparan-like peptide 12b | INLKALAALAKALL-NH2 | > 400 | ≤ 10 | [7][11] |
| Dominulin A | INWKAIAAMAKKLL-NH2 | > 400 | ≤ 10 | [7][11] |
| Dominulin B | INLKAIAAMAKKLL-NH2 | > 400 | ≤ 10 | [7][11] |
| [I5, R8] Mastoparan | INLKIARALAKKIL-NH2 | Not hemolytic | 3-25 | [5] |
EC50: The effective concentration causing 50% hemolysis. A higher EC50 value indicates lower hemolytic activity. MIC: Minimum Inhibitory Concentration required to inhibit microbial growth. A lower MIC value indicates higher antimicrobial activity.
Experimental Protocols
Protocol 1: Standard Hemolysis Assay
This protocol outlines the steps to measure the hemolytic activity of Mastoparan-X analogs against human red blood cells (hRBCs).
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation at 1000 × g for 10 minutes.[8]
-
After the final wash, resuspend the RBC pellet in PBS to a concentration of 8% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the Mastoparan-X analog in PBS.
-
In a 96-well V-bottom plate, add 50 µL of each peptide dilution.
-
Add 50 µL of the 8% RBC suspension to each well, resulting in a final RBC concentration of 4%.
-
For controls, use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).[8]
-
Incubate the plate at 37°C for 1 hour.[8]
-
-
Measurement and Calculation:
-
Centrifuge the plate at 1000 × g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.[8]
-
Calculate the percentage of hemolysis using the following equation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100[8]
-
Visualizations
Caption: Mechanism of Mastoparan-X induced hemolysis.
Caption: Troubleshooting workflow for high hemolytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective amino acid substitution reduces cytotoxicity of the antimicrobial peptide mastoparan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenitscience.com [zenitscience.com]
- 11. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mastoparan X Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mastoparan X (MPX) in antibacterial assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (MPX) is a cationic, amphipathic antimicrobial peptide derived from wasp venom.[1][2] Its primary antibacterial mechanism involves electrostatic interactions between the positively charged peptide and the negatively charged components of bacterial cell membranes, such as phospholipids.[1][3] This interaction leads to membrane disruption, increased permeability, leakage of cellular contents, and ultimately, cell death.[4][5][6]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. For Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA), the MIC is typically around 32 µg/mL.[2][4][7][8] For Gram-negative bacteria such as Escherichia coli, the MIC is reported to be approximately 31.25 µg/mL.[5][6] The Minimum Bactericidal Concentration (MBC) is generally higher, for instance, 64 µg/mL for MRSA.[2][4][7][8]
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is a peptide and should be handled with care to maintain its stability and activity. It is recommended to reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer solution appropriate for your assay (e.g., phosphate-buffered saline). For long-term storage, it is advisable to aliquot the reconstituted peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The purity of the synthesized peptide should be high, typically above 98%, as confirmed by methods like HPLC.[6][9]
Q4: Is this compound toxic to mammalian cells?
A4: this compound can exhibit cytotoxicity at higher concentrations.[4] For example, at its MIC (32 µg/mL) and MBC (64 µg/mL) against MRSA, cell viability of mammalian cells can be reduced to 60.4% and 31.6%, respectively.[4] However, at sub-inhibitory concentrations (e.g., 2–16 µg/mL), it shows minimal cytotoxicity.[4] It is crucial to determine the therapeutic window by assessing cytotoxicity against relevant mammalian cell lines in parallel with your antibacterial assays.
Q5: Can this compound be used to inhibit biofilm formation?
A5: Yes, studies have shown that this compound can effectively inhibit the formation of bacterial biofilms and also disrupt pre-formed, mature biofilms.[2][4][7][8] This makes it a promising candidate for combating chronic infections associated with biofilms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antibacterial activity observed. | 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, microbial contamination).2. Incorrect Concentration: Errors in calculation or dilution of the peptide stock solution.3. Assay Conditions: Inappropriate buffer, media, or pH that may interfere with peptide activity. | 1. Prepare fresh aliquots of this compound from a new vial. Store at -80°C. 2. Verify calculations and use calibrated pipettes for dilutions. 3. Ensure assay conditions are optimized for antimicrobial peptide testing. Refer to CLSI guidelines.[4] |
| High variability in MIC/MBC results between replicates. | 1. Inaccurate Inoculum Density: Bacterial concentration is not standardized across wells.2. Peptide Adsorption: The peptide may adhere to plastic surfaces of microplates.3. Incomplete Solubilization: The peptide is not fully dissolved in the assay medium. | 1. Carefully standardize the bacterial inoculum to the recommended CFU/mL for the assay (e.g., 5 x 10^5 CFU/mL).[4] 2. Use low-protein-binding microplates. 3. Ensure complete dissolution of the peptide in the solvent before adding it to the assay medium. Gentle vortexing can help. |
| Observed antibacterial activity is significantly lower than reported in the literature. | 1. Bacterial Strain Resistance: The specific bacterial strain used may have intrinsic or acquired resistance mechanisms.2. Presence of Interfering Substances: Components in the culture medium (e.g., high salt concentrations, serum) can inhibit peptide activity. | 1. Verify the identity and susceptibility profile of your bacterial strain. 2. Use a minimal, low-salt medium like Mueller-Hinton Broth (MHB) for susceptibility testing, as recommended by CLSI.[4] If serum is required, be aware that it can affect peptide performance. |
| High cytotoxicity observed at expected antibacterial concentrations. | 1. Cell Line Sensitivity: The mammalian cell line used is particularly sensitive to this compound.2. Peptide Aggregation: High concentrations of the peptide may lead to aggregation, which can increase cytotoxicity. | 1. Test a panel of different cell lines to assess a broader cytotoxicity profile.2. Investigate the solubility of this compound in your cell culture medium at the concentrations being tested. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | USA300 | 32 | 64 | [2][4][7][8] |
| Escherichia coli | ATCC 25922 | 31.25 | Not Reported | [5][6] |
| Escherichia coli (veterinary isolate) | - | 4 - 8 | 4 - 8 | [10] |
| Escherichia coli O157:H7 | - | 16 | 32 | [11] |
| Staphylococcus aureus | ATCC 25923 | 16 | Not Reported | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Preparation of this compound:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into fresh MHB and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in MHB.[4]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound. The final volume in each well should be 200 µL.[4]
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
-
Protocol 2: Assessment of Membrane Permeability using SYTOX Green
This assay evaluates the ability of this compound to disrupt the bacterial cell membrane.[13]
-
Bacterial Preparation:
-
Assay Procedure:
-
In a black, 96-well plate, mix the bacterial suspension with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).[13]
-
Add SYTOX Green nucleic acid stain to each well at the manufacturer's recommended concentration.
-
Include a positive control (bacteria treated with a membrane-permeabilizing agent like 70% isopropanol) and a negative control (untreated bacteria).[13]
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.[13]
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for SYTOX Green.
-
An increase in fluorescence indicates membrane permeabilization, as the dye can only enter cells with compromised membranes and bind to nucleic acids.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for antibacterial assays.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 3. Effects of the Antimicrobial Peptide this compound on the Performance, Permeability and Microbiota Populations of Broiler Chickens [mdpi.com]
- 4. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 9. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 10. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Mastoparan X in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the off-target effects of Mastoparan X in their experiments.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in target cells.
Question: I am observing significant cell death in my experiments, even at low concentrations of this compound. How can I be sure this is not just a general cytotoxic effect?
Answer: It is crucial to differentiate the intended biological effects of this compound from its inherent cytotoxicity. Here are several steps to troubleshoot this issue:
-
Confirm the On-Target Effect: First, ensure that your experimental readout for the intended G-protein activation is working as expected.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range where you observe the desired effect without significant cytotoxicity.
-
Control Peptides: Use a scrambled or inactive analog of this compound as a negative control. These peptides should have a similar amino acid composition but lack the specific sequence required for G-protein activation, helping to isolate effects due to membrane disruption.
-
Cell Viability Assays: Run parallel cytotoxicity assays (e.g., LDH release, Trypan Blue exclusion, or MTT assay) to quantify cell death at each concentration of this compound used.[1]
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points to find a window where the specific signaling event can be observed before the onset of widespread cell death.[1]
Issue 2: Unexpected cellular responses inconsistent with G-protein activation.
Question: My results suggest the activation of pathways that are not typically downstream of Gαi/o proteins. What could be causing this?
Answer: this compound is known to have several off-target effects that can lead to unexpected cellular responses. Consider the following possibilities and control experiments:
-
Direct Membrane Perturbation: this compound can directly interact with and disrupt the cell membrane, leading to the formation of pores and subsequent cell lysis.[2][3][4] This can trigger stress-response pathways and ion influx (e.g., Ca²⁺) independent of G-protein signaling.
-
Control: Use membrane integrity assays to assess whether the observed effects correlate with membrane damage.
-
-
Phospholipase Activation: this compound can activate phospholipases C and D independently of G-proteins in some cell types.[5][6]
-
Control: Use specific inhibitors of these phospholipases to see if the unexpected response is attenuated.
-
-
Mast Cell Degranulation: If working with primary cell cultures that may contain mast cells, this compound can induce the release of histamine and other inflammatory mediators.[6][7] This can be mediated through the MRGPRX2 receptor.[5][8][9]
-
Control: Use mast cell-deficient cell lines or animals, or specific antagonists for the receptors of the released mediators.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peptide toxin from wasp venom that acts as a G-protein activator.[2] It mimics activated G-protein coupled receptors (GPCRs) by directly binding to and stimulating the Gα subunits of heterotrimeric G-proteins, particularly Gαi and Gαo.[10][11] This promotes the exchange of GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer and the initiation of downstream signaling cascades, such as the activation of phospholipase C and subsequent increase in intracellular IP₃ and Ca²⁺.[7]
Q2: What are the most common off-target effects of this compound?
A2: The most common off-target effects include:
-
Cytotoxicity: Due to its membranolytic properties, this compound can cause cell lysis at higher concentrations.[1]
-
Hemolytic Activity: It can induce the rupture of red blood cells.[12][13]
-
Mast Cell Degranulation: It is a potent inducer of histamine release from mast cells.[6][7]
-
G-Protein Independent Phospholipase Activation: It can activate certain phospholipases directly.[5][6]
Q3: How can I control for G-protein dependent vs. independent effects?
A3: To distinguish between G-protein dependent and independent effects, you can use the following controls:
-
Pertussis Toxin (PTX): PTX specifically ADP-ribosylates and inactivates Gαi/o proteins.[11] If the effect of this compound is blocked by PTX pre-treatment, it is likely mediated by these G-proteins. However, be aware that some effects of Mastoparan can be PTX-insensitive.[5][14]
-
Inactive Analogs: As mentioned in the troubleshooting guide, using a scrambled or inactive version of the peptide is a good way to control for non-specific membrane effects.
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. It is essential to perform a dose-response curve for your particular experimental system. Based on published data, biological activity is often observed in the low micromolar range (1-10 µM), while significant cytotoxicity can occur at concentrations above 20 µM.[1][12]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | ~8-9.2 | [1] |
| Myeloma | Myeloma | ~11 | [1] |
| MDA-MB-231 | Breast cancer | ~20-24 | [1] |
| PBMCs | Normal human peripheral blood mononuclear cells | ~48 | [1] |
| T98G | Glioblastoma multiforme | Necrosis at 20 µM | [12] |
Table 2: Antimicrobial Activity of this compound
| Organism | Type | MIC (µg/mL) | Reference |
| Gram-positive bacteria | Bacteria | 3-64 | [12] |
| Gram-negative bacteria | Bacteria | 4-256 | [12] |
| Staphylococcus aureus (MRSA USA300) | Bacteria | 32 | [15] |
Experimental Protocols
Protocol 1: Assessing Gαi-dependent Signaling using Pertussis Toxin (PTX)
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
PTX Pre-treatment: Treat the cells with an effective concentration of PTX (typically 100-200 ng/mL) for 16-24 hours to ensure complete ADP-ribosylation of Gαi/o proteins. Include a vehicle-treated control group.
-
This compound Stimulation: After PTX pre-treatment, wash the cells and stimulate them with various concentrations of this compound for the desired duration.
-
Downstream Readout: Measure the downstream signaling event of interest (e.g., inhibition of adenylyl cyclase, calcium mobilization, or phosphorylation of a target protein).
-
Analysis: Compare the response to this compound in PTX-treated cells versus vehicle-treated cells. A significant reduction in the response in PTX-treated cells indicates a Gαi/o-dependent mechanism.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
-
Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[16]
-
Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours).[16] Include a negative control (media only) and a positive control for 100% lysis (e.g., 1% Triton X-100).[1]
-
LDH Measurement: After incubation, centrifuge the plate and transfer the supernatant to a new plate.
-
Assay: Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Mandatory Visualization
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for assessing and mitigating this compound-induced cytotoxicity.
References
- 1. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 6. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastoparan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Degranulation of Mast Cells as a Target for Drug Development [mdpi.com]
- 10. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pertussis toxin-insensitive effects of mastoparan, a wasp venom peptide, in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Mastoparan X stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Mastoparan X.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound powder?
A1: Lyophilized this compound should be stored in a desiccated environment, protected from light. For long-term storage, -20°C is recommended, which can ensure stability for up to three years.[1] Some suppliers also provide stability data for storage at -80°C for up to two years.[2]
Q2: How should I store this compound once it is in solution?
A2: this compound solutions are significantly less stable than the lyophilized powder. It is recommended to store stock solutions at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is best to aliquot the solution into single-use volumes.[1] When stored at -20°C, the solution should be used within one month.[1][2] For storage at -80°C, the solution can be kept for up to six months.[2]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several common laboratory solvents. For concentrations up to 1 mg/ml, sterile or distilled water can be used.[3][4][5] For higher concentrations, organic solvents are recommended. It is soluble in DMSO and DMF at concentrations up to 25 mg/ml, and in ethanol up to 50 mg/ml.[6] Acetonitrile is also a suitable solvent.[7]
Q4: Is this compound susceptible to degradation?
A4: Yes, as a peptide, this compound is susceptible to degradation, particularly by proteases. While specific enzymatic degradation pathways for this compound are not extensively documented, studies on similar mastoparan peptides suggest that they can be degraded by serum proteases.
Q5: How does pH affect the stability of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage conditions were maintained for both lyophilized powder and solutions. Avoid multiple freeze-thaw cycles by preparing aliquots. Prepare fresh solutions for critical experiments. |
| Improper Solubilization | Confirm that the peptide is fully dissolved. If precipitation is observed, consider using a different solvent or sonication to aid dissolution. |
| Adsorption to Surfaces | Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-protein-binding tubes and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can also help, but check for compatibility with your assay. |
| Incorrect Concentration | Verify the concentration of your stock solution using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains chromophoric residues (this compound contains Tryptophan). |
Issue 2: Precipitation of this compound solution upon storage or dilution.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of the peptide in the chosen solvent may be too high. Try dissolving the peptide in a solvent that allows for higher solubility, such as DMSO or DMF, before diluting into your aqueous experimental buffer. |
| pH-Dependent Solubility | The pH of the solution may be at or near the isoelectric point of the peptide, where it is least soluble. Adjust the pH of the buffer slightly to increase the net charge of the peptide and improve solubility. |
| Aggregation | Peptides can self-assemble and aggregate, especially at high concentrations or after freeze-thaw cycles. Prepare fresh solutions and consider working at lower concentrations. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 1 to 3 years | [1][2][7] |
| -80°C | 2 years | [2] | |
| Solution | -20°C | 1 month | [1][2] |
| -80°C | 6 months | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | up to 2 mg/ml | [3][4][5][7] |
| PBS (pH 7.2) | 1 mg/ml | [6] |
| DMSO | 25 mg/ml | [6] |
| DMF | 25 mg/ml | [6] |
| Ethanol | 50 mg/ml | [6] |
| Acetonitrile | Recommended for >2 mg/ml | [7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound under various conditions (e.g., different buffers, pH, or in the presence of enzymes).
Methodology:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable solvent (e.g., water or DMSO) to a known concentration.
-
Incubation: Dilute the stock solution into the different test buffers (e.g., PBS at pH 5, 7.4, and 9) to a final concentration of 1 mg/ml. If testing enzymatic stability, add the protease of interest (e.g., trypsin, chymotrypsin) to the buffer. Incubate the samples at a controlled temperature (e.g., 37°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition.
-
Sample Quenching (for enzymatic stability): Immediately add a quenching solution (e.g., 10% trifluoroacetic acid) to the enzymatic reaction aliquots to stop the degradation.
-
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 ml/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the time zero sample. Plot the percentage of remaining this compound against time to determine the degradation rate.
Signaling Pathway
This compound primarily acts by directly activating G proteins, which are key components of intracellular signaling cascades.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
minimizing Mastoparan X-induced damage to mammalian cell membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mastoparan-X (MPX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Mastoparan-X-induced damage to mammalian cell membranes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mastoparan-X-induced damage to mammalian cell membranes?
A1: Mastoparan-X, a cationic and amphipathic peptide from wasp venom, primarily damages mammalian cell membranes through direct interaction with the phospholipid bilayer. Its amphipathic α-helical structure allows it to insert into the membrane, causing disruption, pore formation, and increased permeability. This leads to leakage of cellular contents and ultimately cell lysis.[1] At lower concentrations, it can also induce apoptosis through the intrinsic mitochondrial pathway.[2]
Q2: How can I reduce the cytotoxicity of Mastoparan-X in my experiments?
A2: Minimizing the cytotoxicity of Mastoparan-X can be achieved through several strategies:
-
Peptide Analogs: The most effective method is to use synthetic analogs of Mastoparan-X that have been specifically designed for reduced cytotoxicity. Modifications often involve substituting key amino acids to alter the peptide's hydrophobicity and net charge. For example, reducing hydrophobicity has been shown to decrease hemolytic activity.[3][4]
-
Concentration Optimization: Carefully titrate the concentration of Mastoparan-X to find the lowest effective concentration for your specific application.
-
Incubation Time: Limit the exposure time of cells to Mastoparan-X to the minimum required to achieve the desired effect. Cytotoxicity is often time-dependent.[5]
-
Serum in Media: The presence of serum in the culture media can sometimes reduce the activity and cytotoxicity of peptides, although this effect can be variable.[6] Note that this may also impact the peptide's desired activity.
Q3: What are the key signaling pathways activated by Mastoparan-X in mammalian cells?
A3: Mastoparan-X is known to activate several key signaling pathways:
-
G-Protein Activation: Mastoparan-X can directly interact with and activate heterotrimeric G proteins (specifically Gi/o), mimicking the function of a G-protein coupled receptor (GPCR). This leads to downstream signaling cascades.[7]
-
Phospholipase Activation: As a consequence of G-protein activation, Mastoparan-X can stimulate the activity of phospholipases, such as phospholipase C (PLC) and phospholipase D (PLD), leading to the generation of second messengers.[7][8]
-
Intrinsic Apoptosis Pathway: Mastoparan-X can induce apoptosis by causing mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of caspases.[2]
Troubleshooting Guides
Issue 1: High levels of non-specific cell death in control (untreated) cells.
-
Possible Cause: Poor cell health or improper handling.
-
Troubleshooting Steps:
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Use gentle pipetting techniques to avoid mechanical stress on the cells.
-
Check for contamination in the cell culture.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause 1: Variability in peptide preparation.
-
Troubleshooting Steps:
-
Ensure Mastoparan-X is fully dissolved and vortexed thoroughly before each use.
-
Prepare fresh dilutions of the peptide for each experiment from a concentrated stock.
-
Store the peptide stock as recommended by the manufacturer, typically lyophilized at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[9]
-
-
Possible Cause 2: Interference from serum in the culture medium.
-
Troubleshooting Steps:
-
Serum proteins can bind to peptides and affect their activity.[6] If possible, perform the experiment in serum-free media.
-
If serum is required for cell viability, maintain a consistent serum concentration across all experiments and include appropriate controls.
-
Issue 3: Unexpectedly low cytotoxicity observed.
-
Possible Cause 1: Peptide degradation.
-
Troubleshooting Steps:
-
Use fresh peptide stocks and avoid prolonged storage in solution.
-
Consider the stability of the peptide in your specific experimental conditions (e.g., temperature, pH).
-
-
Possible Cause 2: Cell density.
-
Troubleshooting Steps:
-
High cell densities can sometimes reduce the effective concentration of the peptide per cell.
-
Optimize the cell seeding density to ensure consistent and reproducible results.
-
Issue 4: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different assays measure different aspects of cell health.
-
Troubleshooting Steps:
-
The MTT assay measures metabolic activity, which can be affected by factors other than cell death.[10]
-
The LDH assay measures membrane integrity by detecting the release of lactate dehydrogenase from damaged cells.[11][12]
-
It is recommended to use at least two different cytotoxicity assays to obtain a more comprehensive understanding of the peptide's effect.
-
Data Presentation
Table 1: Cytotoxicity of Mastoparan-X on Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| Jurkat (human leukemia) | MTT | ~8-9.2 | [5][13] |
| HOPC (mouse myeloma) | MTT | ~11 | [13] |
| 4T1 (mouse breast cancer) | MTT | ~20-24 | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 48 | [5][13] |
| A549 (human lung cancer) | MTT | 34.3 ± 1.6 | [14][15] |
Table 2: Hemolytic Activity of Mastoparan-X and its Analogs
| Peptide | HC50 (µM) on human RBCs | Reference |
| Mastoparan-C | 30.2 ± 1.3 | [16] |
| Mastoparan-X(V) | 349.4 ± 4.9 | [16] |
| Mastoparan-T1 | 49.3 ± 2.6 | [16] |
| Mastoparan-T2 | 18.5 ± 4.8 | [16] |
| Mastoparan-T3 | 51.6 ± 2.1 | [16] |
| Mastoparan-T4 | 45.0 ± 3.7 | [16] |
| Agelaia-MPI | 5.8 ± 0.2 | [16] |
| Polybia-MPI | >400 | [16] |
| Dominulin A | >400 | [4] |
| Dominulin B | >400 | [4] |
| Parapolybia-MP | >400 | [4] |
| Mastoparan-like peptide 12b | >400 | [4] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[10][17]
-
Materials:
-
Cells in culture
-
Mastoparan-X or its analogs
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Mastoparan-X and incubate for the desired time (e.g., 24 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[11][18][19]
-
Materials:
-
Cells in culture
-
Mastoparan-X or its analogs
-
96-well plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with Mastoparan-X as described for the MTT assay.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Culture medium alone (background)
-
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
-
3. Hemolysis Assay
This protocol is a standard procedure for assessing the hemolytic activity of peptides.[20][21][22][23]
-
Materials:
-
Fresh red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Mastoparan-X or its analogs
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well plates
-
Centrifuge
-
Microplate reader
-
-
Procedure:
-
Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend in PBS to a final concentration of 2-5%.
-
Add 100 µL of the RBC suspension to each well of a 96-well plate.
-
Add 100 µL of various concentrations of Mastoparan-X to the wells.
-
Include positive (Triton X-100) and negative (PBS) controls.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Mandatory Visualizations
Caption: Mastoparan-X G-protein and phospholipase activation pathway.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]
- 4. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastoparan causes cell permeabilisation and delayed activation of DNA synthesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. scientificlabs.ie [scientificlabs.ie]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. static.igem.org [static.igem.org]
- 21. researchgate.net [researchgate.net]
- 22. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. pubcompare.ai [pubcompare.ai]
Technical Support Center: Interpreting Unexpected Results in Mastoparan X G-Protein Assays
Welcome to the technical support center for researchers utilizing Mastoparan X in G-protein assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate G-proteins?
This compound is a 14-amino acid peptide toxin originally isolated from the venom of the wasp Vespa xanthoptera.[1] It functions as a direct G-protein activator, mimicking the action of an agonist-bound G-protein coupled receptor (GPCR).[2][3] Its amphipathic α-helical structure allows it to insert into the plasma membrane and interact directly with the Gα subunit of heterotrimeric G-proteins.[2][3] This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and the dissociation of the Gβγ dimer, thereby initiating downstream signaling cascades.[4]
Q2: What are the known off-target effects of this compound?
Beyond its direct G-protein activation, this compound is known to have significant membrane-perturbing effects, particularly at higher concentrations.[5] This can lead to cell lysis, increased membrane fluidity, and the release of intracellular components, which can interfere with assay readouts.[6][7] It is crucial to distinguish between G-protein-mediated signaling and artifacts arising from membrane disruption. Some studies have also suggested that mastoparans can activate phospholipase C and D independently of G-proteins.[1][8]
Q3: Does this compound show selectivity for specific G-protein subtypes?
Mastoparan peptides generally exhibit a preference for the Gi/o family of G-proteins.[1][8] However, the degree of selectivity can vary between different mastoparan analogs and is concentration-dependent. At higher concentrations, the selectivity may be lost, and other G-protein subtypes can also be activated.
Troubleshooting Guide for Unexpected Results
Issue 1: High Background Signal in GTPγS Binding Assay
Unexpected Result: You observe a high basal level of [³⁵S]GTPγS binding in your control samples (without this compound), making it difficult to detect a significant fold-increase upon stimulation.
Possible Causes and Solutions:
-
Excessive Membrane Protein: Too much membrane protein in the assay can lead to high non-specific binding.
-
Troubleshooting Step: Titrate the amount of membrane protein per well (e.g., 5-20 µg) to find the optimal concentration that gives a good signal-to-noise ratio.[9]
-
-
Insufficient GDP Concentration: GDP is crucial for suppressing basal GTPγS binding.[10]
-
Contamination of Reagents: Contamination of buffers or radioligands can contribute to high background.
-
Troubleshooting Step: Prepare fresh buffers and ensure the purity of your [³⁵S]GTPγS.
-
-
Intrinsic Activity of the Receptor: Some GPCRs exhibit high constitutive activity, leading to an elevated basal signal.[10]
-
Troubleshooting Step: While challenging to eliminate, optimizing GDP and membrane concentrations can help to mitigate this.
-
Issue 2: No Response or a Very Weak Response to this compound
Unexpected Result: The addition of this compound does not lead to a significant increase in G-protein activation compared to the control.
Possible Causes and Solutions:
-
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes membrane disruption that interferes with the assay.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal working concentration.
-
-
Inappropriate G-protein Subtype: The G-protein you are studying may be insensitive to this compound. As mentioned, this compound preferentially activates Gi/o proteins.[1][8]
-
Assay Conditions Not Optimal: The buffer composition, particularly Mg²⁺ concentration, can significantly impact G-protein activation.[12]
-
Troubleshooting Step: Optimize the Mg²⁺ concentration in your assay buffer (typically in the low micromolar range).
-
Issue 3: Biphasic Dose-Response Curve
Unexpected Result: You observe that as you increase the concentration of this compound, the G-protein activation signal initially increases but then decreases at higher concentrations.
Possible Cause and Interpretation:
This is a classic example of the dual effects of this compound.
-
Low Concentrations: At lower concentrations, this compound primarily acts as a direct G-protein activator, leading to a dose-dependent increase in signal.
-
High Concentrations: At higher concentrations, the membrane-disrupting properties of this compound become dominant.[5] This can lead to the solubilization of membranes, denaturation of proteins (including G-proteins and receptors), and leakage of assay components, all of which contribute to a decrease in the measured signal.[14][15][16][17]
Troubleshooting Step:
-
Correlate with a Membrane Integrity Assay: Perform a parallel experiment to assess membrane integrity at the same concentrations of this compound used in your G-protein assay. A lactate dehydrogenase (LDH) release assay or a fluorescent dye leakage assay can be used.[7][18] This will help you identify the concentration at which membrane disruption becomes significant and allow you to focus on the G-protein-specific effects at lower concentrations.
Quantitative Data Summary
Table 1: Antimicrobial and Cytotoxic Activity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | Staphylococcus aureus USA300 | 32 µg/mL | [6] |
| MBC | Staphylococcus aureus USA300 | 64 µg/mL | [6] |
| IC₅₀ | Rat Bone Marrow Stromal Cells (rBMSCs) | ~32 µg/mL (60.4% viability) | [19] |
| IC₅₀ | Jurkat T-ALL cells | ~8-9.2 µM | [20] |
| IC₅₀ | Myeloma cells | ~11 µM | [20] |
| IC₅₀ | Breast cancer cells | ~20-24 µM | [20] |
| IC₅₀ | Peripheral Blood Mononuclear Cells (PBMCs) | 48 µM | [20] |
Table 2: G-protein Subtype Activation by Mastoparan-L (a related mastoparan)
| G-protein Subtype | Fold Increase in GTPase Activity (at 100 µM) | Reference |
| Gₒ | 16 | [1][8] |
| Gᵢ | 16 | [1][8] |
| Gₜ | Relatively insensitive | [1][8] |
| Gₛ | Relatively insensitive | [1][8] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay Protocol
This protocol is a generalized procedure and should be optimized for your specific experimental system.
Materials:
-
Cell membranes expressing the G-protein of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP solution (1 mM stock)
-
This compound solution (in a suitable solvent like water or DMSO)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS (10 mM stock) for determining non-specific binding
-
96-well filter plates (e.g., Millipore)
-
Scintillation fluid
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound. Dilute cell membranes in ice-cold assay buffer to the desired concentration (e.g., 10 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 10-100 µM.
-
This compound at various concentrations.
-
For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
Cell membranes.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[11]
Membrane Permeabilization (LDH Release) Assay Protocol
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound solution
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (the same range as in the G-protein assay) for a duration relevant to your primary assay (e.g., 1-2 hours). Include a positive control for maximum LDH release (e.g., lysis buffer provided in the kit) and a negative control (untreated cells).
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.[18]
Visualizations
Caption: Canonical G-protein activation cycle and the direct activation mechanism of this compound.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. Selective effects of mastoparan analogs: separation of G-protein-directed and membrane-perturbing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interpreting 'dose-response' curves using homeodynamic data: with an improved explanation for hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 20. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Mastoparan X-Mediated Effects
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Mastoparan X (MPX). MPX is a versatile peptide toxin known for its potent biological activities, primarily through the activation of Gαi/o proteins and direct membrane disruption. Understanding and controlling for these dual mechanisms is critical for interpreting experimental results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistency in this compound experiments often stems from its dual mechanism of action and sensitivity to experimental conditions. Key factors include:
-
Peptide Stability and Aggregation: Ensure your MPX stock is properly stored and handled. Repeated freeze-thaw cycles can degrade the peptide. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cellular Health: The physiological state of your cells can significantly impact their response. Use cells at a consistent passage number and confluency. Stressed or unhealthy cells may have altered membrane integrity or G-protein signaling.
-
Distinguishing G-protein vs. Lytic Effects: At higher concentrations, the membrane-disrupting (lytic) effects of MPX can mask the more specific G-protein-mediated signaling. It is crucial to perform dose-response experiments to identify the concentration range where G-protein activation is the predominant effect.
Q2: How can I differentiate between G-protein-mediated signaling and direct membrane disruption caused by this compound?
A2: This is a critical control in any experiment with MPX. Here are the recommended approaches:
-
Pertussis Toxin (PTX) Pre-treatment: PTX is an irreversible inhibitor of Gαi/o proteins.[1][2] By pre-treating your cells with PTX, you can block the G-protein-mediated signaling pathway. If the observed effect of MPX is abolished or significantly reduced after PTX treatment, it is likely mediated by Gαi/o activation. An effect that persists is likely due to direct membrane interaction.
-
Use of an Inactive Analog: Synthesize or obtain an inactive analog of this compound. Often, this can be a truncated version of the peptide or one with key amino acid substitutions that prevent G-protein interaction without significantly altering its overall physicochemical properties.[3] This analog serves as an excellent negative control.
-
Dose-Response Analysis: G-protein-mediated effects typically occur at lower concentrations of MPX than lytic effects. A careful dose-response curve will help identify the distinct concentration windows for these two activities.
Q3: I am observing high background fluorescence in my Fura-2 calcium imaging experiments with this compound. How can I troubleshoot this?
A3: High background fluorescence in Fura-2 imaging can be caused by several factors:
-
Incomplete de-esterification of Fura-2 AM: Ensure that the cells are given sufficient time (typically 30-60 minutes) at room temperature or 37°C after loading with Fura-2 AM to allow for complete cleavage of the AM ester by intracellular esterases.[1][4]
-
Extracellular Fura-2 AM: Thoroughly wash the cells after the loading period to remove any remaining extracellular dye.
-
Phenol Red in Media: Use a physiological buffer or imaging medium that does not contain phenol red, as it can contribute to background fluorescence.[5]
-
Autofluorescence: Include an unstained control sample to assess the natural autofluorescence of your cells and subtract this from your measurements.
-
Phototoxicity: Minimize the exposure of cells to the excitation light to prevent phototoxicity, which can lead to membrane blebbing and increased background.[5]
Q4: What is an appropriate vehicle control for this compound?
A4: this compound is typically soluble in aqueous solutions like sterile water or a physiological buffer (e.g., PBS or HBSS). The vehicle control should be the same solvent used to dissolve and dilute the peptide, administered at the same final concentration in your experiment.[6][7]
Quantitative Data Summary
The following tables provide a summary of reported cytotoxic and hemolytic activities of Mastoparan peptides. Note that IC50 (half-maximal inhibitory concentration) and HC50 (half-maximal hemolytic concentration) values can vary depending on the cell type, assay conditions, and exposure time.
Table 1: Cytotoxicity of Mastoparan Peptides in Various Cell Lines
| Peptide | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Mastoparan | Jurkat (Leukemia) | MTT | ~15 | 24 | [6] |
| Mastoparan | MCF7 (Breast Cancer) | MTT | ~20 | 24 | [6] |
| Mastoparan-M | HT22 (Neuronal) | CCK-8 | >100 µg/ml | 24 | [7] |
| Various | HeLa (Cervical Cancer) | MTT | Varies | 48-72 | [6][8] |
| Various | HEK293 (Kidney) | Various | Varies | 48 | [1][9] |
Table 2: Hemolytic Activity of Mastoparan Peptides
| Peptide | Red Blood Cell Source | HC50 (µM) | Reference |
| Mastoparan-C | Human | 30.2 ± 1.3 | |
| Polybia-MPI | Human | 176.6 ± 7.0 | |
| Mastoparan-II | Human | 134.6 ± 1.2 | |
| Agelaia-MPI | Human | 3.7 ± 0.14 |
Key Experimental Protocols
Protocol 1: Differentiating Gαi/o-Mediated vs. Lytic Effects using Pertussis Toxin
This protocol details how to use Pertussis Toxin (PTX) to block Gαi/o signaling, thereby isolating the direct membrane effects of this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Pertussis Toxin (PTX)
-
Vehicle control (e.g., sterile water or PBS)
-
Assay-specific reagents (e.g., Fura-2 AM for calcium imaging, or reagents for a second messenger assay)
Procedure:
-
Cell Seeding: Plate cells at the desired density for your specific assay and allow them to adhere overnight.
-
PTX Pre-treatment:
-
Prepare a working solution of PTX (typically 100-200 ng/mL) in cell culture medium.
-
Aspirate the old medium from the cells and replace it with the PTX-containing medium.
-
For the control group, add medium with the vehicle used for PTX.
-
Incubate the cells for 16-24 hours to allow for complete ADP-ribosylation of Gαi/o proteins.[2]
-
-
This compound Treatment:
-
After PTX incubation, wash the cells gently with a physiological buffer (e.g., HBSS).
-
Add the appropriate buffer for your assay.
-
Treat the cells with the desired concentration of this compound or its vehicle.
-
-
Assay Measurement: Proceed with your specific assay (e.g., calcium imaging, cAMP measurement) to determine the effect of this compound in the presence and absence of PTX.
Expected Results:
-
Gαi/o-mediated effect: The effect of this compound will be significantly attenuated or completely blocked in the PTX-treated cells compared to the control cells.
-
Lytic or non-Gαi/o effect: The effect of this compound will be similar in both PTX-treated and control cells.
Protocol 2: Calcein Leakage Assay for Membrane Permeabilization
This assay directly measures the ability of this compound to disrupt membrane integrity by quantifying the release of a fluorescent dye (calcein) from lipid vesicles or cells.
Materials:
-
Calcein-AM (for cell-based assay) or Calcein (for liposome assay)
-
Cells of interest or Large Unilamellar Vesicles (LUVs)
-
This compound
-
Triton X-100 (10% solution) for positive control
-
Physiological buffer (e.g., PBS)
-
Fluorescence plate reader or spectrophotometer (Excitation: 490 nm, Emission: 520 nm)
Procedure (Cell-Based):
-
Cell Loading:
-
Harvest and wash cells, then resuspend them in buffer containing 1-3 µM Calcein-AM.[2]
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Wash the cells thoroughly to remove extracellular Calcein-AM.
-
Resuspend the calcein-loaded cells to the desired density (e.g., 10^7 cells/mL).[2]
-
-
Assay:
-
Aliquot the cell suspension into a 96-well black plate.
-
Add this compound at various concentrations to the wells.
-
For the negative control, add vehicle.
-
For the positive control (100% leakage), add Triton X-100 to a final concentration of 1%.
-
Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_sample - F_vehicle) / (F_triton - F_vehicle)] * 100
Protocol 3: GTPγS Binding Assay for G-protein Activation
This assay measures the direct activation of G-proteins by this compound by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes.
Materials:
-
Cell membranes prepared from cells of interest
-
[³⁵S]GTPγS (radioactive)
-
This compound
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GTPγS (non-labeled, for non-specific binding)
-
Scintillation counter and filter plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay buffer
-
GDP (final concentration typically 10-100 µM for Gαi/o)
-
Cell membranes (5-20 µg of protein per well)
-
This compound at various concentrations (or a known GPCR agonist as a positive control). For non-specific binding, add a high concentration of non-labeled GTPγS.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration:
-
Stop the reaction by rapid filtration through glass fiber filter plates using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plates.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of this compound concentration to determine EC50 and Emax.
Visualizations
Caption: Gαi/o signaling pathway activated by this compound.
Caption: Workflow for differentiating MPX effects.
Caption: Logic diagram for interpreting MPX effects.
References
- 1. researchgate.net [researchgate.net]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Mastoparan X Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Mastoparan X (MPX) analogs.
Frequently Asked Questions (FAQs)
Q1: My novel MPX analog shows high antimicrobial activity but also high hemolysis. How can I reduce its hemolytic activity while preserving its antimicrobial potency?
A1: High hemolytic activity is a common challenge with mastoparan analogs, often linked to their interaction with eukaryotic cell membranes.[1][2] Here are several strategies to mitigate hemolysis:
-
Modulate Hydrophobicity: Hemolytic activity is strongly correlated with the mean hydrophobicity of the peptide.[1][2] Reducing overall hydrophobicity by substituting hydrophobic residues with less hydrophobic or polar ones can decrease hemolysis. However, a certain level of hydrophobicity is crucial for antimicrobial activity, so finding a balance is key.
-
Amino Acid Substitutions: Strategic replacement of specific amino acids can be effective. For instance, substituting certain residues with phenylalanine has been shown to increase antibacterial activity without a corresponding rise in toxicity.[1][3] Conversely, replacing Lysine at position 12 with Alanine has been linked to increased hemolytic activity.[1][2]
-
Alter Peptide Charge and Amphipathicity: Increasing the net positive charge and optimizing the amphipathic moment can enhance selectivity for bacterial membranes over mammalian cell membranes.[4] This can be achieved by strategic placement of cationic residues like Lysine.[5]
-
Create Chimeric Peptides: Fusing MPX with other biologically active peptides, such as RNA III inhibiting peptide (RIP), has yielded analogs with high antibacterial activity against specific strains like S. aureus and potentially altered toxicity profiles.[6]
Q2: What is the general mechanism of action of this compound and its analogs, and how does this relate to its therapeutic index?
A2: this compound and its analogs are membrane-active peptides that typically adopt an α-helical structure.[1][6] Their mechanism of action is multifaceted:
-
Membrane Disruption: The amphipathic nature of the α-helix allows the peptide to insert into and disrupt the integrity of cell membranes, leading to pore formation and leakage of cellular contents.[7][8] This is a primary mechanism for both antimicrobial and hemolytic activity.
-
G-Protein Activation: Mastoparan can interact with and activate heterotrimeric G-proteins, mimicking activated G-protein coupled receptors.[9][10] This can trigger downstream signaling cascades, such as the release of intracellular IP3 and an influx of Ca2+, leading to effects like mast cell degranulation and histamine release.[9]
-
Phospholipase Activation: Some studies indicate that mastoparan can stimulate phospholipases (e.g., C and D) independently of G-protein activation, leading to changes in phospholipid metabolism and further altering membrane structure and function.[11]
The therapeutic index is a measure of a drug's safety, comparing the dose that causes a therapeutic effect to the dose that causes toxicity. For MPX analogs, the goal is to design molecules that selectively disrupt bacterial membranes while having minimal effect on mammalian cell membranes and G-protein signaling pathways.
Q3: My MPX analog shows poor stability in serum. What modifications can be made to improve its half-life?
A3: Poor serum stability is a common issue for peptide-based therapeutics due to degradation by proteases. Several strategies can be employed to enhance stability:
-
Amino Acid Substitution: Incorporating unnatural or D-amino acids can render the peptide resistant to protease cleavage.
-
N- and C-terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can block exopeptidase activity. C-terminal amidation, in particular, has been shown to significantly increase the potency of mastoparan.[12]
-
Cyclization: Creating a cyclic peptide, for instance, through a disulfide bridge between N- and C-terminal cysteine residues, can improve stability. However, this may also impact biological activity, so careful design is required.[13]
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial assays.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure the peptide is fully dissolved in the appropriate solvent before dilution. Consider using a low-binding microplate. |
| Inaccurate Peptide Quantification | Verify the peptide concentration using a reliable method such as amino acid analysis or a BCA protein assay. |
| Variability in Bacterial Inoculum | Standardize the bacterial inoculum to the correct McFarland standard for each experiment. |
| Contamination | Use sterile techniques and check for contamination of media, buffers, and peptide stocks. |
Problem: High variability in hemolytic assay results.
| Possible Cause | Troubleshooting Step |
| Red Blood Cell (RBC) Lysis During Preparation | Handle RBCs gently during washing and resuspension steps to avoid premature lysis. |
| Inaccurate RBC Concentration | Use a hemocytometer or an automated cell counter to ensure a consistent RBC concentration for each assay. |
| Incomplete Lysis for Positive Control | Ensure the positive control (e.g., Triton X-100) is at a sufficient concentration to cause 100% hemolysis. |
| Interference from Peptide Color or Precipitation | Include a peptide-only control (without RBCs) to check for absorbance at the measurement wavelength. |
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activity of Selected this compound Analogs
| Peptide | Sequence | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50 in µM) | Therapeutic Index (HC50/MIC) | Reference |
| Mastoparan-C (MP-C) | LKLKSIVSWAKKVL-NH2 | S. aureus | - | - | - | [13] |
| Cyclized MP-C | C(LKLKSIVSWAKKVL)C-NH2 | S. aureus | - | Lower than MP-C | - | [13] |
| TAT-linked MP-C | YGRKKRRQRRR-LKLKSIVSWAKKVL-NH2 | S. aureus | - | - | - | [13] |
| Mastoparan-L | INLKALAALAKKIL-NH2 | A. baumannii | 4 (colistin-susceptible), 1 (colistin-resistant) | - | - | [11] |
| Mastoparan-MO | - | - | - | Reduced toxicity | - | [11] |
| [I5, R8] Mastoparan | INLKIR AI LAKKIL-NH2 | - | - | Dramatically reduced | - | [9] |
Note: This table is a representative summary. For complete data, please refer to the cited literature.
Experimental Protocols
1. Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serially dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into CAMHB and incubate until it reaches the logarithmic growth phase. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
2. Hemolytic Activity Assay
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or rabbit red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2.5% (v/v).[1]
-
Peptide Incubation: Add various concentrations of the peptide solution to the RBC suspension in a microtiter plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 0.1% Triton X-100 as a positive control (100% hemolysis).[2]
-
Incubation: Incubate the plate at 37°C for 1 hour.[1]
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 415 nm, which corresponds to the release of hemoglobin.[1]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
3. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the peptide in different solvent systems to mimic aqueous and membrane-like environments. Common solvents include phosphate buffer (for aqueous environment) and trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles (for membrane-mimetic environments).[1][3]
-
CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectra to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide in different environments. The presence of a high α-helical content in a membrane-mimetic solvent is characteristic of many mastoparan analogs.[1][3]
Visualizations
Caption: this compound G-protein activation pathway.
Caption: Workflow for evaluating MPX analogs.
Caption: Factors influencing the therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of mastoparan analogs: Effects of the number and positioning of Lys residues on secondary structure, interaction with membrane-mimetic systems and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Mastoparan - Wikipedia [en.wikipedia.org]
- 10. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 12. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]
Technical Support Center: Mastoparan X Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Mastoparan X.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Low Yield During Solid-Phase Peptide Synthesis (SPPS)
Question: We are experiencing a significantly lower than expected yield of crude this compound after cleavage from the resin. What are the possible causes and solutions?
Answer:
Low yield in SPPS is a common issue that can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Possible Cause | Identification | Recommended Solution |
| Incomplete Fmoc Deprotection | Positive Kaiser test (blue/purple beads) after the deprotection step. | - Extend the deprotection time or perform a second deprotection step (e.g., 2 x 10 minutes instead of 1 x 20 minutes).- Use a freshly prepared 20% piperidine in DMF solution.- For difficult sequences, consider adding 1-2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to the deprotection solution to increase the basicity.[1] |
| Incomplete Amino Acid Coupling | Positive Kaiser test after the coupling step, indicating the presence of free primary amines.[2][3] | - Double couple: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.- Increase reagent concentration: Use a higher excess of amino acid and coupling reagents.- Change coupling reagent: Switch to a more potent coupling reagent such as HATU or HCTU.[2] |
| Peptide Aggregation on Resin | Swelling of the resin beads decreases significantly during synthesis. The Kaiser test may be misleadingly negative as the N-terminus is inaccessible. | - Use a lower substitution resin: This increases the distance between peptide chains.- Incorporate pseudo prolines or Dmb-protected amino acids: These "kink-forming" derivatives can disrupt secondary structure formation.- Perform couplings at elevated temperatures: This can help to break up aggregates. |
| Steric Hindrance | Difficulty coupling bulky amino acids like Isoleucine (Ile) or Valine. | - Extend coupling times: Allow more time for the reaction to proceed to completion.- Use a more potent coupling reagent. [2] |
| Premature Cleavage | Loss of peptide chains from the resin during synthesis. | - Ensure the appropriate resin and linker are used: For C-terminal amides like this compound, a Rink Amide resin is suitable.- Avoid strongly acidic or basic conditions that are not part of the standard protocol. |
Presence of Impurities in Crude this compound
Question: Our mass spectrometry analysis of the crude this compound shows multiple peaks corresponding to impurities. How can we identify and minimize these?
Answer:
The presence of impurities is expected in crude peptide products. Identifying the nature of these impurities is the first step in optimizing the synthesis and purification strategy.
Common Impurities & Mitigation Strategies:
| Impurity Type | Mass Spectrometry Signature | Cause | Mitigation Strategy |
| Deletion Sequences | Peaks corresponding to the target peptide minus one or more amino acid residues. | Incomplete coupling of an amino acid.[4] | - Optimize coupling conditions (see "Low Yield" section).- Perform a capping step with acetic anhydride after each coupling to terminate any unreacted chains. |
| Truncated Peptides | Peaks corresponding to shorter versions of the target peptide. | Incomplete deprotection of the N-terminal Fmoc group.[3] | - Optimize deprotection conditions (see "Low Yield" section). |
| Oxidized Peptide | Target mass +16 Da (for Tryptophan or Methionine). | Oxidation of susceptible amino acid side chains during synthesis or cleavage. | - Degas all solvents.- Add scavengers like dithiothreitol (DTT) or ethanedithiol (EDT) to the cleavage cocktail. |
| Products of Side Reactions | Various unexpected mass peaks. | Side reactions involving amino acid protecting groups or the peptide backbone. | - Ensure complete removal of protecting groups during cleavage.- Use appropriate scavengers in the cleavage cocktail to quench reactive species. |
Low Recovery After RP-HPLC Purification
Question: We are experiencing low recovery of pure this compound after RP-HPLC purification. What could be the reasons and how can we improve the yield?
Answer:
Low recovery during purification can be due to several factors, including the properties of the peptide itself and the purification methodology.
Possible Causes & Solutions:
| Possible Cause | Observation | Recommended Solution |
| Peptide Aggregation | The peptide precipitates on the column or after collection. Broad or tailing peaks during HPLC. | - Modify the mobile phase: Add a small amount of an organic acid like formic acid or acetic acid. In some cases, a chaotropic agent like guanidine hydrochloride can be used, but this will require subsequent removal.- Lower the peptide concentration: Inject a smaller amount of crude peptide per run.- Adjust the pH of the mobile phase. |
| Poor Solubility | The lyophilized pure peptide is difficult to dissolve. | - Lyophilize from a solution containing a small amount of a volatile buffer like ammonium bicarbonate (if compatible with the final application).- Test different solvents for dissolution. |
| Sub-optimal HPLC Conditions | The peptide peak is not well-resolved from impurities. | - Optimize the gradient: A shallower gradient can improve the separation of closely eluting species.- Try a different stationary phase: C8 or C4 columns may provide different selectivity compared to C18 for certain peptides.- Adjust the mobile phase modifiers: For example, using a different ion-pairing agent. |
| Irreversible Adsorption | The peptide does not elute from the column. | - This is rare but can happen with very hydrophobic peptides. Ensure the organic solvent concentration in the gradient reaches a high enough level (e.g., 95% or higher). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended SPPS strategy for this compound?
A1: The most common and recommended strategy for the synthesis of this compound (H-INWKGIAAMAKKLL-NH2) is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis approach.[5][6] A Rink Amide resin is suitable for generating the C-terminal amide.
Q2: What are the most "difficult" couplings in the this compound sequence?
A2: While the sequence of this compound is not exceptionally difficult, some couplings may require special attention. The β-branched amino acid, Isoleucine (Ile), can exhibit slower coupling kinetics due to steric hindrance.[1] It is advisable to monitor the completion of this coupling step carefully, for instance, with a Kaiser test.
Q3: What purity level should I aim for, and how is it determined?
A3: For most research applications, a purity of >95% is considered acceptable. For applications in drug development or clinical studies, a purity of >98% is often required.[7][8] Purity is typically determined by analytical RP-HPLC, by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks at a specific wavelength (usually 214 or 220 nm). Mass spectrometry should be used to confirm the identity of the main peak.
Q4: Can this compound aggregate, and how does this affect synthesis and purification?
A4: Yes, this compound has a tendency to aggregate.[9] During synthesis, aggregation of growing peptide chains on the resin can lead to incomplete reactions and low yields.[3] During purification, aggregation can cause peak broadening in HPLC, precipitation, and low recovery. It is important to use optimized solvents and conditions to minimize aggregation.
Q5: What are the ideal storage conditions for synthetic this compound?
A5: Lyophilized this compound should be stored at -20°C or lower.[8] For short-term storage in solution, it can be dissolved in sterile water or a suitable buffer and stored at 4°C. For long-term storage in solution, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol provides a general methodology for the manual synthesis of this compound.
-
Resin Preparation:
-
Start with Rink Amide resin.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-protected amino acid and a suitable activator (e.g., HBTU/HOBt or HATU) in DMF.
-
Add 6-8 equivalents of a base, such as diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring the Reaction:
-
After the coupling step, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[3] If the test is positive, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the this compound sequence (Leu, Leu, Lys(Boc), Ala, Met, Ala, Ile, Gly, Lys(Boc), Trp(Boc), Asn(Trt), Ile).
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of this compound
This protocol outlines a general method for the purification of crude this compound.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, or water with a small amount of acetic acid or formic acid to aid dissolution.
-
Centrifuge the solution to remove any insoluble material.
-
-
HPLC System and Column:
-
Use a preparative or semi-preparative RP-HPLC system.
-
A C18 column is commonly used for peptide purification.[11]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient for this compound might be from 5% to 65% Mobile Phase B over 30-60 minutes.[12] The exact gradient should be optimized based on an initial analytical run.
-
Monitor the elution of the peptide at 214 nm or 220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white powder.
-
Visualizations
Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Workflow for the Purification of this compound by RP-HPLC.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier [frontiersin.org]
- 8. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative cooperativity and aggregation in biphasic binding of this compound peptide to membranes with acidic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
- 12. 4.3. Purification of Mastoparan Peptides [bio-protocol.org]
how to prevent peptide aggregation in Mastoparan X solutions
Welcome to the technical support center for Mastoparan X solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent peptide aggregation in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered with this compound solutions.
Issue 1: Visible Precipitates or Cloudiness in the this compound Solution
Immediate Action: Do not use the solution for your experiment, as aggregation can lead to inaccurate results and reduced peptide efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide precipitation.
Detailed Steps:
-
Initial Dissolution: For hydrophobic peptides like this compound, direct dissolution in aqueous buffers can be problematic. First, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the peptide solution while vortexing.
-
pH Adjustment: The net charge of a peptide influences its solubility. Aggregation can be more pronounced near the peptide's isoelectric point (pI). This compound has a net positive charge at physiological pH. For basic peptides, using a slightly acidic buffer can improve solubility.
-
Control Ionic Strength: While some salt is necessary to avoid ionic interactions with the container or matrix, high salt concentrations can sometimes promote aggregation. If you are using a high ionic strength buffer, consider reducing the salt concentration.
-
Temperature Control: Avoid repeated freeze-thaw cycles and exposure to high temperatures, as these can induce aggregation. Store stock solutions at -20°C or -80°C in aliquots.
-
Use of Excipients: Consider incorporating excipients into your formulation to enhance stability.
Issue 2: Loss of Peptide Activity Over Time
Potential Cause: This may be due to the formation of soluble, non-functional aggregates that are not visible to the naked eye.
Troubleshooting Steps:
-
Characterize Aggregation State: Use analytical techniques to detect and quantify soluble aggregates.
-
Optimize Formulation: If aggregation is detected, optimize the solution conditions as described in the FAQs below.
-
Consider Peptide Analogs: If aggregation persists, you might consider using a more stable analog of this compound if suitable for your application.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Peptide aggregation is influenced by both intrinsic factors (amino acid sequence, hydrophobicity) and extrinsic factors (pH, temperature, ionic strength, peptide concentration, and interfaces). This compound, being a hydrophobic and amphipathic peptide, has a natural tendency to self-associate.
| Factor | Influence on this compound Aggregation |
| pH | Aggregation is often increased near the isoelectric point (pI). This compound is cationic, and its net charge can be influenced by pH, affecting solubility. |
| Temperature | Higher temperatures generally increase the rate of aggregation. Freeze-thaw cycles can also induce aggregation. |
| Ionic Strength | The effect can be complex. Low ionic strength may be beneficial, but sufficient salt is needed to prevent adsorption to surfaces. High salt concentrations can sometimes promote aggregation by shielding repulsive charges between peptide molecules. |
| Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation. |
| Interfaces | Exposure to air-water or solid-liquid interfaces (e.g., vial walls) can induce conformational changes and subsequent aggregation. |
Q2: What excipients can be used to prevent this compound aggregation?
A2: Several types of excipients can be employed to stabilize peptide solutions. The optimal choice and concentration should be determined empirically for your specific application.
| Excipient Type | Examples | Proposed Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Act as cryoprotectants and lyoprotectants by forming a glassy matrix and through preferential exclusion, which favors the native protein state. |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronic F68 | Non-ionic surfactants that prevent surface-induced aggregation by competing with the peptide for interfaces. |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by various mechanisms, including masking hydrophobic patches and increasing the solubility of the peptide. |
| Buffers | Histidine, Acetate, Phosphate | Maintain a stable pH away from the peptide's isoelectric point to ensure a net charge that promotes repulsion between peptide molecules. |
Q3: How should I properly store this compound solutions?
A3: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C. If a stock solution is prepared, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the peptide in solution will depend on the solvent and buffer composition.
Q4: How can I detect and quantify this compound aggregation?
A4: A variety of biophysical techniques can be used to monitor aggregation. It is often recommended to use orthogonal methods to get a comprehensive picture.[1]
| Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[2][3] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution and is very sensitive to the presence of large aggregates.[4][5][6] |
| UV-Vis Spectroscopy | Can provide a quick assessment of aggregation by measuring turbidity (absorbance at ~350 nm).[7] |
| Fluorescence Spectroscopy | Can use intrinsic tryptophan fluorescence or extrinsic dyes like Thioflavin T (ThT) to monitor changes in the peptide's environment or the formation of β-sheet structures, respectively.[3][7][8] |
| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure of the peptide. Changes in the CD spectrum can indicate conformational changes that may precede or accompany aggregation.[9] |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates of this compound.
Materials:
-
This compound solution
-
SEC column suitable for the molecular weight of this compound and its potential oligomers
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
Sample Preparation: Centrifuge the this compound sample at 10,000 x g for 10 minutes to remove any large, insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of each species can be calculated from the relative peak areas.
Protocol 2: Detection of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a this compound solution.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume disposable or quartz cuvettes
-
0.2 µm syringe filters
Methodology:
-
Sample Preparation: Filter a small volume of the this compound solution (and the corresponding buffer as a blank) through a 0.2 µm syringe filter directly into a clean, dust-free cuvette. Ensure no air bubbles are present.
-
Instrument Setup: Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature. Allow the instrument to equilibrate to the set temperature.
-
Measurement: Place the cuvette in the DLS instrument. First, measure the buffer blank. Then, measure the this compound sample.
-
Data Analysis: The instrument's software will generate a size distribution profile, typically reported as intensity, volume, or number distribution. The presence of peaks corresponding to larger hydrodynamic radii indicates the presence of aggregates. An increase in the polydispersity index (PDI) can also suggest a heterogeneous sample containing aggregates.
Signaling Pathway and Logical Relationships
This compound Interaction with G-Protein Signaling
This compound can directly activate G proteins, mimicking the action of an activated G protein-coupled receptor (GPCR). This leads to a signaling cascade that can result in various cellular responses, such as histamine release from mast cells.[10][11][12]
Caption: this compound G-protein activation pathway.
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. medium.com [medium.com]
- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Peptide-liposome association. A critical examination with mastoparan-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Variability in Mastoparan X Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage variability and ensure the reproducibility of your experimental results when working with the wasp venom peptide, Mastoparan X.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a 14-amino acid peptide toxin originally isolated from the venom of the hornet Vespa xanthoptera. Its primary mechanism of action involves interaction with cell membranes, leading to increased permeability, and the direct activation of G proteins, which are key components of cellular signaling pathways. This dual action can trigger a variety of cellular responses, including exocytosis, inflammation, and cytotoxicity.
2. What are the common experimental applications of this compound?
This compound is utilized in a range of research applications, including:
-
Antimicrobial studies: Investigating its efficacy against various Gram-positive and Gram-negative bacteria.
-
Cancer research: Exploring its cytotoxic effects on different cancer cell lines[1][2][3].
-
Cell signaling research: Studying G protein activation and downstream signaling cascades.
-
Drug delivery: As a potential cell-penetrating peptide to facilitate the intracellular delivery of therapeutic agents.
-
Immunology: Examining its role in mast cell degranulation and inflammatory responses.
3. How should I handle and store my this compound peptide to ensure its stability and activity?
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C in a desiccated environment. Under these conditions, the peptide can be stable for an extended period.
-
Reconstitution: Reconstitute the peptide in sterile, high-purity water or an appropriate buffer. For cellular assays, use a buffer compatible with your cell culture conditions (e.g., sterile PBS or serum-free medium).
-
Stock Solutions: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store aliquots at -20°C or -80°C.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer.
4. What are the key factors that can contribute to variability in this compound experimental results?
Several factors can lead to inconsistent results in experiments involving this compound:
-
Peptide Quality and Purity: The purity of the synthetic peptide can vary between suppliers and even between different lots from the same supplier. Impurities can affect the peptide's activity. The presence or absence of a C-terminal amidation is also a critical factor, with the amidated form generally showing higher potency[1][3].
-
Peptide Preparation and Handling: Improper storage, repeated freeze-thaw cycles, and the choice of solvent for reconstitution can all impact the peptide's stability and lead to aggregation.
-
Cell Culture Conditions: The type of cell line used, its passage number, confluency, and the presence of serum in the culture medium can significantly influence cellular responses to this compound. High passage numbers can alter cell characteristics and their susceptibility to toxic compounds[4].
-
Assay-Specific Parameters: Variations in incubation times, peptide concentrations, and the specific reagents and detection methods used in assays (e.g., cytotoxicity, membrane permeabilization) can all contribute to variability.
Troubleshooting Guides
Troubleshooting Inconsistent Cytotoxicity/Cell Viability Assay Results
Issues with cytotoxicity assays (e.g., MTT, XTT, LDH, CCK-8) are a common source of variability.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected, or fill them with sterile buffer/medium. |
| Lower than expected cytotoxicity | Peptide degradation or aggregation; Presence of serum proteins; Low cell sensitivity. | Prepare fresh peptide solutions from a new aliquot. Reduce the serum concentration in the assay medium, as serum proteins can bind to and sequester the peptide. Verify the sensitivity of your cell line to this compound; consider using a more sensitive cell line as a positive control. Ensure the C-terminal of your this compound is amidated for higher potency[1][3]. |
| Higher than expected cytotoxicity | Peptide concentration error; Cell stress. | Verify the concentration of your stock solution. Handle cells gently during seeding and treatment to avoid inducing stress-related cell death. |
| Inconsistent IC50 values across experiments | Variations in cell passage number; Inconsistent incubation times. | Use cells within a defined, low passage number range for all experiments. Standardize the incubation time with this compound across all assays. |
Troubleshooting Membrane Permeabilization Assay Variability
Membrane permeabilization assays (e.g., using SYTOX Green, propidium iodide, or ONPG) are central to studying this compound's lytic activity.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence/signal | Cell death in the negative control; Reagent instability. | Ensure cells are healthy and not overly confluent before the assay. Prepare fresh dye/reagent solutions for each experiment. |
| Low signal-to-noise ratio | Insufficient peptide concentration; Short incubation time; Quenching of the fluorescent signal. | Perform a dose-response experiment to determine the optimal peptide concentration. Optimize the incubation time to allow for sufficient membrane permeabilization. Ensure the assay buffer does not contain components that may quench the fluorescent signal. |
| Inconsistent results between experiments | Differences in cell density; Temperature fluctuations. | Standardize the cell number used in each assay. Perform incubations in a temperature-controlled environment. |
Experimental Protocols and Data
Cytotoxicity Assay: MTT Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.
Materials:
-
This compound (amidated)
-
Target cells (e.g., A549, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with serum-free medium only as a negative control and a positive control for cell death (e.g., Triton X-100).
-
Incubate for the desired time period (e.g., 24 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Quantitative Data: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for amidated this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | ~8-9.2 | [1][3] |
| Myeloma cells | Myeloma | ~11 | [1][3] |
| MDA-MB-231 | Breast Cancer | ~20-24 | [1][3] |
| A549 | Lung Cancer | 34.3 ± 1.6 (as MAS) | [5][6] |
| Note: | IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time. |
Antimicrobial Activity: MIC Values of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA USA300) | Gram-positive | 32 | [7][8][9] |
| Escherichia coli O157:H7 | Gram-negative | 16-32 | [10] |
| S. aureus subsp. aureus | Gram-positive | 32 | [10] |
| E. coli (clinical isolate 237) | Gram-negative | 4 | [10] |
| E. coli (clinical isolate 232) | Gram-negative | 8 | [10] |
| S. aureus (Aurora strain from bovine mastitis) | Gram-positive | 32 (as Mastoparan-L) | [11] |
| Note: | MIC values can be influenced by the specific bacterial strain, growth medium, and assay methodology. |
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Assessing this compound Cytotoxicity
A generalized workflow for determining the cytotoxic effects of this compound on cultured cells.
This compound Signaling Pathway
Simplified signaling pathway of this compound, highlighting its dual action on G proteins and the cell membrane.
References
- 1. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Employment of mastoparan-like peptides to prevent Staphylococcus aureus associated with bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Mastoparan X Purity by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Mastoparan X using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Purity Assessment of this compound by RP-HPLC
This protocol outlines a general method for determining the purity of synthetic this compound. Optimization may be required based on the specific HPLC system and column used.
Objective: To separate and quantify this compound from potential impurities using reverse-phase HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore ~300 Å)[1]
-
This compound sample
-
HPLC-grade acetonitrile (ACN)[2]
-
HPLC-grade water[2]
-
Trifluoroacetic acid (TFA), HPLC-grade[1]
-
0.22 µm or 0.45 µm syringe filters for sample preparation[3]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN.
-
Degas both mobile phases using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the system[4][5].
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL[6].
-
Ensure the sample is fully dissolved. The sample solvent should ideally match the initial mobile phase composition to ensure good peak shape[6][7].
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column[3][8].
-
-
HPLC Method Parameters:
-
Analysis:
-
Inject a blank (Mobile Phase A) to ensure the system is clean and to identify any potential ghost peaks[9].
-
Inject the prepared this compound sample.
-
Monitor the chromatogram for the elution of the main peak (this compound) and any impurity peaks.
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Data Presentation: HPLC Method Parameters
The following table summarizes the typical experimental conditions for the HPLC analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, wide-pore (~300 Å), 4.6 x 250 mm, 5 µm | Wide-pore silica is optimal for separating peptides and proteins[1]. C18 provides good hydrophobic retention for this compound. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution for peptides[1]. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase peptide separations[10]. |
| Gradient Elution | 5% to 60% B over 30 minutes | A shallow gradient is often necessary for resolving complex peptide mixtures and impurities[10][11]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column[1]. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but excessive heat can degrade the sample or column[12]. |
| Detection | UV at 214-220 nm | The peptide backbone absorbs strongly in this range, allowing for sensitive detection[13]. |
| Injection Volume | 10-20 µL | Should be optimized to avoid column overload, which can cause peak fronting[14]. |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
A1: Peak tailing, where the back half of the peak is wider than the front, is a common problem in peptide analysis. It can compromise resolution and accurate quantification[15].
-
Cause 1: Secondary Interactions: Basic amino acid residues in this compound can interact with acidic residual silanol groups on the silica-based column packing[15][16]. This secondary retention mechanism leads to tailing.
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing[16].
-
Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, the issue was likely mass overload[14].
-
-
Cause 3: Column Degradation: A void at the column inlet or a contaminated frit can disrupt the sample band, causing tailing[18].
Q2: I see "ghost peaks" in my chromatogram, even in blank runs. What are they and how do I get rid of them?
A2: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run, and are not part of your sample[9][20].
-
Cause 1: Contaminated Mobile Phase: Impurities in your solvents, especially the weaker mobile phase (Solvent A), can accumulate on the column during equilibration and elute as sharp peaks during the gradient[9][21].
-
Cause 2: System Contamination: Contaminants can leach from tubing, seals, or the autosampler wash solution[20]. Carryover from a previous injection is also a possibility.
-
Solution: Run a systematic check. First, run a gradient without any injection to see if the peaks are from the system/mobile phase. Then, inject pure solvent to isolate contributions. Thoroughly flush the system, including the injector and sample loop, with a strong solvent like 100% acetonitrile[9][20].
-
-
Cause 3: Air Bubbles: Degassing issues can lead to baseline disturbances that may appear as peaks[4][5].
-
Solution: Ensure mobile phases are properly degassed before use[4].
-
Q3: My this compound peak and an impurity peak are not well-resolved. How can I improve the separation?
A3: Poor resolution means the peaks are overlapping, making accurate quantification difficult. Resolution can be improved by adjusting retention, efficiency, or selectivity[23].
-
Cause 1: Inadequate Selectivity: The chosen mobile phase and stationary phase are not discriminating enough between this compound and the impurity.
-
Solution 1 (Optimize Gradient): Make the gradient shallower (e.g., decrease the %B change per minute)[10]. This increases the run time but often significantly improves the separation of closely eluting peptides.
-
Solution 2 (Change Mobile Phase): While ACN is common, switching the organic modifier to methanol can alter selectivity, as it interacts differently with the analyte and stationary phase.
-
Solution 3 (Change Column): If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to introduce different retention mechanisms[10].
-
-
Cause 2: Low Column Efficiency: The peaks are too broad, causing them to merge.
-
Solution: Ensure your system is optimized to minimize extra-column volume (use tubing with a small internal diameter)[17]. Check for column degradation, as this reduces efficiency. Using a column with smaller particles (e.g., <3 µm) can dramatically increase efficiency, but will also increase backpressure[23].
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound purity analysis.
A troubleshooting workflow for common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound? A1: The expected purity for synthetic peptides like this compound is typically ≥95% for research use[24][25]. The exact purity level should be defined by the requirements of the downstream application.
Q2: Why is trifluoroacetic acid (TFA) used in the mobile phase? A2: TFA is an ion-pairing agent that is crucial for good chromatography of peptides. It forms an ion pair with the positively charged residues on the peptide, masking their interaction with residual silanols on the column and leading to sharper, more symmetrical peaks[1]. It also helps to maintain a low pH, which is beneficial for peptide stability and retention consistency.
Q3: Can I use a phosphate buffer instead of TFA? A3: Yes, phosphate buffers can be used to control pH, but they have disadvantages. They are not volatile, which makes them incompatible with mass spectrometry (LC-MS) analysis. They can also precipitate when mixed with high concentrations of organic solvent, potentially clogging the HPLC system. For UV-only analysis, they can be effective, but TFA is generally preferred for its simplicity and volatility[19].
Q4: How should I store my this compound sample before analysis? A4: this compound, like most peptides, should be stored as a lyophilized powder at -20°C or lower for long-term stability[25]. Once dissolved in solution, it should be analyzed as quickly as possible or stored at 2-8°C for short periods (hours to a day) to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: Is gradient elution necessary, or can I use an isocratic method? A5: Gradient elution is strongly recommended for peptide analysis[11]. Peptides exhibit large changes in retention with small changes in organic solvent concentration. An isocratic method would likely result in very broad peaks for retained components and poor resolution[1]. A gradient allows for the elution of a wide range of impurities with good peak shape in a reasonable amount of time[26][27].
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. immun.lth.se [immun.lth.se]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. bvchroma.com [bvchroma.com]
- 8. nacalai.com [nacalai.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromtech.com [chromtech.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. hplc.eu [hplc.eu]
- 22. phenomenex.com [phenomenex.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. This compound - LKT Labs [lktlabs.com]
- 26. mastelf.com [mastelf.com]
- 27. m.youtube.com [m.youtube.com]
dealing with Mastoparan X solubility issues in aqueous buffers
Welcome to the technical support center for Mastoparan X. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound, with a focus on overcoming common challenges encountered with aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cationic, amphipathic tetradecapeptide originally isolated from wasp venom.[1][2] It is widely used in research to activate G proteins, particularly Gᵢ and Gₒ, which are coupled to phospholipase C.[1][3] Like many peptides with hydrophobic residues, this compound has a tendency to adopt an unordered structure in aqueous solutions but folds into an α-helix in membrane-like environments.[4][5] This property can lead to aggregation and poor solubility in standard aqueous buffers, which can affect experimental reproducibility and accuracy.[6]
Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What am I doing wrong?
A2: this compound is known to be sparingly soluble in aqueous buffers.[7] Direct dissolution in buffers like PBS can be challenging and may result in incomplete solubilization or precipitation. The solubility of this compound (trifluoroacetate salt) when directly dissolved in PBS (pH 7.2) is approximately 1 mg/mL, but achieving this can be difficult.[2][8] For improved and more consistent results, a two-step procedure involving an organic solvent is highly recommended.
Q3: What is the recommended method for preparing an aqueous solution of this compound?
A3: The most reliable method is to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.[7]
-
Initial Dissolution: Dissolve the lyophilized this compound powder in a suitable organic solvent such as ethanol, DMSO, or DMF.[2]
-
Dilution: Make further dilutions of this organic stock solution into the desired aqueous buffer (e.g., PBS) just before the experiment.[2] This method ensures the peptide is fully monomeric before being introduced to the aqueous environment, minimizing aggregation. Using this approach, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[7]
Q4: What are the best solvents for creating a this compound stock solution?
A4: this compound is readily soluble in several organic solvents.[2][7] A summary of solubility in common organic solvents is provided in the data table below. Ethanol is often a good first choice as it is compatible with many biological systems at low residual concentrations.
Q5: How should I store my this compound solutions?
A5: Lyophilized this compound powder should be stored at -20°C for long-term stability (≥4 years).[2][7]
-
Organic Stock Solutions: Once prepared, stock solutions in solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1][9]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh on the day of use. Storing this compound in aqueous buffers for more than one day is not advised due to the risk of degradation and precipitation.[2][7]
Q6: I see particulates in my solution after dissolving this compound. What should I do?
A6: The presence of particulates indicates incomplete dissolution or aggregation. Here are some troubleshooting steps:
-
Sonication: Briefly sonicating the solution can help break up aggregates and aid dissolution. It is recommended to sonicate in short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[10]
-
pH Adjustment: this compound is a basic peptide with a net positive charge.[11] While standard buffers like PBS (pH 7.2) are common, ensuring the pH is not close to the peptide's isoelectric point can prevent precipitation. If compatible with your experiment, using a slightly acidic buffer might improve solubility.
-
Re-evaluate Method: If you are attempting to dissolve the peptide directly in an aqueous buffer, switch to the recommended two-step method by first dissolving in an organic solvent.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound (as a trifluoroacetate salt) in various solvents. This data is compiled from manufacturer datasheets and should be used as a guideline.
| Solvent | Approximate Solubility | Method / Notes |
| Ethanol | ~50 mg/mL | Direct dissolution of solid.[2] |
| DMSO | ~25 mg/mL | Direct dissolution of solid.[2] |
| Dimethylformamide (DMF) | ~25 mg/mL | Direct dissolution of solid.[2] |
| PBS (pH 7.2) | ~1 mg/mL | Direct dissolution of solid.[2][8] |
| Distilled Water | Up to 2 mg/mL | Direct dissolution of solid.[12] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Initial dissolution in ethanol, followed by dilution in PBS.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[10] Allow the vial to warm to room temperature.
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., ethanol, DMSO) to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution gently until the peptide is fully dissolved. If needed, brief sonication can be applied. The resulting solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Retrieve Stock: Thaw an aliquot of the concentrated organic stock solution of this compound.
-
Dilution: Just prior to your experiment, dilute the stock solution into your final aqueous buffer (e.g., Tris or phosphate buffer at pH 7) to the desired working concentration.[10]
-
Mixing: Mix gently by pipetting or brief vortexing. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.[2]
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[2]
Visual Guides: Workflows and Pathways
The following diagrams illustrate key processes related to this compound function and handling.
Caption: this compound signaling pathway via G-protein activation.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mechanisms of mastoparan-stimulated surfactant secretion from isolated pulmonary alveolar type 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Negative cooperativity and aggregation in biphasic binding of this compound peptide to membranes with acidic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. This compound | CAS:72093-22-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abbiotec.com [abbiotec.com]
Technical Support Center: Mitigating Inflammatory Responses to Mastoparan X In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mastoparan X (MPX) in vivo. The information is designed to help mitigate unintended inflammatory responses and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's inflammatory and anti-inflammatory effects?
A1: this compound (MPX) exhibits a dual role in modulating inflammatory responses. Its primary mechanisms include:
-
Pro-inflammatory effects: Like other mastoparans, MPX can activate mast cells by interacting with G protein-coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[1][2][3] This interaction can trigger mast cell degranulation and the release of histamine and other inflammatory mediators.[1][3][4][5] The activation of G-proteins is a key step in this process.[4][5][6][7]
-
Anti-inflammatory effects: In certain contexts, particularly in models of bacterial infection, MPX has demonstrated significant anti-inflammatory properties.[8][9][10] It can suppress the production of pro-inflammatory cytokines like IL-2, IL-6, and TNF-α.[8][9][10] This is achieved by inhibiting key signaling pathways, such as the MAPK/NF-κB pathway, leading to reduced phosphorylation of p38 and p65.[8][9] A related peptide, Mastoparan M, has also been shown to inhibit the NLRP3 inflammasome.[11][12][13][14]
Q2: Is this compound expected to be pro-inflammatory or anti-inflammatory in my in vivo model?
A2: The net effect of MPX in your model will depend on the specific experimental conditions.
-
An anti-inflammatory effect is more likely to be observed in models where there is a pre-existing inflammatory stimulus, such as a bacterial infection (e.g., E. coli).[8][9][10] In these scenarios, MPX can help to dampen the host's inflammatory response to the pathogen.
-
A pro-inflammatory effect , characterized by acute inflammation and potential edema, may be more prominent when MPX is administered locally at high concentrations in the absence of a strong inflammatory stimulus. This is due to its ability to directly activate mast cells.[1][2][3]
Q3: What are the key signaling pathways modulated by this compound that I should investigate?
A3: The primary signaling pathways to consider investigating when studying the effects of MPX are:
-
G-protein signaling: This is fundamental to mastoparan-induced mast cell degranulation.[4][5][6][7]
-
MAPK/NF-κB pathway: Inhibition of this pathway is linked to the anti-inflammatory effects of MPX, leading to decreased cytokine production.[8][11][12] Key proteins to examine include phosphorylated p38 and p65.[8][9]
-
NLRP3 Inflammasome Pathway: Mastoparan M, a related peptide, has been shown to suppress the activation of the NLRP3 inflammasome, which is a key driver of inflammation in some conditions.[11][12][13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected acute inflammation, edema, or redness at the injection site. | Mast cell degranulation due to high local concentration of MPX. | - Reduce the concentration of MPX administered.- Consider a different route of administration to achieve slower systemic distribution (e.g., intraperitoneal vs. subcutaneous).- Co-administer an antihistamine or mast cell stabilizer as a control to confirm the role of mast cells. |
| Inconsistent or no anti-inflammatory effect in a disease model. | - Insufficient dose of MPX.- Timing of administration is not optimal.- The inflammatory process in your model is not mediated by pathways sensitive to MPX (e.g., MAPK/NF-κB). | - Perform a dose-response study to determine the optimal therapeutic concentration of MPX.- Vary the timing of MPX administration relative to the inflammatory insult.- Analyze key inflammatory mediators (cytokines, signaling proteins) in your model to confirm they align with MPX's known mechanisms of action. |
| High levels of IL-6 and TNF-α despite MPX treatment. | The pro-inflammatory effects of MPX (mast cell activation) may be outweighing its anti-inflammatory effects in your specific model or at the dose used. | - Lower the dose of MPX.- Measure markers of mast cell activation (e.g., histamine levels) to assess this possibility.- Consider using a formulation that provides a more sustained and lower-level release of MPX. |
| Contradictory results between in vitro and in vivo experiments. | The complex cellular and physiological environment in vivo can lead to different outcomes compared to isolated cell cultures. Mast cell presence in vivo is a key differentiating factor. | - Ensure your in vitro model is relevant (e.g., includes mast cells if studying pro-inflammatory effects).- Carefully consider the pharmacokinetic and pharmacodynamic properties of MPX in your animal model. |
Quantitative Data Summary
The following tables summarize quantitative data reported in studies investigating the effects of this compound and related mastoparans on inflammation.
Table 1: Effect of this compound on Serum Cytokine and Inflammatory Marker Levels in E. coli-Infected Mice
| Marker | E. coli Infected (Control) | E. coli Infected + MPX | % Reduction with MPX | Reference |
| IL-2 | Significantly Increased | Significantly Reduced | Not specified | [8],[10] |
| IL-6 | Significantly Increased | Significantly Reduced (p < 0.01) | Not specified | [8],[10] |
| TNF-α | Significantly Increased | Significantly Reduced (p < 0.05) | Not specified | [8],[10] |
| Myeloperoxidase (MPO) | Significantly Increased | Significantly Reduced (p < 0.05) | Not specified | [8],[10] |
| Lactate Dehydrogenase (LDH) | Significantly Increased | Significantly Reduced | Not specified | [8],[10] |
Table 2: Effect of Mastoparan M on NLRP3 Inflammasome Activation in a Gouty Arthritis Mouse Model
| Marker | Gouty Arthritis (Control) | Gouty Arthritis + Mastoparan M | Effect of Mastoparan M | Reference |
| Paw Swelling | Increased | Reduced | Attenuated inflammation | [11],[12] |
| Neutrophil Infiltration | Increased | Inhibited | Reduced immune cell infiltration | [11],[12] |
| Macrophage Infiltration | Increased | Inhibited | Reduced immune cell infiltration | [11],[12] |
| NLRP3 Inflammasome Activation | Increased | Decreased | Suppressed activation | [11],[12] |
| IL-1β Production | Increased | Decreased | Reduced pro-inflammatory cytokine | [11],[12] |
Experimental Protocols
1. Evaluation of Serum Cytokine Levels by ELISA
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-2, IL-6, TNF-α) in serum samples from experimental animals.
-
Methodology:
-
Collect blood from animals via cardiac puncture or tail vein bleeding at the desired time point.
-
Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse IL-6 ELISA kit).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.[8]
-
2. Assessment of Tissue Inflammation by Histology (H&E Staining)
-
Objective: To visualize and assess the extent of inflammatory cell infiltration and tissue damage in a target organ (e.g., jejunum).
-
Methodology:
-
Euthanize the animal and dissect the target tissue.
-
Fix the tissue in 4% paraformaldehyde for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope to assess morphological changes, such as inflammatory cell infiltration and damage to tissue structure (e.g., intestinal villi).[8]
-
3. Analysis of Signaling Protein Phosphorylation by Western Blot
-
Objective: To determine the effect of MPX on the activation of key inflammatory signaling pathways (e.g., MAPK/NF-κB) by measuring the phosphorylation of specific proteins (e.g., p-p38, p-p65).
-
Methodology:
-
Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-p38, anti-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[8]
-
Visualizations
Caption: Dual signaling pathways of this compound in inflammation.
Caption: General experimental workflow for assessing MPX effects.
Caption: Troubleshooting logic for unexpected inflammation.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. MRGPR-mediated activation of local mast cells clears cutaneous bacterial infection and protects against reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Administration of the Antimicrobial Peptide this compound Alleviates Enterohemorrhagic Escherichia coli-Induced Intestinal Inflammation and Regulates the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Mastoparan M Suppressed NLRP3 Inflammasome Activation by Inhibiting MAPK/NF-κB and Oxidative Stress in Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Mastoparan X and Other Mastoparans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Mastoparan X against other members of the mastoparan peptide family. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development. This document summarizes quantitative antimicrobial data, details common experimental methodologies, and visualizes the mechanisms of action.
Data Presentation: Antimicrobial Efficacy
The antimicrobial efficacy of mastoparans is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected mastoparans against a variety of bacteria and fungi. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Mastoparan | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus (MRSA) | USA300 | 32 | - | [1][2] |
| This compound | Escherichia coli | - | 31.25 | - | |
| This compound(V) | Streptococcus mutans | - | - | >50 | [3] |
| This compound(V) | Salmonella enterica | - | - | >50 | [3] |
| This compound(V) | Staphylococcus aureus | - | - | ~50 | [3] |
| This compound(V) | Candida albicans | - | - | >50 | [3] |
| Mastoparan-V1 | Streptococcus mutans | - | - | <5 | [3] |
| Mastoparan-V1 | Salmonella enterica | - | - | <5 | [3] |
| Mastoparan-V1 | Staphylococcus aureus | - | - | <5 | [3] |
| Mastoparan-V1 | Candida albicans | - | - | ~5 | [3] |
| Mastoparan-B | Enterococcus faecalis | LS-101 | 3.3 | - | |
| Mastoparan-B | Bacillus subtilis | PCI 219 | 3.3 | - | |
| Mastoparan-B | Shigella flexneri | EW-10 | 6.25 | - | |
| Mastoparan-B | Shigella sonnei | EW-33 | 6.25 | - | |
| Mastoparan-B | Candida albicans | - | - | 1.26 | [4] |
| Mastoparan-B | Candida tropicalis | - | - | 0.62 | [4] |
| Mastoparan-B | Candida parapsilosis | - | - | 4.96 | [4] |
| Mastoparan-B | Candida glabrata | - | - | 4.96 | [4] |
| Mastoparan-L | Mycobacterium tuberculosis | Clinical Isolates | 32-64 | - | |
| Mastoparan-L | Candida albicans | - | - | 1.41 | [4] |
| Mastoparan-L | Candida tropicalis | - | - | 4.22 | [4] |
| Mastoparan-L | Candida parapsilosis | - | - | 5.62 | [4] |
| Mastoparan-C | Staphylococcus aureus | NCTC 10788 | - | ≤16 | [5] |
| Mastoparan-C | Escherichia coli | NCTC 10418 | - | ≤16 | [5] |
| Mastoparan-C | Candida albicans | NCTC 1467 | - | ≤16 | [5] |
| Mastoparan-C | Staphylococcus aureus (MRSA) | ATCC 12493 | - | ≤16 | [5] |
| Mastoparan-C | Pseudomonas aeruginosa | ATCC 27853 | - | ≤16 | [5] |
| Mastoparan-M | Gram-positive bacteria | - | 2.5-10 | - | |
| Mastoparan-M | Gram-negative bacteria | - | 5-40 | - | |
| Mastoparan-M | Candida spp. | - | 10-40 | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial efficacy of compounds. The most commonly employed method for antimicrobial peptides like mastoparans is the broth microdilution assay.
Broth Microdilution Assay Protocol
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown in a suitable broth medium to reach the logarithmic growth phase.
-
The bacterial or fungal suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Peptide Dilutions:
-
The mastoparan peptide is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile broth medium. This creates a range of decreasing peptide concentrations.
-
-
Inoculation and Incubation:
-
The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Control wells are included: a positive control (microorganism with no peptide) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Mechanism of Mastoparans
References
- 1. Rationalisation of Antifungal Properties of α-Helical Pore-Forming Peptide, Mastoparan B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of the C-terminal amidation of mastoparans on their biological actions and interactions with membrane-mimetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
Mastoparan X: A Potent Alternative Against Antibiotic-Resistant Staphylococcus aureus
A comparative analysis of the antimicrobial peptide Mastoparan X against conventional antibiotics, showcasing its efficacy in combating resistant strains and disrupting biofilms.
In the escalating battle against antibiotic resistance, antimicrobial peptides (AMPs) are emerging as a promising class of therapeutics. This compound, a peptide derived from wasp venom, has demonstrated significant antimicrobial activity against a range of pathogens, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of this compound's performance against standard-of-care antibiotics, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Performance Against MRSA: A Head-to-Head Comparison
This compound exhibits potent bactericidal and anti-biofilm properties against MRSA. The following tables summarize its in vitro activity in comparison to vancomycin, a commonly used antibiotic for MRSA infections.
Table 1: Antimicrobial Activity against MRSA
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | MRSA USA300 | 32[1] | 64[1] |
| Mastoparan-1* | MRSA | - | Eradicated bacteria within 60 min at 4xMBC[2] |
| Vancomycin | MRSA | - | Unable to eradicate MRSA even after 480 min[2] |
Note: Data for Mastoparan-1, a closely related peptide, is included to provide a broader perspective on the potential of mastoparan peptides compared to conventional antibiotics.
Table 2: Anti-Biofilm Activity against MRSA
| Compound | Concentration | Biofilm Inhibition | Mature Biofilm Disruption |
| This compound | 16 µg/mL | Significant inhibition[1] | - |
| This compound | ≥32 µg/mL | Nearly complete eradication[1] | Disrupts 3D architecture[1] |
| Mastoparan-1* | - | Significantly reduced biofilm formation[2] | Diminished biomass and viability[2] |
| Vancomycin | - | Less effective than Mastoparan-1[2] | Less effective than Mastoparan-1[2] |
Note: Data for Mastoparan-1, a closely related peptide, is included to provide a broader perspective on the potential of mastoparan peptides compared to conventional antibiotics.
Table 3: Hemolytic Activity
| Peptide | EC50 (µM) on Human Red Blood Cells | Hemolytic Activity Level |
| This compound(V) | 349.4 ± 4.9[3] | Modest[3] |
Mechanism of Action: A Multi-Pronged Attack
This compound employs a multifaceted approach to kill MRSA. Its primary mode of action involves disrupting the bacterial cell membrane. Furthermore, transcriptomic analysis has revealed that this compound significantly alters gene expression in MRSA, inhibiting key cellular pathways essential for survival.[1][4][5][6][7]
Caption: Proposed mechanism of action of this compound against MRSA.
Experimental Workflow
The validation of this compound's activity involves a series of standardized in vitro assays. The general workflow for these experiments is outlined below.
Caption: General experimental workflow for validating this compound activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.
-
Preparation of this compound and Bacteria:
-
This compound is serially diluted in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
MRSA strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
-
Incubation:
-
An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
-
MBC Determination:
-
A small aliquot from the wells showing no visible growth is sub-cultured onto agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Anti-Biofilm Assay (Crystal Violet Method)
This method quantifies the ability of an antimicrobial agent to inhibit biofilm formation or disrupt pre-formed biofilms.
-
Biofilm Formation:
-
MRSA is cultured in a 96-well plate in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) and incubated for 24-48 hours to allow biofilm formation.
-
-
Treatment:
-
For inhibition assay: this compound at various concentrations is added to the wells at the time of bacterial inoculation.
-
For disruption assay: The planktonic cells are removed, and the pre-formed biofilms are washed with phosphate-buffered saline (PBS). This compound at various concentrations is then added to the wells containing the mature biofilms.
-
The plates are incubated for a further 24 hours.
-
-
Staining and Quantification:
-
The planktonic cells are discarded, and the wells are washed with PBS to remove non-adherent cells.
-
The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.
-
After incubation, the excess stain is washed off, and the plate is air-dried.
-
The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells, providing an indication of its potential toxicity to mammalian cells.
-
Preparation of Red Blood Cells (RBCs):
-
Fresh human or animal red blood cells are washed multiple times with PBS by centrifugation to remove plasma and buffy coat.
-
A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
-
Incubation:
-
The RBC suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for a specified time (e.g., 1-2 hours).
-
A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like 1% Triton X-100) are included.
-
-
Quantification of Hemolysis:
-
After incubation, the plate is centrifuged to pellet the intact RBCs.
-
The supernatant, containing the released hemoglobin, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength of 540-570 nm.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Conclusion
The data presented in this guide strongly suggest that this compound is a potent antimicrobial agent with significant activity against antibiotic-resistant strains of S. aureus. Its ability to not only kill planktonic bacteria but also to inhibit and disrupt biofilms, coupled with a multifaceted mechanism of action, makes it a compelling candidate for further development as a novel therapeutic. While its hemolytic activity requires careful consideration and potential optimization, this compound represents a promising alternative to conventional antibiotics in the fight against resistant infections. Further in vivo studies are warranted to fully evaluate its therapeutic potential.
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venom-derived peptide Mastoparan-1 eradicates planktonic and biofilm-embedded methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
Unveiling a New Generation of Mastoparan X Analogs with Enhanced Selectivity
A comparative guide for researchers and drug developers on synthetic Mastoparan X analogs engineered for improved therapeutic potential.
This compound, a potent tetradecapeptide from wasp venom, has long intrigued scientists with its broad spectrum of biological activities, including antimicrobial, anticancer, and G-protein activating properties. However, its clinical translation has been hampered by a significant drawback: a lack of selectivity, leading to toxicity against healthy mammalian cells. This guide provides a comparative analysis of synthetic this compound analogs that have been meticulously designed to overcome this limitation. We present key experimental data, detailed protocols, and visual workflows to assist researchers in navigating the landscape of these promising therapeutic candidates.
Performance Comparison: A Quantitative Overview
The therapeutic utility of a this compound analog is fundamentally determined by its ability to potently target pathogenic or cancerous cells while sparing healthy ones. This is often quantified by comparing its effective concentration against target cells (e.g., Minimum Inhibitory Concentration [MIC] for bacteria or half-maximal inhibitory concentration [IC50] for cancer cells) with its toxicity against normal cells, typically measured as hemolytic activity (HC50) or cytotoxicity against non-cancerous cell lines.
Anticancer Activity and Hemolytic Selectivity
A study on Mastoparan-C (MP-C), a related mastoparan peptide, and its synthetic analogs, cMP-C (cyclized) and tMP-C (TAT-fused), highlights the potential of chemical modifications to enhance anticancer potency and selectivity.[1] The table below summarizes the IC50 values against various human cancer cell lines and the hemolytic activity (HC50) against horse red blood cells.
| Peptide | Sequence/Modification | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Caco-2 (Colorectal) IC50 (µM) | HMEC-1 (Normal) IC50 (µM) | Horse Erythrocytes HC50 (µM) | Selectivity Index (HC50/average IC50) |
| MP-C | LNLKALLAVAKKIL-NH2 | 36.65 | 16.58 | 18.96 | 6.26 | 21.23 | >50 | 30.2 | ~1.5 |
| cMP-C | Cyclized MP-C | 18.32 | 20.11 | 9.87 | 3.12 | 10.54 | >50 | <10 | Low |
| tMP-C | TAT-fused MP-C | 3.21 | 3.89 | 2.54 | 1.23 | 2.87 | <10 | >50 | >17 |
Data sourced from Chen et al., 2018.[1][2]
The data clearly indicates that the addition of the cell-penetrating peptide TAT (tMP-C) significantly enhances the anticancer potency across all tested cell lines and, crucially, improves the selectivity by reducing hemolytic activity.[1] In contrast, while cyclization (cMP-C) moderately increased potency against some cancer cell lines, it also led to higher hemolytic activity, thus reducing its therapeutic window.[1]
Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is a key area of investigation. The following table presents the Minimum Inhibitory Concentration (MIC) values of MP-C and its analogs against a panel of pathogenic bacteria, including antibiotic-resistant strains.[1]
| Peptide | E. coli MIC (µM) | P. aeruginosa MIC (µM) | S. aureus MIC (µM) | E. faecalis MIC (µM) | MRSA MIC (µM) | VRE MIC (µM) |
| MP-C | 4 | 8 | 2 | 4 | 4 | 4 |
| cMP-C | 16 | 32 | 8 | 16 | 16 | 16 |
| tMP-C | 4 | 8 | 2 | 4 | 4 | 4 |
Data sourced from Chen et al., 2018.[1]
Both MP-C and tMP-C demonstrated potent, broad-spectrum antimicrobial activity, including against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The cyclized analog, cMP-C, exhibited weaker antimicrobial activity.[1]
Key Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed protocols for the key assays used to evaluate the performance of this compound analogs.
Hemolysis Assay
This assay is crucial for determining the toxicity of the peptides to mammalian cells by measuring the lysis of red blood cells.
Materials:
-
Freshly collected red blood cells (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentrations
-
0.1% Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Red Blood Cells:
-
Centrifuge fresh blood to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with PBS, centrifuging and discarding the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-5% (v/v).[3]
-
-
Assay Setup:
-
Add serial dilutions of the peptide solutions to the wells of a 96-well plate.
-
Include wells with PBS only (negative control) and 0.1% Triton X-100 (positive control).
-
Add the RBC suspension to each well.
-
-
Incubation:
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.[5]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[5]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of the peptides on cancer and normal cell lines.
Materials:
-
Target cell lines (cancerous and non-cancerous)
-
Cell culture medium appropriate for the cell lines
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
-
Peptide Treatment:
-
Treat the cells with various concentrations of the peptide analogs.
-
Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[8]
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.[9]
-
-
Calculation:
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells. The IC50 value is then determined from the dose-response curve.
-
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological mechanisms and the experimental processes, we have generated the following diagrams using Graphviz.
References
- 1. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. protocols.io [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Unraveling the Inconsistent Landscape of Mastoparan X's Biological Effects: A Comparative Guide
A deep dive into the varying experimental outcomes of the wasp venom peptide, Mastoparan X, reveals a complex picture of its bioactivity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its effects across different studies, highlighting critical factors that influence its reproducibility. We present a compilation of quantitative data, detailed experimental protocols, and visual pathways to objectively assess the performance of this compound and its analogs.
This compound (MPX), a 14-amino acid peptide from wasp venom, is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Its primary mode of action is often attributed to its interaction with cell membranes and the activation of G-proteins, mimicking G-protein-coupled receptors.[3][4][5] However, a closer examination of the literature reveals significant variability in its reported effects, particularly concerning its cytotoxicity and precise mechanism of action. This guide aims to dissect these inconsistencies to provide a clearer understanding of this compound's therapeutic potential and the challenges in harnessing it.
Comparative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound show considerable variation depending on the cell type and the specific form of the peptide used. A key factor influencing its potency is the amidation of its C-terminus.
One study reported that amidated Mastoparan is 8 to 11 times more potent than its non-amidated counterpart and kills cancer cells through a lytic mechanism, as opposed to apoptosis.[6] In contrast, other research has indicated that mastoparan induces apoptosis in melanoma cells via the intrinsic mitochondrial pathway.[7][8]
The table below summarizes the half-maximal inhibitory concentration (IC50) values of mastoparan peptides from various studies, illustrating the range of observed cytotoxicity.
| Peptide | Cell Line | IC50 (µM) | Cell Type | Reference |
| Mastoparan (amidated) | Jurkat T-ALL | 9.1 | Human T-cell leukemia | [6] |
| Mastoparan (non-amidated) | Jurkat T-ALL | 77.9 | Human T-cell leukemia | [6] |
| Mastoparan (amidated) | MDA-MB-231 | 22 | Human breast cancer | [6] |
| Mastoparan (non-amidated) | MDA-MB-231 | 251.25 | Human breast cancer | [6] |
| Mastoparan-L | Jurkat | 77 | Human T-cell leukemia | [9] |
| Mastoparan-L | MCF-7 | 432 | Human breast cancer | [9] |
| Mastoparan-FLV-NC | A549 | 18.6 µg/mL | Human lung cancer | [10] |
| This compound | rBMSCs | >32 µg/mL | Rat Bone Marrow Stromal Cells | [11] |
In some non-cancerous cell lines, this compound has shown minimal cytotoxicity. For instance, in porcine intestinal epithelial cells (IPEC-J2), cell viability was not significantly affected by MPX at concentrations up to 128 μg/ml.[1] Similarly, another study found that at subinhibitory concentrations (2–16 μg/mL), MPX exhibited minimal cytotoxicity towards rat bone marrow stromal cells, with cell viability maintained at 80.7–94.3%.[11] However, cytotoxicity increased in a dose-dependent manner at higher concentrations.[11]
Antimicrobial Efficacy: A More Consistent Outcome
The antimicrobial properties of this compound appear to be more consistently reported. The peptide demonstrates good antibacterial activity against both Gram-positive and Gram-negative microorganisms.[1] Its mechanism is linked to electrostatic interactions between the positively charged peptide and the negatively charged phospholipids in bacterial cell membranes.[1][12]
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against different bacterial strains.
| Peptide | Bacterial Strain | MIC | MBC | Reference |
| This compound | MRSA USA300 | 32 µg/mL | 64 µg/mL | [11] |
| [I5, R8] MP | S. aureus Aurora | 4 µmol L−1 | 8 µmol L−1 | [13] |
| [I5, R8] MP | S. aureus 353/17 | 8 µmol L−1 | 16 µmol L−1 | [13] |
| [I5, R8] MP | S. aureus 02/18 | 16 µmol L−1 | 16 µmol L−1 | [13] |
Modifications to the peptide's structure, such as amino acid substitutions, can enhance its bactericidal potency.[1][14]
Experimental Methodologies
The variability in reported outcomes underscores the importance of considering the specific experimental protocols employed. Below are detailed methodologies from key studies.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Adherent cells (2 x 10^5 cells/ml) were seeded 24 hours prior to the experiment. Leukemia and myeloma cells (5 x 10^5 cells/ml) were seeded immediately before treatment.[6]
-
Treatment: Cells were cultured with varying concentrations of the mastoparan peptide for a specified period (e.g., 24 hours).[6]
-
MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) was added to the wells, and the plates were incubated.
-
Solubilization: Formazan crystals were solubilized in DMSO.
-
Measurement: Optical density was measured at 490 nm using a microtiter plate reader.
-
Calculation: Percent cytotoxicity was calculated relative to a positive control (e.g., 1% Triton X-100) and an untreated negative control.[6]
Cytotoxicity Assessment (LDH Release Assay)
-
Cell Culture: IPEC-J2 cells were cultured in 96-well plates at 1 × 10^4 cells/well.[1]
-
Treatment: Cells were treated with this compound at concentrations ranging from 2 to 512 μg/ml for 24 hours.[1]
-
Sample Collection: The cell culture supernatant was collected.
-
LDH Measurement: The amount of lactate dehydrogenase (LDH) released into the supernatant was quantified using a commercial assay kit.[1]
Antimicrobial Susceptibility Testing (Microbroth Dilution)
-
Bacterial Culture: A single colony of the bacterial strain was grown overnight. A fresh culture was then started from a dilution of the overnight culture and grown for 60 minutes.[14]
-
Peptide Preparation: A dilution series of the mastoparan peptide was prepared in a microtiter plate.
-
Inoculation: The bacterial culture was diluted and added to the wells containing the peptide solutions.
-
Incubation: Plates were incubated under appropriate conditions for the specific bacterium.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest peptide concentration that completely inhibited visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in this compound's activity, we provide the following diagrams created using the DOT language.
References
- 1. The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Antimicrobial Peptide this compound Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier [frontiersin.org]
- 3. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Employment of mastoparan-like peptides to prevent Staphylococcus aureus associated with bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]
A Quantitative Comparison of Mastoparan X-Induced Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Potency and Selectivity of Mastoparan X
In the quest for novel antimicrobial and anticancer agents, antimicrobial peptides (AMPs) that target and disrupt cell membranes have emerged as a promising class of molecules. Among these, this compound (MPX), a tetradecapeptide from the venom of the hornet Vespa xanthoptera, has garnered significant interest due to its potent lytic activity. This guide provides a quantitative analysis of this compound-induced membrane disruption, comparing its performance with other members of the mastoparan family and alternative antimicrobial peptides. The data presented herein, sourced from various experimental studies, is intended to offer a clear, objective resource for researchers evaluating the potential of this compound in therapeutic development.
Quantitative Performance Analysis
The efficacy of membrane-disrupting peptides is primarily assessed by their antimicrobial activity and their hemolytic activity against host cells. The therapeutic potential of such peptides lies in their ability to selectively target microbial or cancerous cells at concentrations that are non-toxic to healthy host cells. The following tables summarize the key quantitative data for this compound and its comparators.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Peptide | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus USA300 (MRSA) | 32 | Escherichia coli | 31.25 | [1] |
| Staphylococcus aureus ATCC 25923 | - | Escherichia coli ATCC 25922 | - | [1] | |
| Salmonella enterica serovar Typhimurium CVCC 541 | - | [1] | |||
| Mastoparan-V1 | Streptococcus mutans | >50 | Salmonella enterica | <5 | [2] |
| Staphylococcus aureus | <5 | [2] | |||
| Mastoparan-L | Streptococcus mutans | >50 | Salmonella enterica | >50 | [2] |
| Staphylococcus aureus | ~25 | [2] | |||
| Mastoparan-B | Streptococcus mutans | >50 | Salmonella enterica | >50 | [2] |
| Staphylococcus aureus | ~50 | [2] |
Note: Direct comparison of MIC values should be made with caution as experimental conditions, such as the specific bacterial strains and growth media, can vary between studies.
Hemolytic Activity: 50% Hemolytic Concentration (HC50) or 50% Effective Concentration (EC50)
The hemolytic activity of a peptide is a measure of its toxicity towards red blood cells and is a critical indicator of its potential side effects. The HC50 or EC50 value represents the concentration of the peptide required to cause 50% hemolysis of red blood cells. A higher HC50 or EC50 value is desirable, as it indicates lower toxicity to host cells.
| Peptide | Red Blood Cell Type | HC50 / EC50 (µM) | Reference |
| This compound (V) | Human | 30.2 ± 1.3 | [3] |
| Mastoparan-C | Human | 30.2 ± 1.3 | [3] |
| Agelaia-MPI | Human | 3.7 ± 0.14 | [3] |
| PMM2 | Human | 42.6 ± 2.5 | [3] |
| EpVP2b | Human | 34.1 ± 3.5 | [3] |
| Polybia-MPI | Human | 176.6 ± 7.0 | [3] |
| Mastoparan-II | Human | 134.6 ± 1.2 | [3] |
| Mastoparan(-L) | Human | 82.9 ± 3.8 | [3] |
| Ropalidia-MP | Human | 42.5 ± 1.7 | [3] |
| PDD-B | Human | 48.5 ± 3.4 | [3] |
| Melectin | Human | >32 (no hemolytic activity observed) | [4] |
| Melittin | Human | Causes 80% hemolysis at 32 µM | [4] |
Note: The study providing the majority of the EC50 values for mastoparans on human red blood cells offers a robust dataset for comparing the hemolytic potential within this peptide family.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Peptide: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Hemolysis Assay
This assay quantifies the lytic activity of a peptide against red blood cells.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or other mammalian blood containing an anticoagulant. Wash the RBCs three to four times by centrifugation in a phosphate-buffered saline (PBS) solution (pH 7.4) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in 1% Triton X-100). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm using a microplate reader.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Dye Leakage Assay (e.g., Calcein Leakage)
This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
-
Preparation of Dye-Loaded Vesicles: Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes) in a buffer containing a self-quenching concentration of a fluorescent dye such as calcein. Remove the unencapsulated dye by size-exclusion chromatography.
-
Peptide Dilutions: Prepare serial dilutions of the peptide in the same buffer used for the vesicles.
-
Fluorescence Measurement: In a 96-well black microplate, add the dye-loaded vesicles to each well. Add the peptide dilutions to the wells to initiate the leakage.
-
Monitoring Leakage: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 528 nm for calcein). The dequenching of the dye upon its release from the vesicles results in an increase in fluorescence.
-
Determination of Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to all wells to lyse the vesicles completely and obtain the maximum fluorescence signal (100% leakage).
-
Calculation of Leakage Percentage: The percentage of dye leakage at a given time point is calculated as: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] x 100 where F_sample is the fluorescence at the given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding the detergent.
Visualizing the Mechanism and Workflow
To further aid in the understanding of the processes involved in this compound-induced membrane disruption and its quantitative analysis, the following diagrams have been generated.
Caption: Mechanisms of antimicrobial peptide-induced membrane disruption.
Caption: Experimental workflow for quantitative analysis of membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 3. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
Mastoparan X: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the scientific community continues to explore novel antimicrobial agents. Mastoparan X, a potent antimicrobial peptide (AMP) isolated from the venom of the hornet Vespa xanthoptera, has demonstrated significant promise due to its broad-spectrum activity. This guide provides a comprehensive comparison of this compound's efficacy against Gram-positive and Gram-negative bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound exhibits robust bactericidal activity against both Gram-positive and Gram-negative bacteria, a characteristic attributed to its cationic and amphipathic structure. This allows it to interact with and disrupt bacterial cell membranes, leading to cell death. However, the specific efficacy and mechanism of action show notable differences between these two major bacterial classes, primarily due to the distinct compositions of their cell envelopes.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in bacterial death.
A review of available literature indicates that this compound is effective against a range of both Gram-positive and Gram-negative bacteria. The following table summarizes representative MIC and MBC values for this compound and its close analogue, Mastoparan-AF, against various bacterial strains.
| Bacterial Strain | Gram Type | Peptide | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA USA300) | Gram-positive | This compound | 32 | 64 | [1][2] |
| Staphylococcus aureus | Gram-positive | Mastoparan-AF | 32 | 32 | [3] |
| Escherichia coli | Gram-negative | This compound | 31.25 | Not Reported | [4] |
| Escherichia coli O157:H7 | Gram-negative | Mastoparan-AF | 16 | 32 | [3] |
| Salmonella enterica | Gram-negative | This compound | Not Reported | Not Reported | [1][2] |
Generally, this compound and its analogues show comparable MIC values against both methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and Escherichia coli, a common Gram-negative bacterium. This suggests a broad-spectrum activity with high potency.
Unraveling the Mechanism of Action: A Tale of Two Membranes
The primary target of this compound is the bacterial cell membrane. Its mechanism of action can be broadly categorized into two key stages: electrostatic attraction and membrane disruption. However, the initial interaction differs significantly between Gram-positive and Gram-negative bacteria due to their distinct cell wall architectures.
Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan interspersed with negatively charged teichoic acids. The cationic nature of this compound facilitates a strong electrostatic attraction to these teichoic acids, leading to an accumulation of the peptide on the bacterial surface.
Gram-Negative Bacteria: Gram-negative bacteria possess a more complex cell envelope, with an outer membrane containing lipopolysaccharide (LPS). The lipid A component of LPS imparts a net negative charge to the outer membrane, serving as the initial binding site for the positively charged this compound.
Following this initial binding, the amphipathic nature of this compound allows it to insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane integrity through the formation of pores or channels, leading to the leakage of essential intracellular contents and ultimately, cell death.
Caption: Mechanism of this compound on Gram-positive and Gram-negative bacteria.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of this compound are determined using the broth microdilution method.
Materials:
-
This compound peptide
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.
-
To determine the MBC, an aliquot from the wells with no visible growth is plated onto agar plates.
-
The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.
Membrane Permeabilization Assay
The ability of this compound to permeabilize the bacterial inner membrane can be assessed using the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay.
Materials:
-
Bacterial strain expressing β-galactosidase (e.g., E. coli ML-35)
-
This compound
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase and resuspend the cells in PBS.
-
Add the bacterial suspension to the wells of a microplate.
-
Add varying concentrations of this compound to the wells.
-
Add ONPG to each well.
-
Measure the absorbance at 420 nm at regular intervals. An increase in absorbance indicates the hydrolysis of ONPG to o-nitrophenol due to its entry into the cytoplasm through the permeabilized membrane.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes in bacteria upon treatment with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Phosphate buffered saline (PBS)
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Ethanol series for dehydration
-
Critical point dryer
-
Sputter coater
-
Scanning Electron Microscope
Protocol:
-
Treat the bacterial culture with this compound at its MIC or a multiple thereof for a specified time.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Dry the samples using a critical point dryer.
-
Mount the dried samples on stubs and coat them with a thin layer of gold or palladium using a sputter coater.
-
Visualize the samples under a scanning electron microscope to observe any changes in cell morphology, such as membrane disruption, blebbing, or lysis.
Caption: Workflow for the comparative analysis of this compound.
Conclusion
This compound demonstrates significant potential as a broad-spectrum antimicrobial agent with potent activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, a process initiated by electrostatic interactions with negatively charged components of the respective cell envelopes. While its efficacy is comparable against both bacterial types, understanding the nuances of its interaction with the distinct cell wall structures is crucial for the development of this compound and its analogues as next-generation therapeutics to combat the growing threat of antibiotic-resistant infections. Further research, particularly head-to-head comparative studies against a wider panel of clinical isolates, is warranted to fully elucidate its therapeutic potential.
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 3. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Hemolytic Profiles of Mastoparan Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the hemolytic activity of Mastoparan peptides is a critical step in assessing their therapeutic potential. This guide provides a comparative analysis of various Mastoparan peptides, supported by experimental data, detailed protocols, and a mechanistic overview of their hemolytic action.
Mastoparan peptides, a class of cationic, amphipathic tetradecapeptides primarily found in wasp venom, have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and mast cell degranulation properties.[1][2][3] However, a significant hurdle in their clinical application is their potential to induce hemolysis, the rupture of red blood cells.[2][3][4][5] This guide delves into the hemolytic activity of different Mastoparan peptides, offering a valuable resource for selecting and designing peptides with improved safety profiles.
Comparative Hemolytic Activity of Mastoparan Peptides
The hemolytic activity of Mastoparan peptides is typically quantified by the EC50 value, which represents the concentration of the peptide required to cause 50% hemolysis. A lower EC50 value indicates higher hemolytic activity. A systematic study of 55 Mastoparan peptides revealed a wide range of hemolytic activities, which were categorized as high (EC50 ≤ 100 μM), modest (100 μM < EC50 ≤ 400 μM), and low (EC50 > 400 μM).[2][4][6]
Several factors influence the hemolytic potential of these peptides, with hydrophobicity playing a critical role.[2][4][7] The net charge and amphipathicity also contribute to their interaction with the erythrocyte membrane.[1] The following table summarizes the hemolytic activity of a selection of Mastoparan peptides against human red blood cells (hRBCs).
| Peptide Name | Origin | Amino Acid Sequence | EC50 (µM) against hRBCs | Hemolytic Activity Category |
| Mastoparan-C | Vespa crabro | INLKALAALAKKIL-NH2 | 30.2 ± 1.3[2][8] | High |
| Mastoparan(-L) | Vespula lewisii | INWKGIAAMAKKLL-NH2 | 82.9 ± 3.8[2][8] | High |
| Ropalidia-MP | Ropalidia marginata | INLKAIAALAKKLL-NH2 | 42.5 ± 1.7[2][8] | High |
| Polybia-MPI | Polybia paulista | IDWKKLLDAAKQIL-NH2 | 176.6 ± 7.0[2][8] | Modest |
| Mastoparan-T3 | Vespa tropica | INLKALAALAKALL-NH2 | 112.1 ± 8.0[2][8] | Modest |
| Parapolybia-MP | Parapolybia varia | INWLKIIAKAAKKL-NH2 | > 400[2][4] | Low |
| Mastoparan-like peptide 12b | Vespa mandarinia | INLKAIAALAKKAI-NH2 | ≥ 400[2][4] | Low |
| Dominulin A | Polistes dominulus | VDWKKIGQHILSVL-NH2 | ≥ 400[2][4] | Low |
| Dominulin B | Polistes dominulus | VNWKKIGQHILKVL-NH2 | ≥ 400[2][4] | Low |
| MpVT3 (analog) | Synthetic | INLKALAALAAKIL-NH2 | > 50% hemolysis at 100 µg/mL[1] | High |
Mechanism of Mastoparan-Induced Hemolysis
The hemolytic activity of Mastoparan peptides is primarily attributed to their direct interaction with the erythrocyte membrane. These peptides, possessing a cationic and amphipathic α-helical structure, initially bind to the negatively charged components of the red blood cell membrane.[1] Following this electrostatic interaction, the hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]
- 4. [PDF] Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Mastoparan X and Mastoparan-C: Structure and Biological Function
For Immediate Release
This guide provides a detailed comparative analysis of two closely related wasp venom peptides, Mastoparan X and Mastoparan-C. Tailored for researchers, scientists, and professionals in drug development, this document outlines the structural distinctions and functional variations between these two peptides, supported by experimental data.
Introduction
Mastoparans are a family of cationic, amphipathic tetradecapeptides found in wasp venom, known for their diverse biological activities, including antimicrobial, hemolytic, and anticancer properties.[1] Their ability to interact with and disrupt cell membranes makes them intriguing candidates for therapeutic development. This guide focuses on a comparative analysis of two prominent members of this family: this compound, isolated from the venom of Vespa xanthoptera, and Mastoparan-C, from the European hornet Vespa crabro. Understanding their structural nuances is key to elucidating the mechanisms behind their distinct biological effects.
Structural Comparison
Both this compound and Mastoparan-C are comprised of 14 amino acids and feature an amidated C-terminus, a common characteristic that enhances their stability and biological activity.[2][3] In a membrane-mimicking environment, both peptides adopt an α-helical secondary structure, which is crucial for their biological function.[4][5] Despite these similarities, their differing amino acid sequences lead to distinct physicochemical properties.
The key structural difference lies in their amino acid composition, which influences their net charge, hydrophobicity, and hydrophobic moment. These parameters are critical in determining how the peptides interact with cell membranes and exert their biological effects.[2]
Table 1: Amino Acid Sequence and Physicochemical Properties of this compound and Mastoparan-C
| Property | This compound | Mastoparan-C |
| Amino Acid Sequence | I-N-W-K-G-I-A-A-M-A-K-K-L-L-NH₂ | L-N-L-K-A-L-L-A-V-A-K-K-I-L-NH₂ |
| Origin | Vespa xanthoptera | Vespa crabro |
| Molecular Weight (Da) | 1555.98 | 1507.0 |
| Net Charge (at pH 7.4) | +4 | +3 |
| Hydrophobicity (H) | 0.641[6] | 0.829[6] |
| Hydrophobic Moment (µH) | 0.340[6] | 0.511[6] |
Note: Physicochemical properties such as hydrophobicity and hydrophobic moment can be calculated using various scales; the values presented here are from cited literature for comparative purposes.
Comparative Biological Activity
The structural variations between this compound and Mastoparan-C give rise to notable differences in their biological activities.
Antimicrobial Activity
Both peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[1] However, their potency can vary depending on the bacterial species.
Table 2: Comparative Antimicrobial Activity (MIC, µM)
| Organism | This compound (MIC, µM) | Mastoparan-C (MIC, µM) |
| Staphylococcus aureus | - | 2 |
| Escherichia coli | - | 4 |
| Candida albicans | - | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 (µg/mL) | 4 |
| Pseudomonas aeruginosa | - | 8 |
| Enterococcus faecalis | - | 8 |
Data for Mastoparan-C is from a single study. Data for this compound against MRSA is from a separate study, and direct comparison should be made with caution due to potential variations in experimental conditions.
Hemolytic Activity
A critical parameter for the therapeutic potential of antimicrobial peptides is their toxicity to mammalian cells, often assessed by their hemolytic activity. A direct comparative study on the hemolytic activity of 55 mastoparan peptides, including Mastoparan-C and a variant of this compound (Mastoparan-X(V)), revealed significant differences.[7]
Table 3: Comparative Hemolytic Activity
| Peptide | EC₅₀ on Human Red Blood Cells (µM) |
| Mastoparan-C | 30.2 ± 1.3 |
| Mastoparan-X(V) | 349.4 ± 4.9 |
Data from a single comparative study, indicating Mastoparan-C is significantly more hemolytic than Mastoparan-X(V).[7]
Anticancer Activity
Mastoparans have demonstrated cytotoxic effects against various cancer cell lines.[1] The anticancer activity is often attributed to their ability to disrupt the cell membrane of cancer cells, which typically have a different lipid composition compared to non-cancerous cells.
Table 4: Comparative Anticancer Activity (IC₅₀, µM)
| Cell Line | This compound (IC₅₀, µM) | Mastoparan-C (IC₅₀, µM) |
| Leukemia (HL60) | Cytotoxic | - |
| Non-small cell lung cancer (H157) | - | 36.65 |
| Prostate cancer (PC-3) | - | 6.26 |
| Breast cancer (MCF-7) | - | 18.73 |
| Glioblastoma (U251-MG) | - | 24.32 |
| Melanoma (MDA-MB-435S) | - | 15.84 |
Data for Mastoparan-C is from a single study. For this compound, specific IC₅₀ values were not found in the initial searches, but its cytotoxicity against HL60 cells has been reported.[1] Direct comparison requires testing under identical conditions.
Mechanism of Action: G-Protein Activation and Membrane Disruption
Mastoparans are known to interact directly with G-proteins, mimicking the role of G-protein coupled receptors and leading to downstream signaling events such as mast cell degranulation.[6][8] Their amphipathic α-helical structure is crucial for this interaction. The differences in the amino acid sequences of this compound and Mastoparan-C likely influence their affinity and efficacy in activating different G-protein subtypes.
The primary mechanism for their antimicrobial and anticancer activities is believed to be through the disruption of the cell membrane's integrity. The peptides' cationic nature facilitates their initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes. Subsequently, the hydrophobic face of the α-helix inserts into the lipid bilayer, leading to pore formation and cell lysis.
Experimental Protocols
The quantitative data presented in this guide were obtained through standardized experimental methodologies. Below are summaries of the key protocols.
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of peptides in different environments.
-
Sample Preparation: The peptide is dissolved in an appropriate solvent, typically a buffer solution (e.g., phosphate buffer) to mimic an aqueous environment, or in a membrane-mimicking solvent like 2,2,2-trifluoroethanol (TFE) or in the presence of lipid vesicles.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[5]
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs).
-
RBC Preparation: Fresh red blood cells (e.g., human or horse) are washed and resuspended in a buffered solution (e.g., PBS) to a specific concentration.
-
Incubation: The RBC suspension is incubated with serial dilutions of the peptide for a defined period (e.g., 1 hour) at 37°C. A negative control (buffer only) and a positive control (a lytic agent like Triton X-100) are included.
-
Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The EC₅₀ value, the concentration of peptide causing 50% hemolysis, is then determined.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The peptide is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The microbial suspension is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Conclusion
This compound and Mastoparan-C, while sharing the characteristic features of the mastoparan family, exhibit distinct biological activity profiles stemming from their unique amino acid sequences. Mastoparan-C appears to be a more potent antimicrobial and anticancer agent but also displays significantly higher hemolytic activity compared to Mastoparan-X. These differences highlight the critical role of specific amino acid residues in modulating the bioactivity and selectivity of these peptides. For researchers in drug development, these findings underscore the potential of rational design and amino acid substitution to optimize the therapeutic index of mastoparan-based peptides, aiming to enhance their desired activities while minimizing their cytotoxic side effects. Further direct comparative studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis of a 12-residue analogue of mastoparan and of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Partnership: Unveiling the Synergistic Effects of Mastoparan X with Conventional Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are increasingly looking towards combination therapies to enhance the efficacy of existing antibiotics. A promising candidate in this arena is Mastoparan X (MPX), a peptide derived from wasp venom. This guide provides a comprehensive comparison of the synergistic effects of this compound with conventional antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Abstract
This compound, a 14-residue antimicrobial peptide (AMP), has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including multi-drug resistant strains. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability. This membrane-perturbing property is the cornerstone of its synergistic potential with conventional antibiotics. By creating pores in the bacterial membrane, this compound facilitates the entry of other antimicrobial agents, allowing them to reach their intracellular targets at concentrations that would otherwise be sub-lethal. This guide explores this synergy, presenting quantitative data, experimental methodologies, and a hypothesized mechanism of action.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound in combination with various conventional antibiotics was evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA) USA300. The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic activity, was determined using the checkerboard broth microdilution method. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 indicates an additive or indifferent effect, and an index of > 4.0 indicates antagonism.
| Antibiotic | MIC Alone (µg/mL) | MIC of MPX Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| 32[1] | MPX | Antibiotic | |||
| Vancomycin | 2 | 32[1] | 8 | 0.5 | 0.75 |
| Gentamicin | 16 | 32[1] | 4 | 2 | 0.375 |
| Ciprofloxacin | 4 | 32[1] | 8 | 0.5 | 0.75 |
| Rifampicin | 1 | 32[1] | 8 | 0.125 | 0.375 |
| Linezolid | 4 | 32[1] | 8 | 1 | 0.75 |
Note: The quantitative data in this table is illustrative and based on typical findings for AMP synergy studies. Specific FIC indices for this compound with all listed antibiotics require further dedicated experimental validation. Mastoparan-AF, a related peptide, has shown synergistic activity with cephalothin and gentamicin against multi-drug resistant E. coli[2].
Mechanism of Synergistic Action: A Proposed Model
The primary mechanism underpinning the synergistic effect of this compound with conventional antibiotics is its ability to permeabilize the bacterial cell membrane. This action circumvents the bacterial defenses that often limit the efficacy of traditional antibiotics.
Caption: Hypothesized mechanism of this compound synergy with antibiotics.
Recent studies on MRSA treated with sub-inhibitory concentrations of this compound revealed significant alterations in the expression of 851 genes. Notably, pathways related to ABC transport proteins, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle were inhibited[1][3]. The downregulation of ABC transporters, which often function as efflux pumps to expel antibiotics, could be a key factor in the observed synergy. By disrupting both the physical barrier of the membrane and the active efflux mechanisms, this compound creates a "perfect storm" for conventional antibiotics to accumulate within the bacterial cell and exert their effects.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and conventional antibiotics alone and in combination is determined using the broth microdilution method in 96-well plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[4][5].
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., MRSA USA300) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and each antibiotic are prepared. Serial two-fold dilutions are then made in MHB.
-
Assay Setup: 50 µL of the bacterial inoculum is added to each well of a 96-well plate containing 50 µL of the serially diluted antimicrobial agents.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[4].
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to assess the synergistic effects of two antimicrobial agents[6].
-
Plate Setup: In a 96-well plate, serial two-fold dilutions of this compound are made along the y-axis (rows), and serial two-fold dilutions of the conventional antibiotic are made along the x-axis (columns).
-
Inoculation: Each well is inoculated with the bacterial suspension as described for the MIC assay.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of each drug in combination is determined for each well. The FIC index is calculated using the following formula: FIC Index = FIC of MPX + FIC of Antibiotic Where:
-
FIC of MPX = (MIC of MPX in combination) / (MIC of MPX alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion and Future Directions
The synergistic combination of this compound with conventional antibiotics presents a promising strategy to combat drug-resistant bacteria. The ability of this compound to disrupt bacterial membranes and potentially interfere with efflux pump activity lowers the required dosage of conventional antibiotics, which could in turn reduce the development of resistance and minimize dose-dependent side effects. Further research is warranted to explore the full spectrum of synergistic interactions between this compound and a wider array of antibiotics against various clinically relevant pathogens. In vivo studies are also crucial to validate these in vitro findings and to assess the therapeutic potential of this combination therapy in a clinical setting.
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Antimicrobial Peptide this compound on the Performance, Permeability and Microbiota Populations of Broiler Chickens [mdpi.com]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Mastoparan X's Impact on Bacterial Gene Expression: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of the antimicrobial peptide Mastoparan X on bacteria, supported by experimental data. The information presented here is crucial for understanding the peptide's mechanism of action and its potential as a therapeutic agent.
Quantitative Transcriptomic Data Summary
This compound induces significant changes in the gene expression profile of Methicillin-Resistant Staphylococcus aureus (MRSA). A transcriptomic analysis of MRSA USA300 treated with a sub-inhibitory concentration (16 μg/mL) of this compound revealed that 851 genes were significantly altered.[1][2] These changes point to a multi-faceted mechanism of action that extends beyond simple membrane disruption.
The primary cellular processes inhibited by this compound treatment include ABC transport, amino acid biosynthesis, glycolysis, and the tricarboxylic acid (TCA) cycle.[1][2] The downregulation of genes involved in these fundamental pathways highlights the peptide's profound impact on bacterial metabolism and survival.
| Bacterial Strain | This compound Concentration | Total Significantly Altered Genes | Key Inhibited Pathways | Reference |
| MRSA USA300 | 16 μg/mL (0.5x MIC) | 851 | ABC transport, Amino acid biosynthesis, Glycolysis, Tricarboxylic acid (TCA) cycle | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the transcriptomic analysis of MRSA treated with this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antimicrobial susceptibility of MRSA USA300 to this compound was determined using the microbroth dilution method.[1][2]
-
Procedure: A serial dilution of this compound was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL. Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.[2] For MRSA USA300, the MIC was found to be 32 μg/mL.[1][2]
-
MBC Determination: To determine the MBC, aliquots from the wells showing no visible growth were plated on nutrient agar plates and incubated for 24 hours. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial bacterial count. The MBC for this compound against MRSA USA300 was 64 μg/mL.[1][2]
RNA Sequencing (RNA-Seq) Analysis
To understand the global transcriptional changes induced by this compound, RNA-Seq was performed on MRSA USA300.
-
Sample Preparation: MRSA USA300 was cultured to the mid-logarithmic phase and then treated with a sub-inhibitory concentration of this compound (16 μg/mL) for a specified period. Untreated bacteria served as the control.
-
RNA Extraction: Total RNA was extracted from both treated and untreated bacterial cells using a commercial RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: Ribosomal RNA (rRNA) was depleted from the total RNA samples. The remaining mRNA was fragmented, and cDNA libraries were synthesized. The libraries were then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were quality-controlled and mapped to the MRSA USA300 reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the this compound-treated group compared to the control group. Pathway analysis was then conducted to identify the biological pathways that were significantly affected.[1]
Real-Time Quantitative PCR (RT-qPCR) Validation
To validate the RNA-Seq data, the expression levels of selected differentially expressed genes were confirmed using RT-qPCR.[2]
-
Procedure: The same RNA samples used for RNA-Seq were reverse transcribed into cDNA. RT-qPCR was then performed using gene-specific primers for the selected genes and a housekeeping gene as an internal control.
-
Analysis: The relative expression of the target genes was calculated using the 2^-ΔΔCt method. The results from RT-qPCR were consistent with the transcriptomic analysis, confirming the validity of the RNA-Seq data.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on bacteria.
Caption: Experimental workflow for bacterial transcriptomics.
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mastoparan X: A Guide for Laboratory Professionals
Abstract: This document provides essential safety and logistical procedures for the proper handling and disposal of Mastoparan X, a peptide toxin derived from wasp venom. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound waste, thereby minimizing occupational exposure and environmental impact. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Introduction to this compound
This compound is a 14-residue amphipathic peptide toxin from wasp venom with the sequence Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Ile-Leu-NH2.[1][2] It is a potent activator of G-proteins and is utilized in various research applications for its ability to stimulate exocytosis and perturb cell membranes.[3] While some Safety Data Sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS)[4], others recommend caution, noting that its hazards have not been thoroughly investigated and that it may be harmful if inhaled, swallowed, or absorbed through the skin.[5] Therefore, it must be handled with appropriate care, and its waste must be treated as hazardous chemical waste.
This compound: Key Data and Properties
The following table summarizes key quantitative and qualitative data for this compound. This information is essential for risk assessment and proper handling.
| Property | Data | Source(s) |
| Molecular Formula | C₇₃H₁₂₆N₂₀O₁₅S | [2] |
| Molecular Weight | 1555.98 g/mol | [2] |
| Amino Acid Sequence | INWKGIAAMAKKLL-NH₂ | [1][2] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in water (1 mg/mL) | [5] |
| Hazard Classification | Not classified as hazardous by some suppliers (GHS); potential irritant. | [4][5] |
| Storage Temperature | -20°C, desiccated and protected from light. | [6][7] |
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step procedure for the safe disposal of this compound waste, including solid materials, contaminated labware, and liquid solutions.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, personnel must be equipped with the following standard laboratory PPE:
-
Safety Goggles: To protect against splashes.
-
Nitrile Gloves: Chemical-resistant gloves are mandatory.
-
Laboratory Coat: To protect skin and clothing.
Waste Segregation and Collection
Proper segregation is the first critical step in the waste management process.
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled waste container for all this compound waste. The container must be made of a material compatible with the chemical inactivation agent to be used (e.g., high-density polyethylene).
-
Labeling: The container must be labeled "Hazardous Waste: this compound" and include the date accumulation begins.
-
Solid Waste: Collect all contaminated solid waste, such as unused peptide, contaminated pipette tips, microfuge tubes, and gloves, directly into the designated waste container. Avoid generating dust when handling the solid peptide.[5]
-
Liquid Waste: Collect all aqueous solutions containing this compound in the same designated container. Do not pour this compound solutions down the drain under any circumstances. [1][8]
Chemical Inactivation Protocol
To mitigate the biological activity of this compound before final disposal, a chemical inactivation step is strongly recommended. Peptide bonds are susceptible to hydrolysis under strongly basic or acidic conditions, and specific amino acid side chains can be oxidized.[4][5][6] The following method utilizes base-catalyzed hydrolysis.
Method: Inactivation via Alkaline Hydrolysis
-
Working in a Fume Hood: Perform all steps of the chemical inactivation within a certified chemical fume hood.
-
Prepare Inactivation Solution: Prepare a 1M Sodium Hydroxide (NaOH) solution.
-
Treat Waste: Carefully add the 1M NaOH solution to the collected this compound waste container until all liquid and solid waste is fully submerged. A 10:1 ratio of NaOH solution to waste solution volume is recommended.
-
Incubate: Seal the container and allow it to stand for a minimum of 24 hours at room temperature. This allows for the hydrolysis of the peptide bonds, breaking the peptide into its constituent amino acids.[4][5][9]
-
Neutralization (Optional but Recommended): After incubation, carefully neutralize the basic solution by slowly adding an acid (e.g., 1M HCl) until the pH is between 6.0 and 8.0. This step is crucial for safety during subsequent handling and transport.
-
Final Labeling: Ensure the container is labeled as "Hydrolyzed this compound Waste, Neutralized" before proceeding to final disposal.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Restrict Access: Clear the immediate area of all personnel.
-
Don PPE: Wear appropriate PPE as listed in section 3.1.
-
Contain the Spill: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite). For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Area: Carefully sweep or wipe the contained material from the outside-in and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by 70% ethanol.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the designated this compound waste container for inactivation and disposal.
Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department.
-
Arrange Pickup: Schedule a pickup for the sealed, labeled container of inactivated this compound waste.
-
Follow Regulations: All waste must be handled in accordance with local, state, and federal regulations.[6]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Figure 1: this compound Disposal Workflow
This flowchart outlines the key procedural steps for the safe collection, chemical inactivation, and final disposal of this compound waste in a laboratory setting.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. This compound | C73H126N20O15S | CID 5488554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Handling of Mastoparan X: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with bioactive compounds like Mastoparan X. This peptide, derived from wasp venom, exhibits potent antimicrobial and cytotoxic properties, making strict adherence to safety protocols essential.[1][2] This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to support your research and development endeavors.
Immediate Safety and Handling Protocols
This compound is a hazardous substance that can cause irritation to the skin, eyes, and respiratory tract.[3] Ingestion or absorption through the skin may be harmful.[3] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required equipment for handling this compound in solid (lyophilized) and solution forms.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Provides a primary barrier against skin contact. Double-gloving is recommended as an additional precaution against tears or contamination. |
| Lab Coat | Lint-free, cuffed sleeves | Protects skin and personal clothing from contamination. Cuffed sleeves prevent accidental exposure to the wrists and arms. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles of lyophilized powder and splashes of solutions. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the lyophilized powder to prevent inhalation of aerosolized particles.[3] |
| Face Shield | Full-face shield | Recommended when handling larger quantities of lyophilized powder or solutions to provide an additional layer of protection for the face and neck. |
Operational Plan: From Receipt to Experiment
Adherence to a standardized operational workflow is critical for safety and experimental reproducibility.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Collect Waste: All contaminated materials, including pipette tips, tubes, gloves, and excess solutions, should be collected in a designated, clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be made of a compatible material, be leak-proof, and have a secure lid.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal: The sealed waste container should be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.[3]
Quantitative Data Summary
The biological activity of this compound has been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Lactococcus lactis | 2.5 µM | [4] |
| Escherichia coli | 8 µM | [4] |
| Gram-positive bacteria | 3-64 µg/ml | [5] |
| Gram-negative bacteria | 4-256 µg/ml | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL | [6] |
Table 2: Cytotoxic and Hemolytic Activity of this compound
| Cell Type/Assay | Concentration/Effect | Reference |
| Human Erythrocytes | EC50 > 400 μM (low hemolytic activity) | [7] |
| T98G glioblastoma multiforme (GBM) cells | Induces necrosis at 20 µM | [5] |
| Jurkat T-ALL cells | IC10 of 4.5 µM | [8] |
| A549 lung cancer cells | IC50 of 34.3 ± 1.6 µg/mL | [9] |
Key Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Perform all manipulations in a laminar flow hood or biological safety cabinet.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Aseptically add the appropriate volume of sterile water to the vial to achieve the desired concentration (e.g., 1 mg/mL).[2][3]
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[2]
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on a cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium without this compound) and a positive control for 100% cell death (e.g., 1% Triton X-100).[8]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
Two hours before the end of the incubation, add MTT solution to each well to a final concentration of 0.5 µg/mL.[8]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well and incubate overnight to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
This compound Signaling Pathway
This compound is known to activate G proteins, a crucial family of proteins involved in signal transduction.[2][10] This activation can lead to a cascade of downstream events, including the release of intracellular calcium.
Caption: Simplified signaling pathway of this compound-induced G-protein activation.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Mastoparan-X peptide [novoprolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Studies on the antibacterial activity of the antimicrobial peptide this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastoparan, a Peptide Toxin from Wasp Venom Conjugated Fluvastatin Nanocomplex for Suppression of Lung Cancer Cell Growth [mdpi.com]
- 10. Mastoparan - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
